Benazepril Acyl-β-D-glucuronide
Description
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Properties
Molecular Formula |
C₃₀H₃₆N₂O₁₁ |
|---|---|
Molecular Weight |
600.61 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure and Reactivity of Benazepril Acyl-β-D-glucuronide
[1][2]
Executive Summary
Benazepril Acyl-β-D-glucuronide (Benazepril-AG) represents a critical Phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, benazepril.[1][2] While benazepril is primarily hydrolyzed to its active diacid form, benazeprilat, a fraction of the parent ester undergoes direct glucuronidation at the benzazepine acetic acid moiety.
This guide addresses the structural characterization, enzymatic biosynthesis, and, most critically, the intrinsic chemical instability of Benazepril-AG. For drug development professionals, understanding this metabolite is not merely a matter of identification but of safety assessment. As an acyl glucuronide, it possesses electrophilic reactivity capable of covalent binding to plasma proteins/tissue macromolecules—a mechanism implicated in idiosyncratic drug toxicity (IDT).[3][4]
Structural Characterization & Chemical Topology[1][2]
The chemical identity of Benazepril-AG is defined by the esterification of the carboxylic acid on the 2,3,4,5-tetrahydro-1H-1-benzazepine ring with glucuronic acid.[1][2] Unlike ether glucuronides, which are generally stable, this 1-O-acyl-β-D-glucuronide linkage is labile and reactive.[1][2]
Physicochemical Profile
| Parameter | Data |
| IUPAC Name | 1-(3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate)-β-D-glucopyranuronic acid |
| Molecular Formula | C₃₀H₃₆N₂O₁₁ |
| Molecular Weight | 600.61 g/mol |
| Monoisotopic Mass | 600.23 g/mol |
| Key Functional Group | Acyl acetal ester (1-β configuration) |
| Stereochemistry | The glucuronic acid is attached in the β-anomeric configuration.[1][2][3][5][6] |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and the specific site of glucuronidation relative to the prodrug ester moiety.
Figure 1: Biosynthetic connectivity showing the conjugation of the free acid moiety of Benazepril.[1][2]
Biosynthesis & Enzymatic Kinetics[1][2]
The formation of Benazepril-AG is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[1][2] While Benazepril is rapidly hydrolyzed to Benazeprilat by carboxylesterases (CES1), the competition with UGTs determines the systemic exposure to the reactive glucuronide.
Experimental Protocol: Microsomal Synthesis
To generate Benazepril-AG for reference standards or mechanistic studies, chemical synthesis is often low-yield due to the lability of the acyl bond. Enzymatic synthesis using Human Liver Microsomes (HLM) is the gold standard for generating authentic biological metabolites.[2]
Protocol: UGT-Mediated Glucuronidation
Rationale: This protocol uses Alamethicin to form pores in the microsomal membrane, mitigating the latency of UGT enzymes located in the ER lumen.
Reagents:
Workflow:
-
Activation: Pre-incubate HLM with Alamethicin on ice for 15 minutes to permeabilize membranes.
-
Mixture: Combine Buffer, MgCl₂, Activated HLM, and Benazepril in a glass tube.
-
Initiation: Add UDPGA to initiate the reaction.
-
Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.
-
Termination (Critical): Stop reaction by adding ice-cold Acetonitrile containing 1% Formic Acid .
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS analysis.
Instability & Reactivity: The Acyl Migration Mechanism
The defining characteristic of Benazepril-AG—and the source of its potential toxicity—is Acyl Migration . Under physiological conditions (pH 7.4, 37°C), the drug moiety migrates from the 1-position to the 2, 3, and 4-hydroxyl groups of the glucuronic acid ring.
Why this matters (Toxicology)
-
Analytical Artifacts: Migration isomers co-elute or broaden peaks in LC-MS, making quantification inaccurate.
-
Protein Adducts: The migration isomers are in equilibrium with open-chain aldehyde tautomers.[2] These aldehydes can condense with lysine residues on proteins (e.g., Albumin) to form Schiff bases, leading to irreversible immune-mediated toxicity.[1][2]
Reaction Pathway Diagram
This diagram details the cascade from the biosynthetic 1-β-glucuronide to the reactive isomers and protein adducts.
Figure 2: The Acyl Migration and Protein Adduct formation pathway.[1][2] Note that migration is a prerequisite for the glycation mechanism.[10]
Analytical Methodologies (LC-MS/MS)[1][2][9][11][13]
Quantifying Benazepril-AG requires strict control of pre-analytical variables to prevent degradation.[1][2]
Sample Preparation Strategy
-
Stabilization: Blood samples must be collected into tubes containing an esterase inhibitor (e.g., NaF or PMSF) and immediately acidified (Citric acid or Phosphoric acid) to pH 3.0–4.0.[1][2]
-
Extraction: Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to avoid alkaline conditions often used in back-extraction.[1][2] Use Mixed-Mode Cation Exchange (MCX) cartridges to retain the amine functionality of the benzazepine ring while washing away interferences.
LC-MS/MS Parameters
The following Multiple Reaction Monitoring (MRM) transitions are theoretical baselines derived from the fragmentation of the parent and the neutral loss of the glucuronide moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Benazepril-AG | 601.2 [M+H]⁺ | 425.2 | 20-30 | Neutral loss of Glucuronic Acid (-176 Da) |
| Benazepril-AG | 601.2 [M+H]⁺ | 351.1 | 35-45 | Fragmentation of the benzazepine core |
| Benazepril | 425.2 [M+H]⁺ | 351.1 | 25 | Standard parent transition |
Chromatographic Note: Use a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile. Benazepril-AG will elute before the parent Benazepril due to the polarity of the glucuronic acid group.
References
- Regan, S.L., et al. "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 2010. (Contextual grounding on AG reactivity).
-
Shipkova, M., et al. "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring, 2003. Available at: [Link]
-
FDA Guidance for Industry. "Safety Testing of Drug Metabolites." Available at: [Link]
- Ebner, T., et al. "Disposition and chemical stability of acyl glucuronides." Drug Metabolism and Disposition. (General reference for the pH-dependent stability protocol described in Section 2.1).
Sources
- 1. synthose.com [synthose.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benazeprilat Acyl-beta-D-Glucuronide - CAS - 1809324-42-2 | Axios Research [axios-research.com]
- 7. SMPDB [smpdb.ca]
- 8. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Characterization & Bioanalysis of Benazepril Glucuronide
Content Type: Technical Guide / Whitepaper Target Audience: Pharmaceutical Scientists, DMPK Researchers, and Bioanalytical Chemists
Executive Summary
Benazepril glucuronide (Benazepril acyl-β-D-glucuronide) is a Phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril.[1][2] Unlike its active metabolite benazeprilat, which is formed via hydrolysis, benazepril glucuronide represents a direct conjugation pathway of the parent prodrug.
This metabolite is chemically classified as an acyl glucuronide , a class of conjugates known for potential reactivity.[3][4] In drug development, the characterization of benazepril glucuronide is critical not only for mass balance studies but also for assessing the risk of idiosyncratic toxicity associated with acyl migration and protein adduction. This guide provides the definitive physicochemical data, metabolic pathways, and analytical protocols required for its study.
Chemical Identity & Physicochemical Properties
The following data establishes the core molecular specifications for Benazepril Glucuronide. Note that this metabolite is distinct from Benazeprilat glucuronide.
2.1 Molecular Specifications
| Property | Specification |
| Chemical Name | Benazepril acyl-β-D-glucuronide |
| Parent Drug | Benazepril (Prodrug) |
| Molecular Formula | C₃₀H₃₆N₂O₁₁ |
| Average Molecular Weight | 600.62 g/mol |
| Monoisotopic Mass | 600.2319 Da |
| Conjugation Site | Carboxylic acid on the 1-benzazepine-1-acetic acid moiety |
| Type of Conjugate | 1-O-Acyl-glucuronide (Ester glucuronide) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (pH dependent) |
2.2 Structural Logic
Benazepril contains two carbonyl-oxygen rich regions: an ethyl ester (which masks the carboxylate of the active moiety) and a free carboxylic acid on the benzazepine ring.[1]
-
Glucuronidation Site: The uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes target the free carboxylic acid on the benzazepine ring, forming an ester linkage with glucuronic acid.[1][2]
-
Stereochemistry: The glucuronide moiety retains the β-D configuration.[2]
Metabolic Pathway & Mechanism
Benazepril undergoes dual metabolic clearance. The primary route is hydrolysis to the active benazeprilat, but direct glucuronidation of the parent compound accounts for approximately 4% of the urinary excretion, while benazeprilat glucuronide accounts for ~8%.[5][6]
3.1 Pathway Diagram
The following diagram illustrates the competitive metabolic fate of Benazepril, highlighting the divergence between bioactivation (hydrolysis) and clearance (glucuronidation).
Figure 1: Metabolic divergence of Benazepril showing hydrolysis to the active form and direct glucuronidation.[1][2][5]
Analytical Characterization (LC-MS/MS)
Detection of acyl glucuronides requires specific mass spectrometry parameters to avoid in-source fragmentation (loss of the glucuronide moiety).[1][2]
4.1 Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Precursor Ion: [M+H]⁺ = 601.6 [2]
-
Key Fragmentation (MS/MS):
-
Neutral Loss: The most characteristic transition is the neutral loss of the glucuronic acid moiety (-176 Da).[2][7]
-
Quantifier Transition: 601.6 → 425.2 (Cleavage of glycosidic bond, regenerating the Benazepril aglycone ion).
-
Qualitative Transition: 601.6 → 351.2 (Further fragmentation of the benazepril core).
-
4.2 Chromatographic Considerations
Acyl glucuronides are polar and elute earlier than the parent drug on Reverse Phase (C18) columns.[1][2]
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex).[2]
-
Mobile Phase:
-
Gradient: Start low organic (5-10% B) to retain the polar glucuronide, ramping to 90% B to elute the parent.[2]
Experimental Protocol: Stability & Handling
Critical Warning: Acyl glucuronides are chemically unstable in alkaline pH and at room temperature. They undergo acyl migration , where the drug moiety migrates from the 1-O position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid.[2] This complicates quantification and can lead to underestimation of metabolite levels.
Protocol: Stabilizing Plasma Samples for Analysis
-
Collection: Collect blood into tubes containing esterase inhibitors (e.g., K₂EDTA + PMSF) if hydrolysis is a concern, though pH control is more critical for acyl migration.
-
Acidification (Crucial Step):
-
Immediately acidify plasma/urine samples to pH 3.0 – 4.0 .
-
Add 2% (v/v) of 85% Phosphoric Acid or 5% Formic Acid to the sample matrix.
-
Mechanism:[9][10][11][12] Acidic pH suppresses the ionization of the glucuronic acid carboxyl group and the nucleophilic attack of the hydroxyls, halting acyl migration.
-
-
Extraction:
-
Storage: Store at -80°C. Stability is significantly compromised at -20°C over long periods (months).
References
-
Axios Research. (2024).[2] Benazeprilat Acyl-beta-D-Glucuronide Reference Standard. Retrieved from [Link]
-
FDA Access Data. (2014).[2] Lotensin (Benazepril Hydrochloride) Prescribing Information. Retrieved from [Link][2]
-
Regan, S. et al. (2010).[2] Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism. Annual Reports in Medicinal Chemistry.
-
Shipkova, M. et al. (2003).[2] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benazeprilat Acyl-beta-D-Glucuronide - CAS - 1809324-42-2 | Axios Research [axios-research.com]
- 10. drugs.com [drugs.com]
- 11. rjptonline.org [rjptonline.org]
- 12. PathWhiz [pathbank.org]
Benazepril Acyl-β-D-glucuronide CAS number and identifiers
Critical Assessment of Metabolic Identity, Reactivity, and Analytical Capture
Executive Technical Summary
Benazepril Acyl-β-D-glucuronide (Benazepril-AG) is the Phase II conjugated metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, benazepril.[1] Unlike its hydrolytic metabolite benazeprilat (the pharmacologically active species), Benazepril-AG represents a clearance pathway that retains the ethyl ester moiety while conjugating glucuronic acid to the available carboxylic acid on the benzazepine ring.[1]
For drug development scientists, this compound represents a reactive acyl glucuronide . It possesses an electrophilic center capable of undergoing intramolecular acyl migration and covalent binding to plasma proteins (via transacylation), posing a theoretical risk of idiosyncratic drug toxicity (IDT) through immune-mediated mechanisms.[1] This guide details the structural identification, metabolic genesis, and rigorous protocols for the stabilization and analysis of this labile metabolite.
Chemical Identity & Molecular Architecture
The distinction between the glucuronide of the prodrug (Benazepril) and the active metabolite (Benazeprilat) is critical in bioanalytical assays to prevent cross-interference during quantification.[1]
| Parameter | Benazepril Acyl-β-D-glucuronide | Benazeprilat Acyl-β-D-glucuronide |
| Role | Phase II Metabolite of Prodrug | Phase II Metabolite of Active Drug |
| CAS Number | 1809324-41-1 | 1809324-42-2 |
| Molecular Formula | C₃₀H₃₆N₂O₁₁ | C₂₈H₃₂N₂O₁₁ |
| Molecular Weight | 600.61 g/mol | 572.56 g/mol |
| Key Structural Feature | Retains Ethyl Ester group | Di-acidic (Ester hydrolyzed) |
| Solubility | DMSO, Methanol | DMSO, Methanol, Water (pH dependent) |
SMILES (Isomeric): CCOC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O[C@@H]4OO)[C@H]4O
Metabolic Genesis & Pharmacokinetics[1]
Benazepril undergoes dual metabolic fates in the liver. The primary efficacy pathway is hydrolysis by carboxylesterase 1 (CES1) to benazeprilat.[1] However, the carboxylic acid moiety on the 1-benzazepine-1-acetic acid side chain is a substrate for UGT enzymes (specifically UGT1A9 and UGT2B7), leading to the formation of Benazepril-AG.[1]
Pathway Visualization
The following diagram illustrates the competitive divergence between bioactivation (hydrolysis) and clearance (glucuronidation).
Figure 1: Competitive metabolic pathways showing hydrolysis vs. direct glucuronidation of the prodrug.[1]
Reactivity & Toxicological Implications
Acyl glucuronides (AGs) are chemically unstable.[1][2] The ester linkage between the drug and the glucuronic acid is susceptible to nucleophilic attack. This leads to two primary degradation pathways that confound safety assessments:
-
Acyl Migration: Under physiological pH (7.4) or basic conditions, the drug moiety migrates from the 1-O-acyl position to the 2-, 3-, and 4-positions of the glucuronic acid ring.[1] These isomers are resistant to β-glucuronidase hydrolysis, complicating metabolite quantification.[1]
-
Covalent Binding (Protein Adduction): The electrophilic carbonyl carbon of the AG can react with nucleophilic residues (Lysine, Cysteine) on plasma proteins (e.g., Albumin).[1] This forms a drug-protein adduct, which can act as a hapten, potentially triggering immune-mediated idiosyncratic toxicity.[1]
Mechanism of Instability[1]
Figure 2: Acyl migration and protein adduction pathways characteristic of Benazepril-AG.
Analytical Methodologies & Stabilization
Due to the instability described above, quantifying Benazepril-AG requires strict sample handling protocols.[1] If blood samples are not acidified immediately, ex vivo hydrolysis will convert the glucuronide back to the parent, artificially inflating parent drug concentrations and underestimating the metabolite.
Recommended LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% to 95% B) to separate the polar glucuronide from the parent.
-
Detection: Negative Ion Mode (ESI-).[1] Acyl glucuronides often ionize better in negative mode due to the carboxylic acid on the sugar moiety.
-
MRM Transitions:
Experimental Protocols
Protocol A: pH-Dependent Stability Assessment
Objective: To determine the degradation half-life (t1/2) of Benazepril-AG at physiological pH.[1]
-
Preparation: Prepare a 10 µM stock of Benazepril-AG (CAS 1809324-41-1) in DMSO.[1]
-
Incubation: Spike stock into 100 mM Potassium Phosphate buffer at three pH levels: 5.0, 7.4, and 9.0. Maintain temperature at 37°C.
-
Sampling: At t = 0, 15, 30, 60, 120, and 240 mins, remove 50 µL aliquots.
-
Quenching (Critical): Immediately add 150 µL of ice-cold Acetonitrile containing 2% Formic Acid . The acid stops acyl migration; the cold/organic precipitates proteins (if plasma is used).[1]
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln[Concentration] vs. time. The slope
gives .[1]-
Expected Result: Stable at pH 5.0; rapid degradation at pH 7.4 and 9.0.
-
Protocol B: Reactive Metabolite Trapping (GSH Adduction)
Objective: To assess the potential for covalent binding.[1]
-
System: Incubate Benazepril (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) or recombinant UGTs.
-
Cofactors: Add UDPGA (2 mM) to fuel glucuronidation and Alamethicin (25 µg/mL) to permeabilize the membrane.
-
Control: Run parallel incubation without UDPGA.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Analysis: Monitor for [Benazepril-GSH] adducts or [Benazepril-AG-GSH] complexes using Neutral Loss scanning (loss of 129 Da or 307 Da).
References
-
Axios Research. (n.d.).[1] Benazeprilat Acyl-beta-D-Glucuronide - CAS 1809324-42-2.[1][4][5] Retrieved from [Link][1]
-
Regan, S. L., et al. (2010).[1] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Retrieved from [Link]
-
Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link][1]
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Benazeprilat Acyl-beta-D-Glucuronide - CAS - 1809324-42-2 | Axios Research [axios-research.com]
Phase II Metabolic Pathway of Benazepril: Mechanisms, Kinetics, and Bioanalytical Workflows
Topic: Phase II Metabolic Pathway of Benazepril in Humans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Technical Summary
Benazepril is a prodrug administered as a hydrochloride salt.[1][2][3] Its primary pharmacological activity is contingent upon Phase I hydrolysis (hepatic ester cleavage) to the active diacid metabolite, Benazeprilat .[2] While Phase I activation is well-documented, the Phase II metabolic pathway —specifically glucuronidation—represents a critical clearance and detoxification mechanism that requires precise bioanalytical control due to the formation of reactive acyl glucuronides .
This guide dissects the Phase II conjugation of Benazepril and Benazeprilat, detailing the enzymatic drivers (UGT isoforms), the stereochemical implications of acyl glucuronide formation, and the mandatory experimental protocols required to stabilize and quantify these labile metabolites in biological matrices.
The Metabolic Architecture
Pathway Overview
The metabolic fate of Benazepril involves a sequential activation-elimination cascade. Phase II metabolism is not a minor side pathway but a significant clearance route for both the parent prodrug and the active metabolite.
-
Phase I: Hydrolysis by Carboxylesterase 1 (CES1) to Benazeprilat.[1]
-
Phase II: Glucuronidation of the free carboxylic acid moieties on both Benazepril and Benazeprilat to form 1-O-acyl-β-D-glucuronides .[1]
Structural Specifics of Conjugation
Unlike ether glucuronides (formed on hydroxyl groups), Benazepril metabolites are acyl glucuronides . This distinction is chemically significant because acyl glucuronides are potentially reactive electrophiles.[1]
-
Benazepril-Glucuronide: Conjugation occurs at the free carboxylic acid on the acetic acid side chain attached to the benzazepine ring.
-
Benazeprilat-Glucuronide: Benazeprilat possesses two free carboxylic acids.[1] Glucuronidation preferentially targets the less sterically hindered carboxyl group, typically the one revealed during Phase I hydrolysis or the side chain, depending on specific binding pocket orientation.
Figure 1: The metabolic cascade of Benazepril, highlighting the bifurcation between activation (Phase I) and clearance (Phase II).[1][4]
Enzymology of Phase II: The UGT Drivers
While specific isoform mapping for Benazepril is less ubiquitously cited than for NSAIDs, structural pharmacophore analysis and class-effect data implicate specific UDP-glucuronosyltransferases (UGTs).[1]
Primary Isoforms: UGT2B7 and UGT1A9
The conjugation of carboxylic acid-containing drugs is canonically mediated by UGT2B7 and UGT1A9 .[5][6]
-
UGT2B7: The dominant isoform for acyl glucuronidation of opioids and many carboxylic acids.[7] It is highly expressed in the liver and kidneys.[7]
-
UGT1A9: Often acts as a high-capacity, lower-affinity backup system for renal glucuronidation.[1]
Mechanistic Insight: The reaction involves the nucleophilic attack of the drug's carboxylate oxygen onto the C1 anomeric carbon of UDP-glucuronic acid (UDPGA), resulting in an inversion of configuration (alpha to beta).
Quantitative Excretion Profile
| Metabolite | % of Dose (Urine) | Type | Clinical Significance |
| Benazeprilat | ~20% | Active | Primary therapeutic agent.[1] |
| Benazeprilat Glucuronide | ~8% | Conjugate | Major clearance product; renal excretion.[1][3] |
| Benazepril Glucuronide | ~4% | Conjugate | Minor pathway; indicates direct clearance of prodrug. |
The Reactivity of Acyl Glucuronides (Technical Deep Dive)
For the analytical scientist, the "acyl" designation is a red flag. Acyl glucuronides are unstable in physiological pH and during sample processing.
Acyl Migration
Under mild alkaline or neutral conditions (pH > 7.0), the glucuronic acid moiety undergoes intramolecular rearrangement. The acyl group migrates from the C1 position to C2, C3, and C4 hydroxyls of the sugar ring.
-
Impact: Migration isomers are resistant to β-glucuronidase hydrolysis , leading to underestimation of metabolite levels during enzymatic deconjugation assays.[1]
Hydrolysis
The ester linkage is labile. In plasma samples left at room temperature, the glucuronide will hydrolyze back to the parent Benazepril or Benazeprilat, causing a false positive increase in active drug concentration.
Experimental Workflows
Protocol A: In Vitro UGT Phenotyping
Objective: Identify specific UGT isoforms responsible for Benazeprilat glucuronidation.
Reagents:
-
Recombinant human UGT supersomes (rUGT1A1, 1A9, 2B7, etc.).[1]
-
Substrate: Benazeprilat (10–500 µM).[1]
-
Cofactor: UDPGA (2-5 mM).[1]
-
Pore-forming agent: Alamethicin (25 µg/mg protein).[1]
Workflow:
-
Activation: Pre-incubate rUGTs with alamethicin on ice for 15 min to permeabilize the membrane.
-
Incubation: Mix buffer (Tris-HCl, pH 7.4), MgCl2 (5 mM), Benazeprilat, and activated enzyme at 37°C.
-
Initiation: Add UDPGA to start the reaction.
-
Termination: After 30-60 min, quench with ice-cold acetonitrile containing internal standard (e.g., Benazepril-d5).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Protocol B: Bioanalytical Quantification (LC-MS/MS)
Critical Step: Stabilization. To prevent acyl migration and hydrolysis, plasma and urine samples must be acidified immediately upon collection.[1]
Stabilization Buffer: 0.5M Citrate Buffer (pH 4.0) or 1% Formic Acid.[1][8] Ratio: 10 µL buffer per 100 µL plasma.
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection (MRM):
-
Benazepril: m/z 425.2 → 351.1
-
Benazeprilat: m/z 397.2 → 351.1
-
Glucuronides: Monitor neutral loss of 176 Da or specific transitions (e.g., m/z 573 → 397 for Benazeprilat-Gluc).
-
Figure 2: Critical workflow for the bioanalysis of labile acyl glucuronides. Note the mandatory acidification step.
References
-
Benazepril Metabolism Pathway. PathBank. Available at: [Link][1]
-
Benazepril Hydrochloride Monograph. Health Canada Drug Product Database. Available at: [Link]
-
Determination of degradation pathways and kinetics of acyl glucuronides. Chemical Research in Toxicology. Available at: [Link]
-
UGT2B7 and UGT1A9 in Acyl Glucuronidation. Drug Metabolism and Disposition. Available at: [Link][1]
Sources
- 1. Benazepril - Wikipedia [en.wikipedia.org]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of human uridine diphosphate-glucuronosyltransferase isoforms responsible for the glucuronidation of 10,11-dihydro-10-hydroxy-carbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UGT2B7 - Wikipedia [en.wikipedia.org]
- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Acyl Glucuronide Metabolites of ACE Inhibitors: A Technical Guide to Risk Assessment
This guide is structured as a high-level technical whitepaper designed for drug development scientists. It synthesizes mechanistic chemistry, safety assessment protocols, and specific case analysis of ACE inhibitors.
Executive Summary
Acyl glucuronides (AGs) are Phase II metabolites formed by the conjugation of glucuronic acid to carboxylic acid-containing drugs.[1][2] While historically viewed as inert detoxification products, AGs are electrophilic species capable of covalent binding to endogenous proteins (via transacylation or glycation).[2][3][4] This reactivity has been implicated in the idiosyncratic drug toxicity (IDT) of several non-steroidal anti-inflammatory drugs (NSAIDs) like zomepirac and diclofenac.
Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Ramipril, Zofenopril) frequently contain carboxylic acid moieties and form AG metabolites. However, unlike the "high-risk" NSAIDs, ACE inhibitors rarely exhibit AG-mediated idiosyncratic hepatotoxicity. This guide explores the mechanistic divergence between these classes, providing a rigorous experimental framework to assess AG reactivity during preclinical development.
Mechanistic Foundation: The Chemistry of Instability
The reactivity of an acyl glucuronide is dictated by the electrophilicity of the ester carbonyl carbon and the stability of the glycosidic bond. Upon formation, 1-
The Degradation Cascade
-
Hydrolysis: The AG cleaves back to the parent aglycone and free glucuronic acid. This is a "futile cycle" that delays clearance but poses low toxicological risk.
-
Intramolecular Acyl Migration: The acyl group migrates from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring.
-
Risk Factor: These positional isomers are resistant to
-glucuronidase hydrolysis.[5] -
Bioactivation: The isomeric aldehydes (open-chain tautomers) are more reactive than the parent 1-
form, facilitating covalent binding to protein lysine residues via Schiff base formation (Amadori rearrangement).
-
Covalent Binding Mechanisms
-
Transacylation: Nucleophilic attack by protein residues (Lys-NH
, Cys-SH) on the AG carbonyl, displacing glucuronic acid and acylating the protein. -
Glycation: Reaction of the glucuronic acid aldehyde (exposed during migration) with protein amines, leading to irreversible drug-protein adducts.[5]
Visualization: AG Degradation & Reactivity Pathway
Figure 1: The dual pathway of Acyl Glucuronide degradation. Acyl migration is the critical precursor to glycation-based protein adducts.
Case Study: ACE Inhibitors vs. NSAIDs
Why do ACE inhibitors, which form AGs, display a superior safety profile compared to high-risk NSAIDs? The answer lies in Toxicokinetics and Dose Burden .
Comparative Reactivity Data
Research indicates that while ACE inhibitor AGs (e.g., Enalapril-AG) are chemically reactive, their in vivo burden is significantly lower.
| Parameter | High-Risk NSAID (e.g., Diclofenac) | ACE Inhibitor (e.g., Enalapril) | Implication |
| Daily Dose | High (100–150 mg) | Low (5–40 mg) | Total body burden of reactive metabolite is lower for ACEIs. |
| AG Half-Life ( | Short (< 4 hours) | Moderate (> 10 hours)* | Short |
| Protein Binding | High (Extensive adducts) | Low/Negligible | Lower potential for hapten formation. |
| Clinical Outcome | Frequent IDT alerts | Rare IDT alerts | Dose + Intrinsic Reactivity drive safety. |
*Note: "Safe" AGs typically have degradation half-lives >10 hours in pH 7.4 buffer.
Specific ACE Inhibitor Profiles
-
Ramipril: The AG metabolite is relatively stable under normal handling but can back-convert to Ramipril. Stability studies show it does not rapidly form the high levels of covalent adducts seen with Zomepirac.
-
Enalapril: Forms Enalaprilat (active) and Enalapril-glucuronide. The glucuronide is susceptible to hydrolysis (back to parent) especially under alkaline conditions, but the rate of acyl migration (the toxic pathway) is kinetically slower than that of highly toxic NSAIDs.
-
Zofenopril: As a sulfhydryl-containing ACE inhibitor, it has complex metabolism (disulfides), but its acyl glucuronide follows the standard kinetic stability profile of the class.
Experimental Protocols for Reactivity Assessment
To validate the safety of a new carboxylic acid drug candidate, the following "Self-Validating" workflow is recommended.
Protocol A: Degradation Kinetics ( Determination)
Objective: Determine the chemical instability index of the AG.
-
Biosynthesis: Incubate parent drug (10-50
M) with human liver microsomes (HLM) + UDPGA (cofactor) + Alamethicin (pore former) for 60 min at 37°C. -
Quench: Stop reaction with ice-cold acetonitrile. Centrifuge to remove protein.
-
Incubation: Dilute supernatant into 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at
hours. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the 1-
peak and the appearance of isomer peaks (often eluting earlier/later depending on column). -
Calculation: Plot
vs. Time. The slope gives .-
Threshold:
hours = High Risk. hours = Low Risk.
-
Protocol B: Peptide Trapping Assay (Nucleophilic Reactivity)
Objective: Measure intrinsic electrophilicity using a surrogate nucleophile (Lysine-mimic).
-
Reagents: Synthesize or isolate the AG. Prepare a solution of N-acetyl-Lys-Phe-NH
(K-peptide) or simple Glutathione (GSH) . -
Reaction: Mix AG (100
M) with K-peptide (500 M) in phosphate buffer (pH 7.4, 37°C). -
Monitoring: Analyze by LC-MS/MS for the formation of the Drug-Peptide Adduct .
-
Quantification: Calculate the % Adduct formed relative to initial AG concentration over 24 hours.
-
Validation: Use Diclofenac-AG as a positive control (high adduct formation) and Telmisartan-AG as a negative control.
-
Visualization: Reactivity Screening Workflow
Figure 2: Integrated in vitro screening workflow for Acyl Glucuronide safety assessment.
Regulatory & Safety Implications
The FDA (MIST Guidance) and EMA require assessment of disproportionate metabolites. For AGs, the "Soft Alert" vs. "Hard Alert" distinction is critical:
-
Soft Alert: The drug forms an AG, but the
is long (>10h) and the daily dose is low (<100mg). Action: Standard monitoring. (Most ACE Inhibitors fall here). -
Hard Alert: The drug forms an AG,
is short (<2h), daily dose is high (>500mg), and covalent binding is observed in vitro. Action: Requires rigorous in vivo covalent binding studies (e.g., radiolabeled mass balance) to prove safety.
Conclusion for ACE Inhibitors: The safety of ACE inhibitors regarding AG reactivity is not due to the absence of the metabolite, but rather the kinetic stability of the specific glucuronide structure and the low therapeutic dose , which prevents the saturation of detoxification pathways and minimizes the formation of immunogenic haptens.
References
-
Regan, S. L., et al. (2010). Structure-activity relationships for the degradation of acyl glucuronides: Kinetic description and prediction of intrinsic electrophilic reactivity. Chemical Research in Toxicology.[6] Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Clinical Biochemistry. Link
-
Sawamura, R., et al. (2010). Prediction of idiosyncratic drug toxicity based on the reactivity of acyl glucuronides.[1][7][8][9] Drug Metabolism and Disposition.[6][10][11] Link
-
Boelsterli, U. A., et al. (2002). Toxicity of Nonsteroidal Anti-inflammatory Drugs: Into the Target Organ via the Biliary Route. (Mechanisms of AG toxicity).[1][2] Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).Link
-
Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology.[6] Link
Sources
- 1. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. NSAID acyl glucuronides and enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. ClinPGx [clinpgx.org]
- 11. eurekaselect.com [eurekaselect.com]
Difference between Benazepril and Benazepril Acyl-β-D-glucuronide
Topic: Difference between Benazepril and Benazepril Acyl-β-D-glucuronide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Structural Dynamics, Metabolic Divergence, and Bioanalytical Challenges[1]
Abstract
This guide provides a rigorous technical analysis distinguishing Benazepril , an ester prodrug angiotensin-converting enzyme (ACE) inhibitor, from its Phase II metabolite, Benazepril Acyl-β-D-glucuronide .[1] While Benazepril represents a pharmacologically optimized delivery vehicle, its acyl glucuronide conjugate introduces significant bioanalytical and toxicological complexities. This document details the structural divergence, competing metabolic pathways (hydrolysis vs. conjugation), and the critical "acyl glucuronide safety risk" associated with protein adduction. It concludes with validated protocols for stabilizing labile glucuronides during LC-MS/MS quantification.
Structural and Physicochemical Distinction
The fundamental difference lies in the modification of the carboxylic acid moiety on the benzazepine ring. Benazepril is designed as a lipophilic ethyl ester to facilitate oral absorption, whereas the acyl glucuronide is a highly polar conjugate intended for elimination.
| Feature | Benazepril (Parent) | Benazepril Acyl-β-D-glucuronide |
| Role | Prodrug (Inactive/Weakly Active) | Phase II Metabolite (Clearance/Reactive) |
| Chemical State | Ethyl ester (C-terminal); Free acid (N-terminal) | Glycosidic conjugate at N-terminal COOH |
| Molecular Weight | ~424.49 g/mol | ~600.61 g/mol |
| Lipophilicity (LogP) | High (Optimized for permeability) | Low (Optimized for renal excretion) |
| Reactivity | Stable under physiological pH | Labile: Prone to hydrolysis & acyl migration |
| Key Functional Group | Free Carboxylic Acid (Benzazepine acetic acid) | 1-O-β-Acyl Glucuronide (Ester linkage) |
Structural Logic
Benazepril possesses two carboxyl-related sites:[1][2]
-
Ethyl Ester moiety: Masks the carboxylate to improve oral bioavailability.
-
Free Carboxylic Acid (N-carboxymethyl): The site of glucuronidation.[1]
In the glucuronide, the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme esterifies the free carboxylic acid with glucuronic acid.[1] This creates an acyl glucuronide , a chemical class distinct from ether glucuronides due to the electrophilic nature of the ester carbonyl carbon.
Metabolic Pathways: Activation vs. Clearance[1]
The fate of Benazepril is a race between bioactivation (hydrolysis) and elimination (glucuronidation).[1] Understanding this competition is vital for interpreting pharmacokinetic (PK) data.[1]
-
Pathway A (Bioactivation): Hepatic carboxylesterases (CES1) hydrolyze the ethyl ester to form Benazeprilat , the active diacid ACE inhibitor.[1]
-
Pathway B (Clearance): UGT enzymes conjugate the free acid of Benazepril directly to form Benazepril Acyl-β-D-glucuronide.[1]
Note: Benazeprilat (the active metabolite) also undergoes glucuronidation, but this guide focuses specifically on the direct conjugation of the parent Benazepril.
Pathway Visualization (Graphviz)
Caption: Metabolic divergence of Benazepril showing competing activation (green) and clearance/reactivity (red) pathways.[1]
The Acyl Glucuronide Safety Risk: Reactivity & Toxicity[7]
The critical distinction for drug developers is that Benazepril is chemically inert regarding covalent binding, whereas Benazepril Acyl-β-D-glucuronide is an electrophilic reactive metabolite .[1]
Mechanism of Reactivity
Acyl glucuronides are unstable at physiological pH (7.[1]4) and alkaline pH.[1] They undergo two primary non-enzymatic reactions that complicate safety assessments:
-
Acyl Migration (Isomerization): The drug moiety migrates from the 1-O position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.[1] These isomers are resistant to β-glucuronidase hydrolysis, complicating enzymatic cleavage assays.[1]
-
Transacylation (Covalent Binding): The electrophilic carbonyl carbon of the acyl glucuronide can be attacked by nucleophilic residues (e.g., lysine ε-amino groups, cysteine thiols) on plasma proteins like albumin.[1]
-
Consequence: This forms drug-protein adducts, which can act as haptens, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT).[1]
-
Expert Insight: While ACE inhibitors like Benazepril have a well-established safety profile, the presence of an acyl glucuronide pathway necessitates rigorous monitoring during early development to quantify the "covalent binding burden."
Bioanalytical Challenges & Protocols
Quantifying Benazepril in the presence of its glucuronide requires strict stabilization. If the plasma sample is not acidified immediately upon collection, the glucuronide will hydrolyze back to Benazepril.
The Error:
Protocol: Stabilization of Labile Acyl Glucuronides
Objective: Prevent ex vivo hydrolysis and acyl migration during sample collection and processing.
Reagents:
Workflow:
-
Collection: Draw blood into pre-chilled tubes containing K2EDTA.
-
Immediate Acidification:
-
Within 5 minutes of plasma separation, add 10 µL of 2% Formic Acid per 100 µL of plasma .
-
Target pH: 3.5 – 4.5. (Acyl migration is base-catalyzed; acidic pH halts this).[1]
-
-
Temperature Control: Keep all samples on wet ice (4°C) during processing.
-
Storage: Freeze at -80°C immediately. Avoid repeated freeze-thaw cycles, as hydrolysis accelerates during the phase transition.[1]
-
LC-MS/MS Analysis:
-
Ensure the chromatography gradient does not use high pH mobile phases.
-
Monitor the transition for the Glucuronide (m/z ~601 → fragment) separately from the Parent (m/z ~425 → fragment).[1]
-
Note: In-source fragmentation of the glucuronide in the mass spectrometer can mimic the parent drug. Ensure chromatographic separation of the two peaks to avoid false positives.
-
Analytical Workflow Diagram (Graphviz)
Caption: Critical stabilization workflow to prevent ex vivo conversion of Benazepril Glucuronide back to Parent.
Summary of Key Differences
| Dimension | Benazepril | Benazepril Acyl-Glucuronide |
| Stability | High (Shelf-stable) | Low (Requires -80°C + Acid) |
| Protein Binding | Reversible (Hydrophobic interaction) | Potential Irreversible (Covalent adduction) |
| Detection (MS) | Parent Ion [M+H]+ ~425 | Conjugate Ion [M+H]+ ~601 |
| Clinical Impact | Hypertension Control | Renal Elimination / Safety Signal |
References
-
Regan, S. L., et al. (2010).[1][3] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[4][5] Link[1]
-
Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites.[6][7] U.S. Food and Drug Administration.[6][8][9] Link
-
Cayman Chemical. Benazepril Acyl-β-D-glucuronide Product Data Sheet.Link[1]
-
Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): In vitro experiments. Current Drug Metabolism.[5] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Benazeprilat Acyl-beta-D-Glucuronide - CAS - 1809324-42-2 | Axios Research [axios-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: In Vitro Hydrolysis Kinetics of Benazepril Acyl-β-D-glucuronide
The following technical guide details the in vitro hydrolysis kinetics of Benazepril Acyl-β-D-glucuronide. It is structured to serve as a rigorous procedural and mechanistic reference for bioanalytical scientists.
Executive Summary & Mechanistic Context
Benazepril Acyl-β-D-glucuronide (Ben-Glu) is a Phase II conjugate of the angiotensin-converting enzyme (ACE) inhibitor benazepril. While benazepril is primarily a prodrug hydrolyzed to the active di-acid benazeprilat , the parent compound also undergoes direct glucuronidation at its free carboxyl group.
For drug development professionals, the stability of Ben-Glu is a critical parameter. Acyl-glucuronides (AGs) are inherently reactive electrophiles. They undergo two primary non-enzymatic degradation pathways in physiological matrices (pH 7.4):
-
Hydrolysis: Cleavage of the glycosidic ester bond, regenerating the parent aglycone (benazepril).
-
Acyl Migration: Intramolecular rearrangement of the drug moiety from the 1-O position to the 2-, 3-, and 4-O positions of the glucuronic acid ring.
This guide focuses on quantifying the hydrolysis rate , a key determinant of "futile cycling" (where the metabolite regenerates the parent drug ex vivo or in vivo) and a potential confounder in bioanalytical assays.
Metabolic Pathway Visualization
The following diagram illustrates the formation and degradation pathways of Benazepril and its glucuronide.
Figure 1: Metabolic fate of Benazepril.[1][2][3][4][5][6][7][8][9][10] The red arrow indicates the hydrolysis pathway quantified in this guide.
Experimental Design & Causality
To accurately measure hydrolysis rates, one must isolate the reaction from competing acyl migration and enzymatic artifacts. The following protocol uses a stabilized kinetic assay .
Critical Experimental Variables
| Variable | Specification | Causality / Rationale |
| Matrix | Phosphate Buffer (0.1 M, pH 7.4) vs. Human Plasma | Buffer isolates chemical instability (base-catalyzed). Plasma introduces esterases, often accelerating hydrolysis 2-5x. |
| Temperature | 37°C ± 0.1°C | Mimics physiological conditions. Rates are highly temperature-dependent (Arrhenius equation). |
| Stabilization | 2% Formic Acid or Acidic ACN | Crucial: Acyl-glucuronides degrade in minutes at neutral pH. Samples must be quenched to pH < 4 immediately upon collection. |
| Control | Benazeprilat-Glucuronide | Benazeprilat also forms a glucuronide.[11][3][4][5][10][12][13][14][15][16] Specificity in LC-MS/MS transitions is required to distinguish them. |
Reagents & Sourcing
-
Benazepril Acyl-β-D-glucuronide Standard: Commercial standards are often sold as "Benazepril Glucuronide" (e.g., Cayman Chem Item No. 23804 metabolite). Ensure purity >95%.
-
Note: If commercial standard is unavailable, biosynthetic generation using human liver microsomes (HLM) supplemented with UDPGA and alamethicin is the industry standard alternative.
-
Step-by-Step Protocol: In Vitro Hydrolysis Assay
This protocol is designed to determine the degradation half-life (
Workflow Diagram
Figure 2: Kinetic assay workflow ensuring rapid quenching to prevent artifactual hydrolysis.
Detailed Procedure
-
Preparation: Thaw human plasma or prepare 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Spiking: Prepare a stock solution of Benazepril Acyl-glucuronide in acidic acetonitrile (0.1% formic acid). Spike into the matrix to achieve a final concentration of 5 µM. Avoid aqueous stock solutions to prevent premature degradation.
-
Incubation: Incubate in a shaking water bath.
-
Sampling: At defined time points (0, 10, 20, 30, 60, 120, 240 min), remove 50 µL aliquots.
-
Quenching (The "Stop" Signal): Immediately transfer the aliquot into a tube containing 200 µL of ice-cold acetonitrile containing 1% formic acid .
-
Why: The acid lowers pH to ~3.0, stabilizing the acyl-glucuronide bond. The cold ACN precipitates proteins (esterases).
-
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.
Data Analysis & Kinetic Modeling
Calculation of Rate Constants
The depletion of Benazepril Acyl-glucuronide typically follows pseudo-first-order kinetics . Plot the natural logarithm of the remaining concentration versus time.
Where:
-
= Peak area ratio (analyte/IS) at time
- = Observed degradation rate constant (min⁻¹)
-
Slope of the linear regression =
Half-Life Determination
Calculate the in vitro half-life (
Reference Values (Field Data)
While specific batch values vary, Benazepril Acyl-glucuronide is classified as highly unstable .
-
Typical
in Buffer (pH 7.4): 0.5 – 2.0 hours. -
Typical
in Plasma: < 1.0 hour (due to esterase activity). -
Interpretation: Significant degradation occurs within a standard analytical run time if samples are not acidified.
Implications for Drug Safety & Bioanalysis[14]
The "Back-Conversion" Risk
Because Ben-Glu hydrolyzes back to Benazepril, plasma samples from patients treated with Benazepril may show artificially high levels of the parent drug if not stabilized immediately.
-
Actionable Insight: Clinical protocols must specify collection into acidified tubes (e.g., citric acid) to prevent ex vivo hydrolysis.
Toxicity Potential
Acyl glucuronides are linked to idiosyncratic drug toxicity (IDT) via protein adduct formation.[1][14] However, Benazepril is generally considered safe regarding this mechanism compared to carboxylic acids like diclofenac. This is likely due to the low absolute abundance of the acyl-glucuronide (approx. 4% of dose in urine) compared to the stable benazeprilat metabolite.
References
-
Health Canada. Product Monograph: pms-BENAZEPRIL. Health Canada Drug Product Database. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Lotensin (Benazepril Hydrochloride) Prescribing Information. FDA Access Data. Available at: [Link]
- Regan, S. et al.Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism. Annual Reports in Medicinal Chemistry, 2010. (General mechanistic reference for AG hydrolysis protocols).
- Spahn-Langguth, H. & Benet, L.Z.Acyl glucuronides revisited: Is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 1992.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. aapharma.ca [aapharma.ca]
- 3. Benazepril: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Benazepril [INN:BAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. rsc.org [rsc.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Identification and Quantification of Benazepril and Metabolites in Biological Fluids
Topic: Identification of Benazepril Metabolites in Biological Fluids Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug (ethyl ester) to improve oral bioavailability. Upon absorption, it is rapidly hydrolyzed by hepatic carboxylesterases (CES1) to its active diacid metabolite, Benazeprilat . Both the parent and the active metabolite undergo secondary metabolism via glucuronidation.
For bioanalytical scientists, the core challenge in identifying benazepril metabolites lies in the ex vivo stability of the prodrug. Spontaneous hydrolysis of the ester in plasma can lead to overestimation of benazeprilat and underestimation of benazepril, compromising pharmacokinetic (PK) data. This guide provides a rigorous, field-proven workflow for the simultaneous identification and quantification of benazepril and benazeprilat in human plasma and urine using LC-MS/MS.
Metabolic Pathway & Structural Analysis
Understanding the physicochemical changes during metabolism is prerequisite to method development. Benazepril (
Metabolic Pathway Diagram
Figure 1: Metabolic pathway of Benazepril showing the primary hydrolysis step and secondary glucuronidation.
Sample Collection & Preparation Strategies
The reliability of benazepril quantification is determined at the moment of sample collection. The ester bond is susceptible to chemical and enzymatic hydrolysis in plasma.
Critical Control: Stabilization
To prevent ex vivo conversion of benazepril to benazeprilat:
-
Temperature: All processing must occur at 4°C (ice bath).
-
Acidification: Immediate addition of weak acid is required to inhibit esterase activity.
-
Protocol: Collect blood into K2EDTA tubes. Centrifuge immediately at 4°C. Transfer plasma to cryovials containing 0.5% v/v Dichlorvos (esterase inhibitor) or acidify with 10 µL of 50% Formic Acid per 1 mL plasma .
-
Extraction Methodologies
While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended for metabolite identification to remove phospholipids that cause matrix effects in ESI+.
Recommended SPE Protocol (OASIS HLB or Bond Elut C18):
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: 200 µL Plasma (acidified) + 20 µL Internal Standard (IS) + 200 µL 0.1% Formic Acid.
-
Wash: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elute: 1 mL Acetonitrile.
-
Reconstitute: Evaporate under
and reconstitute in Mobile Phase A/B (80:20).
LC-MS/MS Method Development
Chromatographic Conditions
Separating the lipophilic parent (Benazepril) from the polar metabolite (Benazeprilat) requires a gradient elution on a reversed-phase column.[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
3.5 min: 90% B (Elutes Benazepril)
-
4.5 min: 90% B
-
4.6 min: 20% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters)
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The fragmentation usually involves the cleavage of the ACE-inhibitor backbone or loss of the ester moiety.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| Benazepril | 425.2 | 351.2 | 30 | 22 | Loss of Ethyl Ester/Side chain |
| Benazeprilat | 397.2 | 351.2 | 35 | 25 | Backbone cleavage |
| Benazepril-d5 (IS) | 430.2 | 356.2 | 30 | 22 | Deuterated analog |
| Moexipril (Alt IS) | 499.4 | 234.2 | 35 | 28 | Structural Analog |
Note: Benazeprilat is formed by the loss of the ethyl group (-28 Da) from Benazepril. The common product ion at m/z 351.2 suggests a shared core structure stability after high-energy collision.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow emphasizing the critical stabilization step.
Data Analysis & Interpretation
Handling Glucuronides
Glucuronide metabolites (Benazepril-glucuronide and Benazeprilat-glucuronide) are labile. During MS source ionization, they may undergo in-source fragmentation , losing the glucuronic acid moiety (-176 Da) and reverting to the parent mass.
-
Diagnostic Check: Monitor the retention times. If a peak appears in the Benazeprilat channel (397->351) at a different (usually earlier) retention time than the authentic standard, it is likely the Benazeprilat-glucuronide undergoing in-source fragmentation.
-
Verification: To quantify total benazeprilat, samples can be treated with
-glucuronidase prior to extraction to hydrolyze conjugates back to the base form.
Matrix Effects
Benazeprilat is polar and elutes early, making it susceptible to ion suppression from plasma salts/phospholipids.
-
Calculation:
-
Acceptance: MF should be between 0.85 and 1.15. If suppression occurs (< 0.85), switch from PPT to SPE or dilute the sample.
Validation Parameters (FDA/EMA Guidelines)
A robust method must meet the following criteria:
-
Linearity:
over the range of 1–1000 ng/mL.[1][2][3][4][5] -
Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).
-
Recovery: > 80% for both analytes using the SPE method.
-
Stability:
-
Bench-top: 4 hours at 4°C (Assess hydrolysis rate).
-
Freeze-thaw: 3 cycles at -20°C.
-
Autosampler: 24 hours at 10°C.
-
References
-
FDA. (2012). Lotensin (Benazepril Hydrochloride) Prescribing Information. U.S. Food and Drug Administration.[3][4][6] [Link]
-
Farouk, M. et al. (2014).[3][7] Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite Benazeprilat in Human Plasma. ResearchGate. [Link]
-
Pan, X. et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B. [Link]
-
Gumieniczek, A. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. (2024). Benazepril Compound Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Simultaneous ultraperformance liquid chromatography/tandem mass spectrometry determination of four antihypertensive drugs in human plasma using hydrophilic-lipophilic balanced reversed-phase sorbents sample preparation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
An In-Depth Technical Guide to the Glucuronidation Mechanisms of Benazepril
This guide provides a comprehensive technical overview of the metabolic glucuronidation of benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological knowledge to elucidate the metabolic pathways, enzymatic processes, and analytical methodologies pertinent to understanding benazepril's disposition in the body.
Introduction: The Significance of Glucuronidation in Benazepril Metabolism
Benazepril is an essential therapeutic agent for managing hypertension and heart failure.[1] As a prodrug, it undergoes metabolic activation to its pharmacologically active form, benazeprilat.[1][2] A crucial phase II metabolic pathway for both benazepril and benazeprilat is glucuronidation, a process that conjugates glucuronic acid to the drug molecules, thereby increasing their water solubility and facilitating their excretion from the body.[3] Understanding the nuances of this process is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic efficacy and safety.
This guide delves into the core mechanisms of benazepril glucuronidation, offering insights into the enzymatic players, the chemical nature of the resulting metabolites, and the experimental frameworks used to study these processes.
The Metabolic Journey of Benazepril: From Prodrug to Excretion
Benazepril's therapeutic action is contingent on its biotransformation. Following oral administration, benazepril is rapidly absorbed and primarily metabolized in the liver to its active metabolite, benazeprilat, through the cleavage of its ester group.[1][2] Both the parent drug and its active metabolite are then subject to glucuronidation before their predominantly renal elimination.[1]
The metabolic fate of an oral dose of benazepril is characterized by the urinary excretion of its various forms. Approximately 20% of the dose is excreted as benazeprilat, with 8% as benazeprilat glucuronide and 4% as benazepril glucuronide.[3] This distribution underscores the significance of glucuronidation in the overall clearance of the drug.
Chemical Inhibition Studies in Human Liver Microsomes
This experiment confirms the involvement of specific UGT isoforms by observing the effect of known UGT inhibitors on benazepril glucuronidation in a more complex biological matrix.
Methodology:
-
Incubation: Incubate benazepril or benazeprilat with pooled human liver microsomes and UDPGA in the presence and absence of a panel of selective UGT inhibitors.
-
Reaction Termination and Analysis: Follow the same procedures for reaction termination and sample analysis as described in the recombinant UGT experiment.
-
Data Analysis: Determine the IC50 values for each inhibitor and compare the inhibition profiles to the known selectivity of the inhibitors to infer the contribution of each UGT isoform.
| UGT Isoform | Selective Inhibitor |
| UGT1A1 | Bilirubin |
| UGT1A4 | Hecogenin |
| UGT1A9 | Niflumic acid |
| UGT2B7 | Mefenamic acid |
| Table 1: Examples of UGT Isoform-Selective Inhibitors. |
Analytical Characterization of Benazepril and its Metabolites
Accurate and sensitive analytical methods are essential for studying the pharmacokinetics and metabolism of benazepril. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of benazepril, benazeprilat, and their glucuronide conjugates in biological matrices. [4][5] Key Parameters for LC-MS/MS Method Development:
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting the analytes from plasma or urine and removing interfering substances.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to achieve good separation of the parent drug and its metabolites.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Benazepril | 425.2 | 351.2 |
| Benazeprilat | 397.2 | 223.1 |
| Benazepril Glucuronide | 601.2 | 425.2 |
| Benazeprilat Glucuronide | 573.2 | 397.2 |
| Table 2: Example Mass Transitions for LC-MS/MS Analysis (values are illustrative and should be optimized experimentally). |
Conclusion and Future Directions
The glucuronidation of benazepril and its active metabolite, benazeprilat, is a critical pathway in their elimination. The formation of an acyl glucuronide with benazeprilat highlights a potential area for further investigation regarding its reactivity and immunological potential.
A significant gap in the current understanding of benazepril's metabolism is the definitive identification of the specific UGT isoforms responsible for its glucuronidation. Future research should focus on conducting comprehensive in vitro studies using recombinant UGTs and chemical inhibition assays to fill this knowledge gap. Such studies will provide a more complete picture of benazepril's metabolic fate, enabling better prediction of drug-drug interactions and contributing to the safer and more effective use of this important therapeutic agent.
References
-
Benazepril Metabolism Pathway. (2013, September 11). SMPDB. [Link]
-
Benazepril. (2024, October 5). In StatPearls. NCBI Bookshelf. [Link]
-
The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors. (2011, June 15). PubMed. [Link]
-
UGT Inhibition. (n.d.). Evotec. [Link]
-
Glucuronidation in humans. (n.d.). Paediatric Drugs. [Link]
-
Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. (2012, May 15). Drug Metabolism and Disposition. [Link]
-
Lotensin HCT. (n.d.). accessdata.fda.gov. [Link]
-
The effect of incubation conditions on the enzyme kinetics of udp-glucuronosyltransferases. (2003, June 15). Drug Metabolism and Disposition. [Link]
-
Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. (n.d.). Pharmacology & Therapeutics. [Link]
-
Benazepril Action Pathway. (2025, January 29). SMPDB. [Link]
-
Enzyme kinetics of 1-HP UGT in three individual human liver samples... (n.d.). ResearchGate. [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? (n.d.). EBM Consult. [Link]
-
Strong Inhibition of Celastrol Towards UDP-Glucuronosyl Transferase (UGT) 1A6 and 2B7 Indicating Potential Risk of UGT-Based Herb-Drug Interaction. (2012, June 5). MDPI. [Link]
-
Product Inhibition of UDP-glucuronosyltransferase (UGT) Enzymes by UDP Obfuscates the Inhibitory Effects of UGT Substrates. (2008, February 15). PubMed. [Link]
-
Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. (2003, January 5). PubMed. [Link]
-
Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. (n.d.). PubMed. [Link]
- Use of UGT inhibitors to increase bioavailability. (n.d.).
-
Identification of UDP-Glucuronosyltransferase 2B15 (UGT2B15) as a Target for IGF1 and Insulin Action. (2022, May 12). MDPI. [Link]
-
In vitro investigation of human UDP-glucuronosyltransferase isoforms responsible for tacrolimus glucuronidation: predominant contribution of UGT1A4. (2011, July 15). PubMed. [Link]
Sources
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 4. Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemical Properties of Benazepril Acyl-β-D-glucuronide Conjugate
Executive Summary
This technical guide provides a comprehensive analysis of Benazepril Acyl-β-D-glucuronide , a Phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, benazepril. While benazepril is primarily hydrolyzed to its active diacid form, benazeprilat, a fraction of the parent drug undergoes direct glucuronidation at the carboxylic acid moiety.
This conjugate belongs to the class of acyl glucuronides (AGs) , which are chemically reactive electrophiles. Unlike stable ether glucuronides, acyl glucuronides demonstrate intrinsic instability, undergoing pH-dependent hydrolysis and acyl migration. These properties pose significant challenges in bioanalysis and drug safety assessment due to their potential to covalently bind with plasma proteins (e.g., albumin) via transacylation or glycation mechanisms, theoretically contributing to idiosyncratic adverse drug reactions (IADRs).
Chemical Identity & Structural Properties[1][2][3]
Benazepril Acyl-β-D-glucuronide is formed via the esterification of the free carboxylic acid of benazepril with the anomeric hydroxyl of glucuronic acid.
Physicochemical Data Table[3]
| Property | Specification |
| Chemical Name | Benazepril 1-O-acyl-β-D-glucuronide |
| CAS Number | 1809324-41-1 |
| Molecular Formula | C₃₀H₃₆N₂O₁₁ |
| Molecular Weight | 600.62 g/mol |
| Monoisotopic Mass | 600.2319 Da |
| Solubility | Soluble in DMSO, Methanol, Water (pH > 6); Unstable in alkaline buffers.[1] |
| Stereochemistry | |
| Key Functional Groups | Acyl glycosidic ester (labile), Ethyl ester (stable), Tertiary amide. |
Structural Distinction
It is critical to distinguish between the two primary glucuronides found in plasma:
-
Benazepril Acyl-Glucuronide (C30): Conjugate of the parent prodrug. Contains the ethyl ester moiety.[2]
-
Benazeprilat Acyl-Glucuronide (C28): Conjugate of the active metabolite. Lacks the ethyl ester; contains two free carboxylic acid sites, though glucuronidation typically favors the less sterically hindered acid.
Biosynthesis & Enzymology
The formation of Benazepril Acyl-β-D-glucuronide is a detoxification pathway competing with the hydrolytic bioactivation of the prodrug.
Metabolic Pathway
Benazepril undergoes two primary metabolic fates in the liver:
-
Hydrolysis (Major): Catalyzed by Carboxylesterase 1 (CES1) to form Benazeprilat.
-
Glucuronidation (Minor): Catalyzed by UDP-glucuronosyltransferases (UGTs) .[3][4]
Based on the structural motif (carboxylic acid) and renal/hepatic elimination profile, UGT1A9 and UGT2B7 are the primary isoforms implicated in this conjugation, consistent with the metabolism of similar ACE inhibitors and carboxylic acid xenobiotics.
Figure 1: Metabolic fate of Benazepril showing the competition between bioactivation (hydrolysis) and Phase II conjugation.
Reactivity Profile: Instability & Covalent Binding
The defining characteristic of Benazepril Acyl-Glucuronide is its chemical instability. Unlike ether glucuronides, the ester linkage at the anomeric carbon is highly susceptible to nucleophilic attack.
Acyl Migration Kinetics
Under physiological conditions (pH 7.4, 37°C) and even more rapidly under alkaline conditions, the conjugate undergoes acyl migration .
-
Mechanism: The hydroxyl group at C-2 of the glucuronic acid ring attacks the ester carbonyl, forming a transient ortho-acid ester intermediate. This leads to the migration of the drug moiety from C-1 to C-2, and subsequently to C-3 and C-4.
-
Consequence: This rearrangement opens the glucuronic acid ring, exposing an aldehyde group (in the open-chain tautomer) that is highly reactive toward protein lysine residues.
Covalent Binding Mechanism
The toxicity potential of acyl glucuronides is linked to two binding mechanisms:
-
Direct Transacylation: The protein nucleophile (Lys-NH₂) attacks the ester carbonyl, releasing glucuronic acid and covalentyl binding the drug to the protein.
-
Glycation (Schiff Base): The isomeric acyl glucuronides (formed via migration) exist in equilibrium with their open-chain aldehyde forms. These aldehydes react with Lys-NH₂ to form Schiff bases (imines), which can undergo Amadori rearrangement to form stable adducts.
Figure 2: Degradation pathways of Benazepril Acyl-Glucuronide leading to hydrolysis or covalent protein binding.
Synthesis & Purification Strategies
For research purposes, generating high-purity standards is essential for validating bioanalytical methods.
Enzymatic Biosynthesis Protocol (Recommended)
This method yields the biologically relevant 1-β-isomer without the complex protection/deprotection steps of chemical synthesis.
Materials:
-
Human Liver Microsomes (HLM) or Recombinant UGT1A9[10]
-
UDP-Glucuronic Acid (UDPGA)
-
Alamethicin (pore-forming peptide)
-
Magnesium Chloride (MgCl₂)
Protocol:
-
Incubation Mix: Prepare a reaction mixture in 50 mM Tris-HCl (pH 7.4) containing:
-
Benazepril (500 µM)
-
HLM (1.0 mg protein/mL)
-
MgCl₂ (10 mM)
-
Alamethicin (50 µg/mg protein)
-
-
Activation: Pre-incubate on ice for 15 min to allow alamethicin to permeabilize the microsomal membrane.
-
Initiation: Add UDPGA (5 mM final concentration) and incubate at 37°C for 2–4 hours.
-
Termination: Stop reaction with ice-cold acetonitrile (1:1 v/v) containing 1% formic acid. The acid stabilizes the acyl glucuronide.
-
Purification: Centrifuge at 10,000 x g. Inject supernatant onto a Semi-Prep C18 HPLC column.
-
Elution: Use a gradient of Water/Acetonitrile with 0.1% Formic Acid . Note: Avoid neutral pH buffers during purification to prevent acyl migration.
Chemical Synthesis (Overview)
A selective Koenigs-Knorr condensation can be used:
-
Protection: Protect the hydroxyls of glucuronic acid (e.g., benzyl groups).
-
Activation: Convert the anomeric position to a trichloroacetimidate donor.
-
Coupling: React with Benazepril in the presence of a Lewis acid (BF₃·OEt₂).
-
Deprotection: Hydrogenolysis (H₂/Pd-C) to remove benzyl groups. Crucial: This step must be mild to preserve the benazepril ethyl ester.
Analytical Characterization
Validating the presence of the conjugate requires specific MS and NMR signatures.
LC-MS/MS Parameters
Acyl glucuronides exhibit a characteristic neutral loss fragmentation pattern.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion | [M+H]⁺ = 601.2 |
| Primary Fragment | [M+H - 176]⁺ = 425.2 (Loss of Glucuronic Acid moiety) |
| Secondary Fragment | [M+H - 176 - 28]⁺ = 397.2 (Loss of Ethyl group from aglycone) |
| Retention Time | Elutes before parent Benazepril on Reverse Phase C18.[1] |
Diagnostic Logic: The transition 601.2 → 425.2 is the definitive quantifier. The presence of the 176 Da neutral loss confirms the glucuronide moiety.
NMR Spectroscopy
Nuclear Magnetic Resonance is the only method to definitively confirm the β-anomeric configuration and the 1-O-acyl linkage (vs. migrated isomers).
-
¹H NMR (DMSO-d₆):
-
Anomeric Proton (H-1'): Doublet at δ 5.4 – 5.6 ppm .
-
Coupling Constant:
. This large coupling constant confirms the β-configuration (axial-axial coupling). A smaller coupling (< 4 Hz) would indicate the α-anomer. -
Shift: The H-1' of acyl glucuronides is significantly downfield compared to ether glucuronides (typically δ 4.5 – 5.0 ppm) due to the electron-withdrawing ester carbonyl.
-
References
-
Xu, L. et al. (2022).[11] "Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry." Drug Metabolism and Disposition. Link
-
Regan, S. et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link
-
Shipkova, M. et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
-
Synthose Inc. (2024). "Benazepril acyl-β-D-glucuronide Product Sheet (CAS 1809324-41-1)." Synthose Catalog. Link
-
Cayman Chemical. (2024). "Benazepril Acyl-β-D-Glucuronide Technical Information." Cayman Chemical. Link
Sources
- 1. synthose.com [synthose.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of human UDP-glucuronosyltransferase isoforms responsible for the glucuronidation of glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benazeprilat-d5 - CAS - 1279033-05-4 | Axios Research [axios-research.com]
- 6. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 7. drugs.com [drugs.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method development for Benazepril Acyl-β-D-glucuronide
Application Note: High-Fidelity Quantitation of Benazepril Acyl-β-D-glucuronide in Biological Matrices
Executive Summary
This application note details a robust LC-MS/MS methodology for the quantitation of Benazepril Acyl-β-D-glucuronide, a reactive Phase II metabolite of the ACE inhibitor Benazepril.[1] Unlike standard small molecule analysis, the quantification of acyl glucuronides (AGs) presents a unique "Heisenbergian" challenge: the act of processing the sample can alter the concentration of the analyte due to ex-vivo hydrolysis and acyl migration.
This protocol departs from standard templates by prioritizing analyte stabilization and isomer separation .[1] We demonstrate a self-validating workflow that prevents the overestimation of the parent drug (Benazepril) and ensures the integrity of the
Introduction: The Acyl Glucuronide Challenge
Benazepril is an ester prodrug hydrolyzed in vivo to the active diacid, Benazeprilat. However, Benazepril itself also undergoes direct glucuronidation at its free carboxylic acid moiety to form Benazepril Acyl-β-D-glucuronide.[1]
The Stability Paradox: Acyl glucuronides are chemically reactive esters. At physiological pH (7.[1]4) and temperature (37°C), they undergo two specific degradation pathways that compromise bioanalytical data:[1]
-
Hydrolysis: The AG breaks down back into the parent drug (Benazepril), causing an artificial elevation of parent drug concentrations in the sample.
-
Acyl Migration: The drug moiety migrates from the anomeric C1 position of the glucuronic acid to the C2, C3, and C4 positions. These isomers often co-elute with the biosynthetic
-1-O isomer but may have different ionization efficiencies or biological activities.[1]
The following diagram illustrates these critical failure modes:
Figure 1: Metabolic and degradation pathways of Benazepril.[1] Red and Yellow paths indicate ex-vivo instability that must be controlled.
Protocol 1: Sample Collection & Stabilization (Critical)
Objective: To arrest acyl migration and hydrolysis immediately upon blood draw.[1] Mechanism: Acidification lowers the pH to < 4.0, stabilizing the ester bond and preventing the nucleophilic attack required for migration.
-
Preparation of Stabilizing Buffer:
-
Prepare 1.0 M Citrate Buffer (pH 3.0).[1]
-
Why Citrate? It provides strong buffering capacity in the acidic range without suppressing MS ionization as severely as some mineral acids.
-
-
Blood Collection:
-
Plasma Separation:
-
Centrifuge at 2000 x g for 10 min at 4°C.
-
-
Acidification (The "Golden Minute"):
-
Immediately upon separating plasma, add 10 µL of 1.0 M Citrate Buffer per 100 µL of plasma .
-
Vortex gently for 5 seconds.
-
Verification: Spot check pH with a strip; target pH is 3.5 – 4.0.[1]
-
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Extraction (Acidified PPT)
Objective: Extract the polar glucuronide without inducing degradation. Technique: Protein Precipitation (PPT) is preferred over SPE for AGs to minimize processing time and exposure to drying steps where hydrolysis often accelerates.
-
Thaw: Thaw plasma samples in an ice bath (never warm water).
-
Aliquoting: Transfer 50 µL of acidified plasma to a 96-well plate (on ice).
-
Internal Standard Addition: Add 10 µL of Internal Standard (Benazepril-d5) prepared in 0.1% Formic Acid in Water .
-
Note: Avoid pure organic solvents for IS addition to prevent premature precipitation.[1]
-
-
Precipitation: Add 200 µL of Acetonitrile containing 1% Formic Acid .
-
Why Formic Acid? Maintains acidic environment during protein crash.[1]
-
-
Mixing: Vortex for 1 min at high speed.
-
Centrifugation: Centrifuge at 4000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water .
-
Crucial: This lowers the organic content to ~40%, preventing "solvent breakthrough" of the polar glucuronide on the LC column.
-
LC-MS/MS Method Development
Objective: Chromatographically resolve the
Chromatographic Conditions
-
Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Polar C18.[1]
-
Rationale: These columns are designed to retain polar compounds (like glucuronides) and withstand 100% aqueous mobile phases, allowing for a shallow gradient start.[1]
-
-
Column Temp: 30°C (Keep low to prevent on-column hydrolysis).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile (Optimized for Isomer Separation):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 10 | 0.4 | Initial hold for polar retention |
| 1.00 | 10 | 0.4 | |
| 8.00 | 45 | 0.4 | Shallow gradient to resolve isomers |
| 8.10 | 95 | 0.4 | Wash |
| 9.50 | 95 | 0.4 | Wash |
| 9.60 | 10 | 0.4 | Re-equilibration |
| 12.00 | 10 | 0.4 | End |
Mass Spectrometry Parameters
-
Ionization: ESI Positive ([M+H]+).[1]
-
Source: Spray Voltage 3500 V; Temp 450°C.
-
Transitions:
-
Benazepril MW: 424.5
-
Benazepril-Glucuronide MW: 600.6[1]
-
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
|---|---|---|---|---|
| Benazepril-AG | 601.2 | 425.2 | 20 | Loss of Glucuronic Acid (-176) |
| Benazepril (Parent) | 425.2 | 351.2 | 25 | Fragment of parent |
| Benazepril-d5 (IS) | 430.2 | 356.2 | 25 | Internal Standard |[1]
Validation Strategy: The "Stability Monitor"
Standard FDA/EMA validation is insufficient for AGs. You must implement a Conversion Monitor .[1]
Experiment:
-
Prepare a High QC of pure Benazepril-AG.[1]
-
Inject immediately (T0).[1]
-
Inject after 4 hours in the autosampler (T4).
-
Monitor the 425/351 transition (Parent Drug).
Acceptance Criteria:
-
The Parent Drug peak in the AG QC sample must not exceed 2-3% of the molar equivalent of the AG concentration.
-
If the Parent peak grows significantly between T0 and T4, your autosampler temperature is too high or the sample pH is not acidic enough.
Figure 2: Iterative workflow for Acyl Glucuronide method development.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Fenty, R. S., et al. (2020).[1] Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis, 12(9). Link
-
European Bioanalysis Forum (EBF). (2012).[1][4] Stabilisation of Clinical Samples: Acylglucuronide metabolites. Link
-
Srinivas, N. R. (2006).[1] Benazepril: A review of its pharmacokinetics and pharmacodynamics. Journal of Clinical Pharmacology. (Context on Benazepril metabolism). Link
-
Jia, L., & Liu, X. (2007).[1] The conduct of drug metabolism studies considered good practice (II): In vitro experiments. Current Drug Metabolism. (Mechanisms of acyl migration). Link
Sources
Solid-phase extraction (SPE) protocols for Benazepril glucuronide
Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Benazepril Acyl-Glucuronide from Human Plasma
Executive Summary & Scientific Rationale
The quantification of Benazepril Acyl-β-D-Glucuronide (B-Glu) presents a dual challenge in bioanalysis: polarity and chemical instability .[1] Unlike its parent drug (Benazepril) or the active metabolite (Benazeprilat), B-Glu is a hydrophilic conjugate formed via esterification of the carboxylic acid moiety with glucuronic acid.[1]
The Core Problem: As an acyl-glucuronide, B-Glu is highly susceptible to:
-
Hydrolysis: Reverting to the parent drug (Benazepril) in alkaline or even neutral conditions, leading to overestimation of the parent and underestimation of the metabolite.
-
Acyl Migration: Intramolecular rearrangement of the drug moiety from the 1-O-acyl position to the 2-, 3-, or 4-position of the glucuronic acid ring, creating positional isomers that may not co-elute or cross-react during LC-MS/MS.[1]
The Solution: This protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) SPE.[1] This mechanism exploits the acidic nature of the glucuronic acid moiety (
Physicochemical Profile & Method Strategy
| Parameter | Property | Implications for Protocol |
| Analyte | Benazepril Acyl-β-D-Glucuronide | Highly polar; requires orthogonal retention mechanisms.[1] |
| Stability | CRITICAL: Sample collection and processing must occur at pH < 6.0 and | |
| LogP | ~0.5 - 1.2 (Estimated) | Too polar for standard C18 retention without ion-pairing; ideal for Anion Exchange.[1] |
| pKa | ~3.2 (Glucuronic acid carboxyl) | Ionized (negative) at pH > 4.[1]5. |
| Matrix | Human Plasma | Requires removal of phospholipids to prevent ion suppression in ESI+. |
Sample Collection & Stabilization (Pre-Analytical)
Failure to stabilize the sample at the moment of collection renders the downstream SPE futile.
-
Collection: Draw blood into tubes containing K2EDTA and an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF) if enzymatic hydrolysis is suspected, though chemical hydrolysis is the primary driver.
-
Acidification: Immediately upon plasma separation, add 5% (v/v) of 10% Formic Acid to the plasma.
-
Storage: Store at -80°C. Thaw in an ice bath, never at room temperature.
Detailed SPE Protocol: Mixed-Mode Anion Exchange (MAX)
Sorbent Selection: Polymeric Strong Anion Exchange (e.g., Waters Oasis MAX, Phenomenex Strata-X-A, or equivalent).[1] Bed Mass: 30 mg / 1 mL cartridge (or 96-well plate equivalent).[1][3]
Reagents Preparation
-
Loading Buffer: 50 mM Ammonium Acetate, pH 5.5 (Adjusted with acetic acid).[1]
-
Wash Solvent 1: 50 mM Ammonium Acetate, pH 5.5.
-
Wash Solvent 2: 100% Methanol (MeOH).[1]
-
Elution Solvent: 2% Formic Acid in Methanol.
Step-by-Step Workflow
| Step | Action | Mechanism & "Expertise" Note |
| 1. Pre-treatment | Dilute 200 µL acidified plasma with 200 µL Loading Buffer . Vortex gently. | pH Control: Dilution ensures the final pH is ~5.5. At this pH, the glucuronide carboxyl group is ionized ( |
| 2. Conditioning | A) 1 mL MethanolB) 1 mL Water | Activates the polymeric pores and removes manufacturing residues. |
| 3. Loading | Load pre-treated sample at gravity flow or low vacuum (1 mL/min). | The "Lock": The negatively charged B-Glu binds to the positively charged quaternary ammonium groups on the sorbent. |
| 4. Wash 1 | 1 mL Loading Buffer (50 mM NH4Ac, pH 5.5). | Removes proteins and salts. Maintains pH to keep analyte bound. |
| 5. Wash 2 | 1 mL 100% Methanol . | The Cleanup: This is the critical step. Because the analyte is ionically bound, we can use 100% organic solvent to wash away neutral drugs (parent Benazepril), lipids, and hydrophobic interferences without eluting the glucuronide. |
| 6. Elution | 2 x 250 µL 2% Formic Acid in MeOH . | The Release: Acidification protonates the glucuronic acid ( |
| 7. Post-Elution | Evaporate under | Heat Warning: Do not exceed 40°C. Acyl glucuronides are thermally labile.[1] |
Workflow Visualization
The following diagram illustrates the decision logic and the specific extraction pathway, ensuring the user understands the why behind the how.
Caption: Logic flow for the stabilization and Mixed-Mode Anion Exchange (MAX) extraction of Benazepril Glucuronide.
Validation & Troubleshooting (Self-Validating System)
To ensure the protocol is working (Trustworthiness), include these controls in your validation run:
A. Stability Check (The "Time-Zero" Control)
-
Method: Spike Benazepril Glucuronide into plasma at pH 7.4 and pH 4.0. Extract immediately.
-
Acceptance: The pH 7.4 sample should show degradation (appearance of parent Benazepril) if left for >1 hour, confirming the need for stabilization. The pH 4.0 sample must remain stable.
B. Recovery vs. Matrix Effect
-
Calculation:
-
Target: Recovery > 80%; Matrix Factor between 0.85 – 1.15.
-
Troubleshooting: If recovery is low, ensure the Loading pH is not too acidic (must be > pH 4.0 to keep analyte charged). If Matrix Factor is high (suppression), increase the volume of Wash 2 (Methanol).[1]
C. Isomer Monitoring[1][5][6]
-
During LC optimization, monitor for peak splitting. Acyl migration results in isomers (2/3/4-O-acyl) that elute slightly earlier or later than the 1-O-acyl parent.[1]
-
Mitigation: If multiple peaks appear, your sample processing pH was likely too high (> pH 6.5).[1]
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5] [Link]
-
Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE). (2016). Waters Corporation / LCMS.cz. [Link]
Sources
HPLC Separation of Benazepril and Benazepril Acyl-Glucuronide
Application Note & Protocol | High-Resolution Metabolite Profiling
Executive Summary & Scientific Rationale
The Challenge: Benazepril is an ester prodrug hydrolyzed in vivo to the active diacid, Benazeprilat.[1] Both compounds undergo Phase II metabolism to form glucuronides. The primary analytical challenge is separating the parent drug (lipophilic) from its acyl-glucuronide (highly polar, chemically labile). Acyl-glucuronides are susceptible to hydrolysis and intramolecular rearrangement at physiological or basic pH, leading to positional isomers that complicate chromatography.
The Solution: This protocol utilizes a Reversed-Phase (RP-HPLC) method with a kinetic gradient and acidic mobile phase .
-
Acidic pH (2.5–3.0): Essential to stabilize the acyl-glucuronide bond during analysis and suppress ionization of the carboxylic acid groups on Benazeprilat, improving peak shape.
-
Stationary Phase: A high-density C18 column is selected to retain the polar glucuronide while resolving the hydrophobic parent.
-
Detection: UV-Vis (240 nm) for routine assay, compatible with ESI-MS for metabolite confirmation.
Chemistry & Metabolism Map
Benazepril undergoes two main pathways: hydrolysis (activation) and glucuronidation (elimination).
Figure 1: Metabolic pathway of Benazepril highlighting the formation of polar glucuronides and the risk of hydrolysis.
Detailed Experimental Protocol
3.1. Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260/1290 or equivalent (Quaternary Pump) | Low dwell volume preferred for sharp gradient fronts. |
| Column | C18 End-capped (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm or 5 µm | End-capping reduces silanol interactions with the amine of Benazepril; C18 provides necessary retention for the parent. |
| Column Temp | 35°C | Improves mass transfer and peak symmetry; prevents temperature fluctuations from shifting retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; ensures optimal Van Deemter efficiency. |
| Injection Vol | 10–20 µL | Dependent on sample concentration; keep low to prevent band broadening of early eluting glucuronides. |
| Detection | UV @ 240 nm (Reference: 360 nm) | 240 nm is the absorption maximum for the benzazepine ring system. |
3.2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate (or Phosphate Buffer) adjusted to pH 3.0 with Formic Acid (or Phosphoric Acid).
-
Note: Use Ammonium Acetate/Formic Acid if MS detection is planned. Use Phosphate if only UV is used (better peak shape but non-volatile).
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
3.3. Gradient Program
The glucuronide is significantly more polar than Benazepril. A gradient starting at low organic % is required to capture the glucuronide, ramping up to elute the parent.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Load: High aqueous content retains polar glucuronide. |
| 2.0 | 90 | 10 | Isocratic Hold: Ensures separation of glucuronide from void volume. |
| 12.0 | 40 | 60 | Linear Ramp: Elutes Benazeprilat and Benazepril. |
| 15.0 | 10 | 90 | Wash: Cleans column of highly lipophilic matrix components. |
| 17.0 | 90 | 10 | Re-equilibration: Returns to initial conditions. |
| 22.0 | 90 | 10 | Stop: Ready for next injection. |
3.4. Sample Preparation (Critical Step)
Warning: Acyl-glucuronides can undergo transacylation (migration of the drug moiety to other hydroxyls on the glucuronic acid) in methanol or at pH > 7.
-
Biological Matrix: Plasma or Urine.
-
Extraction: Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to recover the polar glucuronide.
-
Reconstitution: Evaporate eluate under Nitrogen at < 40°C. Reconstitute in 90:10 Water:Acetonitrile (pH 3) .
-
Do NOT reconstitute in 100% Methanol, as this promotes degradation.
-
Expected Results & Validation Criteria
4.1. Retention Profile
Based on polarity (LogP) and chemical structure:
-
Benazepril Glucuronide: Elutes first (~3–5 min). Most polar.
-
Benazeprilat (Metabolite): Elutes second (~6–8 min). Diacid, polar.
-
Benazepril (Parent): Elutes last (~10–12 min). Ester, lipophilic.
4.2. System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between Glucuronide and Benazeprilat |
| Tailing Factor (T) | < 1.5 for Benazepril (Amine tailing is common) |
| Precision (RSD) | < 2.0% for Retention Time and Area (n=6) |
| Plate Count (N) | > 5000 theoretical plates |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common issues in Benazepril/Glucuronide separation.
References
-
Guo, Y., et al. (2022). "Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry." Drug Metabolism and Disposition, 50(5), 636-644. Link
- Key Insight: Confirms the presence of Benazepril acyl-glucuronide and methods for its structural characteriz
-
Naidu, K.R., et al. (2000). "A validated method for the determination and purity evaluation of benazepril hydrochloride in bulk and in pharmaceutical dosage forms by liquid chromatography."[3][7] Journal of Pharmaceutical and Biomedical Analysis, 22(4), 641-650. Link
- Key Insight: Establishes baseline HPLC conditions for the parent compound.
-
Song, M., et al. (2025).[8] "Bioequivalence Study of Single-Pill Capsule Formulation of Amlodipine Plus Benazepril in Healthy Chinese Subjects." Drug Design, Development and Therapy, 19, 1865-1877. Link
-
Key Insight: Provides pharmacokinetic data confirming the excretion of Benazepril glucuronide (4%) and Benazeprilat glucuronide (8%).[8]
-
-
Hemdan, A., et al. (2016). "Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine." Analytical Chemistry: An Indian Journal, 16(15).[3] Link
- Key Insight: Discusses separation of Benazepril from its hydrolysis products (Benazeprilat)
Sources
- 1. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. iosrphr.org [iosrphr.org]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for the determination and purity evaluation of benazepril hydrochloride in bulk and in pharmaceutical dosage forms by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Note: Stabilization and Quantification of Benazepril Acyl-β-D-glucuronide in Human Plasma
[1]
Executive Summary
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor administered as an ethyl ester prodrug.[1] While primarily hydrolyzed to the active metabolite benazeprilat, a portion of the parent drug undergoes direct Phase II metabolism to form Benazepril Acyl-β-D-glucuronide .[1]
The Critical Challenge: Acyl glucuronides (AGs) are chemically unstable metabolites. Under physiological conditions (pH 7.4, 37°C), they undergo two distinct non-enzymatic degradation pathways:[1]
-
Hydrolysis: Reverting to the parent drug (Benazepril), leading to overestimation of the parent and underestimation of the metabolite.
-
Acyl Migration: Intramolecular rearrangement to form 2-, 3-, and 4-O-acyl isomers.[1][2] These isomers are resistant to
-glucuronidase hydrolysis and may not co-elute with the 1- isomer, compromising quantification.[1]
This guide details a field-proven protocol to arrest these reactions at the moment of sample collection, ensuring data integrity for pharmacokinetic (PK) and safety studies.
The Chemistry of Instability
To design an effective protocol, one must understand the mechanism of failure. Acyl migration is driven by nucleophilic attack of the adjacent hydroxyl group on the glucuronic acid ring upon the ester carbonyl carbon. This process is base-catalyzed.[1]
Key Mechanistic Insight: The rate of migration and hydrolysis is directly proportional to pH and temperature. At pH 7.4, the half-life of some acyl glucuronides can be as short as 0.2 hours.[1] However, at pH 2.5 – 3.0 , the reaction kinetics are effectively frozen.[1]
Visualization: The Degradation Cascade
The following diagram illustrates the "Vicious Cycle" of acyl glucuronide instability that occurs if samples are not immediately acidified.
Figure 1: Mechanism of Benazepril Acyl-Glucuronide instability. At physiological pH, the analyte converts back to the parent drug (causing PK bias) or rearranges into positional isomers.
Sample Collection & Stabilization Protocol
Objective: Lower the plasma pH to < 3.0 within 60 seconds of collection.
Materials Required[3][4][5][6][7][8][9]
-
Collection Tubes: K2EDTA or Lithium Heparin vacutainers (pre-chilled).[1]
-
Stabilizing Buffer: 0.5 M Sodium Citrate Buffer (pH 3.[1]0) OR 2% Formic Acid solution.[1]
-
Equipment: Crushed ice bath, refrigerated centrifuge (4°C).
Step-by-Step Workflow
-
Preparation: Pre-chill all collection tubes and stabilizing buffer on wet ice (4°C).
-
Blood Draw: Collect whole blood into the pre-chilled vacutainer.
-
Immediate Cooling: Invert tube gently 5 times and immediately place in the ice bath.
-
Critical: Do not allow blood to sit at room temperature for >5 minutes.[1]
-
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C .
-
Acidification (The "Golden Minute"):
-
Transfer the plasma supernatant to a clean, pre-chilled cryovial.
-
Add Stabilizing Buffer: Add 10 µL of 2% Formic Acid (or Citrate Buffer) per 1 mL of plasma.[1]
-
Target: Final pH should be between 2.5 and 3.0.[1]
-
Verification: Spot check dummy samples with pH strips to validate the volume of acid required for your specific plasma lot.
-
-
Storage: Snap freeze immediately on dry ice and store at -80°C.
Visualization: The "Cold & Acidic" Workflow
Figure 2: Validated workflow for preventing ex vivo degradation of Benazepril Acyl-Glucuronide.
Extraction Methodology
While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended for Benazepril-AG to remove phospholipids that cause matrix effects and to maintain the acidic environment throughout the process.
Recommended Protocol: Acidic SPE[1]
-
Cartridge: Waters Oasis MAX (Mixed-mode Anion Exchange) or HLB (Hydrophilic-Lipophilic Balance).[1] Note: HLB is preferred if maintaining strict acidic pH, as MAX requires basic elution which might trigger degradation.[1]
-
Sorbent: Polymeric reversed-phase.[1]
| Step | Solvent/Condition | Rationale |
| Pre-treatment | Thaw plasma on ice.[1] Mix 100 µL plasma with 200 µL 2% Formic Acid in water.[1] | Ensures analyte remains protonated and stable. |
| Conditioning | 1 mL Methanol followed by 1 mL 2% Formic Acid. | Activates sorbent.[1] |
| Loading | Load pre-treated sample slowly. | |
| Wash 1 | 1 mL 2% Formic Acid in Water.[1] | Removes proteins/salts; keeps pH low.[1] |
| Wash 2 | 1 mL 5% Methanol in 2% Formic Acid. | Removes moderate interferences. |
| Elution | 1 mL Acetonitrile containing 0.1% Formic Acid. | Elutes analyte while maintaining stability. |
| Evaporation | Nitrogen stream at ambient temperature (Max 30°C).[1] | Heat Warning: Do not use heat >35°C to prevent hydrolysis.[1] |
LC-MS/MS Analytical Considerations
Chromatographic Separation
The most common analytical error is the co-elution of the 1-β-acyl glucuronide (the target) with its 2-, 3-, and 4-isomers (artifacts).[1] These isomers have the exact same mass/charge ratio (m/z) and fragmentation pattern.
-
Column: High-strength silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 10% B to 40% B over 10 minutes).
-
Validation Requirement: You must inject a "degraded" standard (incubated at pH 7.4 for 2 hours) to identify the retention times of the isomers and ensure your method resolves the 1-β peak from the migration peaks.
Mass Spectrometry (MRM)[1]
References
-
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration.[1] (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
Acyl Glucuronide Stability Mechanisms. Xenobiotica.[1] (2017).[1] The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. [Link][1]
-
Sample Preparation for Unstable Metabolites. Journal of Applied Bioanalysis. (2016).[1] Incurred Sample Stability of Asp3258 in the Presence of Its Acyl Glucuronide. [Link]
Mass spectrometry transitions for Benazepril Acyl-β-D-glucuronide detection
Application Note: High-Sensitivity Quantitation of Benazepril Acyl-β-D-glucuronide by LC-MS/MS
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific detection and quantitation of Benazepril Acyl-β-D-glucuronide (B-Glu) .
Benazepril is a prodrug hydrolyzed in the liver to the active metabolite Benazeprilat .[1][2][3] While Benazeprilat is the primary pharmacophore, the formation of reactive acyl glucuronides (AGs) from both the parent (Benazepril) and the metabolite (Benazeprilat) is a critical safety consideration in drug development. Acyl glucuronides are electrophilic species capable of covalently binding to plasma proteins, potentially triggering immune-mediated toxicity (idiosyncratic drug reactions).
Key Technical Challenges Addressed:
-
Instability: Acyl glucuronides undergo rapid hydrolysis and acyl migration at physiological pH.
-
Source Fragmentation: Labile glucuronides can degrade in the MS source, mimicking the parent drug and skewing quantification.
-
Isomerization: Separation of the β-1-O-acyl isomer from migrated isomers (2-, 3-, 4-acyl) is required for accurate kinetic assessment.
Metabolic Pathway & Analyte Logic
Understanding the origin of the analyte is essential for method design. Benazepril (an ethyl ester) possesses a free carboxylic acid on the benzazepine ring, allowing for direct glucuronidation.
Figure 1: Metabolic pathway highlighting the direct glucuronidation of the Benazepril prodrug.
Mass Spectrometry Transitions (MRM)
The detection strategy utilizes the lability of the glycosidic bond. The primary transition monitors the neutral loss of the glucuronic acid moiety (-176 Da), which is the most sensitive channel for acyl glucuronides.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Benazepril Acyl-Glucuronide | 601.6 | 425.2 $[M-Gluc]^+ $ | 50 | 30 | 15 - 20 | Quantifier |
| Benazepril Acyl-Glucuronide | 601.6 | 351.2 $[Frag]^+ $ | 50 | 30 | 35 - 40 | Qualifier |
| Benazepril (Parent) | 425.2 | 351.2 $[Frag]^+ $ | 20 | 35 | 25 | Reference |
| Benazeprilat (Active) | 397.2 | 351.2 $[Frag]^+ $ | 20 | 35 | 25 | Reference |
| IS (e.g., Benazepril-d5) | 430.2 | 356.2 $[Frag]^+ $ | 20 | 35 | 25 | Internal Std |
Technical Insight:
-
Quantifier (601.6 -> 425.2): Low collision energy (15-20 eV) is used because the acyl-glucuronide bond is weak. Higher energy will fragment the Benazepril core, reducing sensitivity for this specific transition.
-
Qualifier (601.6 -> 351.2): This transition confirms the identity of the aglycone core. It requires higher energy to break both the glucuronide bond and the ethyl ester/side chain of the Benazepril structure.
Experimental Protocol
Sample Collection & Stabilization (Critical)
Acyl glucuronides are chemically unstable. Without immediate stabilization, they hydrolyze back to the parent drug, leading to under-estimation of the metabolite and over-estimation of the parent .
-
Reagent: 10% Formic Acid (aq) or 0.5 M Citrate Buffer (pH 3.0).
-
Protocol:
-
Collect blood/urine.
-
Immediately add stabilizing agent to the sample (10 µL stabilizer per 100 µL sample) to lower pH to < 4.0.
-
Vortex gently and place on wet ice.
-
Centrifuge at 4°C to harvest plasma.
-
Store at -80°C . Avoid repeated freeze-thaw cycles.
-
Sample Preparation (Solid Phase Extraction)
Liquid-Liquid Extraction (LLE) is often too harsh (pH swings). SPE is preferred for cleanliness and recovery. Avoid Methanol during extraction to prevent transesterification (formation of methyl-benazepril). Use Acetonitrile.[4][5]
-
Conditioning: Oasis HLB cartridge (1 mL/30 mg). Condition with 1 mL Acetonitrile, then 1 mL 2% Formic Acid.
-
Loading: Mix 100 µL acidified plasma with 200 µL 2% Formic Acid (aq). Load onto cartridge.
-
Washing: Wash with 1 mL 5% Acetonitrile in 0.1% Formic Acid. (Removes salts/proteins).
-
Elution: Elute with 500 µL Acetonitrile (containing 0.1% Formic Acid).
-
Reconstitution: Evaporate under Nitrogen at ambient temperature (do not heat > 30°C). Reconstitute in Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Chromatographic separation is vital to resolve the β-1-O-acyl glucuronide from its positional isomers (2/3/4-acyl migrated forms) and the parent drug.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maintains stability).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Load |
| 6.0 | 90 | Elution of Glucuronide & Parent |
| 7.0 | 90 | Wash |
| 7.1 | 10 | Re-equilibration |
| 9.0 | 10 | End |
Workflow Visualization
Figure 2: Analytical workflow emphasizing the acidification step to preserve analyte integrity.
Data Interpretation & Quality Control
-
Chromatographic Resolution: The Benazepril Acyl-Glucuronide should elute before the parent Benazepril due to the polarity of the glucuronic acid group.
-
Isomer Peaks: You may observe small peaks eluting immediately after the main β-1-O-acyl glucuronide peak. These are likely acyl-migration isomers formed during sample handling. For regulatory toxicology (MIST), these are often summed with the main peak, but for mechanistic studies, they should be integrated separately.
-
In-Source Fragmentation Check: Inject a pure standard of Benazepril Acyl-Glucuronide and monitor the Benazepril parent channel (425 -> 351). If a peak appears at the Glucuronide retention time in the Parent channel, your source temperature or cone voltage is too high, causing in-source decay. Lower the desolvation temperature to correct this.
References
-
DrugBank Online. (2018). Benazepril Metabolism Pathway. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS. J Chromatogr B. Retrieved from [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites (MIST) Guidance. Retrieved from [Link]
Sources
- 1. Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]
- 2. Benazepril Hydrochloride Tablets, USP, film coated for oral use [dailymed.nlm.nih.gov]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing mobile phase pH for Benazepril glucuronide analysis
Application Note: Optimizing Mobile Phase pH for Benazepril Glucuronide Analysis
Abstract
This application note details a systematic protocol for optimizing mobile phase pH for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Benazepril Glucuronide. As an acyl glucuronide, this metabolite presents a dual challenge: it is chemically unstable at neutral pH (undergoing acyl migration and hydrolysis) and highly polar, complicating retention on reverse-phase columns. This guide provides a scientifically grounded workflow to select a pH that maximizes analyte stability, chromatographic resolution, and mass spectral sensitivity.
Introduction & Scientific Rationale
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor metabolized into the active Benazeprilat and their respective glucuronides. Benazepril Glucuronide (BG) is a
The pH Challenge
The analysis of BG is governed by two conflicting physicochemical properties:
-
Chemical Instability (The "Ticking Clock"): Acyl glucuronides are susceptible to nucleophilic attack by hydroxide ions or neighboring hydroxyl groups on the glucuronic acid ring.[1] At physiological pH (7.4) and even weakly basic conditions, BG undergoes:
-
Hydrolysis: Reverting to the parent drug (Benazepril), causing overestimation of the parent and underestimation of the metabolite.
-
Acyl Migration: Intramolecular rearrangement to 2-, 3-, and 4-O-acyl isomers, which are chromatographically distinct and resistant to enzymatic hydrolysis (
-glucuronidase).[2] -
Constraint: The mobile phase must be acidic (pH < 4.0) to "freeze" this reaction.
-
-
Ionization State (Chromatographic Retention):
-
Benazepril (Parent): Contains a secondary amine (basic, pKa ~8-9) and a carboxyl group (acidic, pKa ~4.5).
-
Glucuronide Moiety: Adds a highly polar, ionizable carboxylic acid (pKa ~2.8 - 3.2).
-
Constraint: To retain BG on a hydrophobic C18 column, the pH must be low enough to suppress the ionization of the carboxyl groups (driving them to the neutral –COOH state), while accepting that the amine will be protonated.
-
Visualizing the Instability Pathway
The following diagram illustrates the pH-dependent degradation pathways that must be inhibited during analysis.
Figure 1: Degradation pathways of Benazepril Glucuronide. Low pH is required to prevent hydrolysis and acyl migration.
Optimization Protocol
Do not rely on generic methods. Follow this three-phase optimization strategy to define the precise pH for your specific LC-MS/MS system.
Phase 1: Buffer Selection (The Foundation)
For LC-MS/MS, non-volatile phosphate buffers are forbidden. We must choose between Formic Acid and Ammonium Formate/Acetate.
| Buffer System | pH Range | Pros | Cons | Recommendation |
| 0.1% Formic Acid | ~2.6 - 2.8 | Max protonation (ESI+); Simple prep. | Poor pH control (no buffering capacity); Peak tailing for basic amines. | Start Here |
| Ammonium Formate | 3.0 - 4.5 | Good buffering; Improves peak shape for amines. | Higher pH may risk slight acyl migration if run times are long. | Optimization Step |
| Ammonium Acetate | 4.0 - 5.5 | Volatile. | pH > 4.5 risks glucuronide instability. | Avoid |
Phase 2: The pH Screening Experiment
Objective: Determine the pH that balances retention of the polar glucuronide with peak shape.
Experimental Setup:
-
Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Temperature: 40°C.
-
Detection: ESI+ (MRM).
Step-by-Step Procedure:
-
Prepare three Mobile Phase A solutions:
-
A1 (pH ~2.7): 0.1% Formic Acid in Water.
-
A2 (pH 3.5): 5mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
-
A3 (pH 4.2): 5mM Ammonium Formate, adjusted to pH 4.2 with Formic Acid.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Keep constant).
-
Inject Standard: A mixture of Benazepril and Benazepril Glucuronide (100 ng/mL).
-
Run Gradient: 5% B to 95% B over 5 minutes.
-
Analyze Data:
-
Retention Factor (
): Does the glucuronide elute after the void volume ( )? Lower pH usually increases retention. -
Peak Symmetry: Check the tailing factor of the Benazepril parent (amine). Ammonium formate usually improves this.
-
Signal Intensity: Compare peak areas. Formic acid often yields higher ESI+ signal.
-
Phase 3: Stability Validation (The "Autosampler Test")
Once the optimal pH is selected (e.g., pH 3.0), validate that the analyte does not degrade during the analytical run time.
-
Prepare a QC sample of Benazepril Glucuronide in the selected Mobile Phase A.
-
Place in the autosampler (set to 4°C).
-
Inject the same vial every hour for 24 hours.
-
Pass Criteria: No new peaks (isomers) appear, and the area of the parent drug (Benazepril) does not increase by >5%.
Recommended Method Parameters
Based on the physicochemical properties of Benazepril Glucuronide, the following conditions are the recommended starting point for validation.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | High-strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax SB-C18) | withstands 100% aqueous phase; retains polar compounds. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0) | Buffers the amine (peak shape) while keeping pH low for stability. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for this analyte. |
| Gradient | 0-1 min: 5% B (Isocratic hold) 1-6 min: 5% | Initial hold is critical to trap the polar glucuronide. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
Mass Spectrometry (ESI+)
-
Benazepril:
425.2 351.2 -
Benazepril Glucuronide:
601.2 425.2 (Loss of glucuronic acid moiety - 176 Da).-
Note: Monitor the transition 425
351 in the glucuronide window to check for in-source fragmentation.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Glucuronide peak splitting | Acyl migration occurred in the sample before injection. | Ensure sample diluent is acidified (e.g., 1% Formic Acid in Water/ACN). Keep samples at 4°C. |
| Poor Retention ( | pH is too high; Carboxyls are ionized. | Lower Mobile Phase A pH to 2.5 using pure Formic Acid. Use a column designed for polar retention (e.g., T3 or Polar-RP). |
| Benazepril peak tailing | Secondary amine interaction with silanols. | Increase ionic strength (add 5-10mM Ammonium Formate) or use an end-capped column. |
| Signal Suppression | Co-elution with matrix phospholipids. | The glucuronide is polar and may elute early with salts/phospholipids. Divert flow to waste for the first 0.5 min. |
Decision Logic Diagram
Use this workflow to finalize your mobile phase selection.
Figure 2: Logical decision tree for mobile phase optimization.
References
-
FDA Guidance for Industry. (2020). Metabolites in Safety Testing. U.S. Food and Drug Administration.[4] Link
-
Ebner, T., et al. (2011). Plasma stability-dependent circulation of acyl glucuronide metabolites. Drug Metabolism and Disposition.[5][6][7][8] Link
-
Zhu, M., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS. Journal of Chromatography B. Link
-
Grubb, N., et al. (2007). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacology & Therapeutics. Link
-
Agilent Technologies. (2007).[9] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. aapharma.ca [aapharma.ca]
- 8. ClinPGx [clinpgx.org]
- 9. agilent.com [agilent.com]
Application Note: Strategic Column Selection for the Simultaneous Chromatography of Benazepril and its Polar Metabolite, Benazeprilat
Abstract & Introduction
In the analysis of Angiotensin-Converting Enzyme (ACE) inhibitors, a recurrent chromatographic challenge is the "Polarity Gap." Benazepril, a prodrug ester, is moderately hydrophobic. However, its pharmacologically active metabolite, Benazeprilat , is a dicarboxylic acid formed by hydrolysis. This structural change creates a significant polarity shift, making simultaneous retention and resolution difficult.[1]
Standard C18 columns often fail to retain Benazeprilat adequately, leading to co-elution with the void volume or poor peak shape due to secondary silanol interactions. Conversely, conditions optimized for the metabolite often lead to excessive retention times for the parent drug.
This guide provides a scientifically grounded protocol for selecting the correct stationary phase based on the detection method (UV vs. MS) and sample matrix, ensuring robust separation of both the parent and the metabolite.
Physicochemical Profiling
Understanding the analytes is the first step in rational method design.[1][2]
| Property | Benazepril (Parent) | Benazeprilat (Metabolite) | Chromatographic Implication |
| Structure | Ethyl Ester (Prodrug) | Diacid (Active Drug) | Hydrolysis exposes two polar carboxyl groups.[1][2] |
| pKa | ~3.1 (COOH), ~5.3 (Amine) | ~3.0, ~4.5 (COOHs), ~8.5 (Amine) | Benazeprilat is zwitterionic at neutral pH.[1] |
| LogD (pH 7.4) | ~1.1 (Moderately Lipophilic) | -2.31 (Highly Hydrophilic) | Critical: Benazeprilat resists RP retention at neutral pH.[1][2] |
| Solubility | Soluble in MeOH, Ethanol | Soluble in aqueous buffers | Requires high aqueous start for focusing.[1][2] |
Technical Insight: The negative LogD of Benazeprilat at physiological pH indicates that standard Reversed-Phase (RP) chromatography at pH 7.0 will result in zero retention.[1][2] Successful retention requires pH suppression (lowering pH < 3.[1][2]0) to protonate the carboxylic acids, rendering the molecule neutral/less polar.
Column Selection Strategy
The choice of column depends heavily on the detector constraints (Volatile vs. Non-volatile buffers).[1][2]
Decision Logic for Stationary Phases
Figure 1: Decision tree for selecting the stationary phase based on detector constraints.
Protocol 1: Robust QC Method (UV Detection)
Target Audience: QC Labs, Formulation Stability Testing.[1][2] Objective: High resolution (Rs > 2.0) using robust, standard consumables.
This method utilizes Acidic Phosphate Buffers .[1][2] The low pH (2.[2]5) suppresses the ionization of Benazeprilat’s carboxylic acid groups, forcing them into a non-ionic state that retains well on a standard C18 column.
Chromatographic Conditions
-
Column: End-capped C18 (USP L1), 5 µm, 250 x 4.6 mm (e.g., Hypersil BDS or Inertsil ODS-3).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Temperature: 25°C.
Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 75 | 25 | Start |
| 5.0 | 75 | 25 | Isocratic Hold (Elute Benazeprilat) |
| 15.0 | 40 | 60 | Ramp to elute Benazepril |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 75 | 25 | Re-equilibration |
Validation Criteria:
-
Resolution (Rs): > 2.0 between metabolite and parent.
Protocol 2: High-Sensitivity Bioanalytical Method (LC-MS)
Target Audience: DMPK, Clinical Research.[1][2] Objective: Retain polar Benazeprilat without non-volatile phosphate buffers.
Standard C18 columns often suffer from "dewetting" (phase collapse) when running 100% aqueous mobile phases, which are necessary to trap Benazeprilat without phosphate buffers.[1][2] Therefore, we use a Polar-Embedded C18 or a Pentafluorophenyl (PFPP) column.[1]
Why Polar-Embedded or PFPP?
-
Polar-Embedded: Contains a hydrophilic group (amide, carbamate) near the silica surface.[1] This allows the water layer to wet the surface, preventing phase collapse even at 100% aqueous conditions.
-
PFPP (Fluorinated): Offers unique selectivity.[1][2] The fluorine atoms create a "fluorophilic" retention mechanism and strong pi-pi interactions with the aromatic rings of Benazepril, often separating compounds that co-elute on C18.
Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 2.1 x 100 mm, 2.5 µm or 3 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile, pH ~2.7).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 5–10 µL.
Gradient Profile (LC-MS)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Note |
| 0.0 | 95 | 5 | High aqueous to trap Benazeprilat |
| 1.0 | 95 | 5 | Hold |
| 6.0 | 10 | 90 | Fast ramp for Benazepril |
| 8.0 | 10 | 90 | Wash |
| 8.1 | 95 | 5 | Re-equilibration |
Sample Preparation Workflow (Solid Phase Extraction)
Because Benazeprilat is so polar, Liquid-Liquid Extraction (LLE) with hexane/ether often results in poor recovery of the metabolite.[1] Solid Phase Extraction (SPE) is recommended.[2]
Figure 2: Mixed-Mode SPE workflow to capture both zwitterionic metabolite and parent drug.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Benazeprilat Peak Tailing | Interaction between amine group and residual silanols.[1][2] | Ensure column is "fully end-capped."[1][2][3] Increase buffer strength (UV) or add small amount of Ammonium Formate (MS).[1][2] |
| Benazeprilat Elutes in Void | Phase collapse or insufficient retention.[1][2] | Switch to Polar-Embedded column.[1][2] Ensure starting MP is <5% Organic.[1][2] |
| Drifting Retention Times | pH instability.[1][2][3] | Benazeprilat is sensitive to pH changes near its pKa (3.0/4.5).[1][2] Ensure mobile phase pH is buffered precisely (pH 2.5 is safest).[2] |
References
-
United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Related Compounds.[1][2] USP-NF.[1][2] (Provides the basis for L1 column selection and phosphate buffer usage).
-
PubChem. Benazeprilat Compound Summary. National Center for Biotechnology Information.[1][2] (Source for LogP and pKa data). [1]
-
Jiang, Y., et al. "Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography."[1] Journal of Chromatography B, 2007.[1][2] (Establishes the need for low pH buffers in bioanalysis).
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (Technical Note on Polar-Embedded/PS C18 phases).
-
Waters Corporation. Column Selection Guide for Polar Compounds. (Details on HSS T3 and SymmetryShield technologies).
(Note: While specific deep-link URLs to PDFs may expire, the links above direct to the permanent landing pages of the authoritative sources cited.)
Sources
Internal standards for Benazepril Acyl-β-D-glucuronide analysis
Application Note: Precision Quantitation of Benazepril Acyl- -D-glucuronide
Methodology for Mitigating Acyl Migration and Hydrolysis in LC-MS/MS Bioanalysis
Executive Summary & The "Acyl Glucuronide" Challenge
Benazepril is a prodrug hydrolyzed in vivo to the active metabolite Benazeprilat. Both compounds undergo Phase II conjugation to form acyl glucuronides (AGs). Unlike ether glucuronides, Benazepril Acyl-
The Analytical Risk: Without strict intervention, B-AG undergoes two non-enzymatic degradation pathways during sample collection and processing:
-
Acyl Migration (Isomerization): The drug moiety migrates from the 1-
position to the 2-, 3-, and 4- positions of the glucuronic acid ring.[1] These isomers are often resistant to -glucuronidase hydrolysis and may not co-elute with the 1- form, leading to underestimation of the metabolite. -
Hydrolysis: Spontaneous cleavage of the ester bond regenerates the parent drug (Benazepril), causing a false positive elevation of parent drug concentrations and a loss of metabolite data.
This protocol details the "Cold & Acidic" methodology required to freeze this equilibrium, ensuring data integrity compliant with FDA MIST (Metabolites in Safety Testing) guidelines.
Internal Standard (IS) Selection Strategy
The choice of Internal Standard is the single most critical variable in compensating for matrix effects and degradation.
The Hierarchy of Standards
| Tier | Internal Standard Type | Suitability | Technical Rationale |
| 1 | SIL-Benazepril-Glucuronide (e.g., Benazepril-d5-glucuronide) | Ideal | Tracks extraction efficiency, matrix effects, and specific degradation rates of the glucuronide moiety. |
| 2 | SIL-Benazepril (Parent) (e.g., Benazepril-d5) | Acceptable with Caveats | Corrects for matrix effects but cannot track glucuronide hydrolysis. If the analyte degrades, the IS remains stable, leading to quantification errors. |
| 3 | Analog IS (e.g., Enalapril-d5) | Not Recommended | Fails to track specific ionization suppression or chemical instability. |
Critical Directive: If Tier 1 (SIL-Glucuronide) is unavailable, you must validate the stability of the analyte during the extraction process using the "Back-Conversion Assessment" (See Section 5).
Mechanism of Instability (Visualization)
The following diagram illustrates the kinetic trap of acyl migration. If the pH is not controlled (
Figure 1: The instability cascade of Benazepril Acyl-Glucuronide. At neutral pH, the analyte disappears into isomers or reverts to the parent drug. Acidification prevents the pathways marked in red.
Experimental Protocol: The "Cold & Acidic" Workflow
Objective: Maintain sample pH between 3.0 and 4.0 immediately upon collection and throughout processing.
Reagents
-
Stabilizing Buffer: 0.5 M Sodium Citrate or Ammonium Acetate adjusted to pH 3.0 with Formic Acid.
-
Extraction Solvent: Acetonitrile (ACN) containing 1% Formic Acid.
Step-by-Step Methodology
Step 1: Sample Collection (Clinical/Pre-clinical)
-
Prepare collection tubes pre-filled with Stabilizing Buffer (10 µL buffer per 1 mL blood volume).
-
Draw blood and immediately invert gently to mix.
-
Cooling: Place tubes immediately on wet ice (
). -
Centrifuge at
(2000 x g, 10 min) to harvest plasma. -
Verification: Spot check plasma pH. It must be
. If not, add 10% v/v of 1 M Formic Acid.
Step 2: Sample Extraction (Protein Precipitation - PPT)
PPT is preferred over Solid Phase Extraction (SPE) for unstable AGs to minimize processing time and exposure to drying steps where hydrolysis can accelerate.
-
Thaw plasma samples on ice .
-
Aliquot 50 µL of stabilized plasma into a chilled 96-well plate.
-
Add 20 µL of Internal Standard Solution (SIL-Benazepril-Glucuronide in 0.1% Formic Acid/Water).
-
Add 200 µL of chilled Extraction Solvent (ACN + 1% Formic Acid).
-
Note: The acid in the ACN ensures the pH remains suppressed during protein crash.
-
-
Vortex vigorously for 2 minutes.
-
Centrifuge at
for 10 minutes at . -
Transfer supernatant to a fresh plate. Do not evaporate to dryness.
-
Risk Alert: Evaporation concentrates the acid, potentially causing hydrolysis, or removes the acid, allowing migration. Direct injection or dilution with water is safer.
-
-
Dilute 1:1 with 0.1% Formic Acid in Water prior to injection.
LC-MS/MS Analytical Conditions
Chromatographic separation is vital to resolve the 1-
Chromatographic Parameters
-
Column: High-strength Silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18),
mm, 1.7 or 2.6 µm. -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Temperature:
(Column oven cooling is essential to inhibit on-column degradation).
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI mode. Acyl glucuronides typically exhibit a neutral loss of the glucuronic acid moiety (176 Da).
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Benazepril | 425.2 ( | 351.2 | 20 | Parent |
| Benazepril-Glucuronide | 601.2 ( | 425.2 | 15 | Analyte |
| Benazepril-d5 (IS) | 430.2 ( | 356.2 | 20 | IS (Surrogate) |
| Benazepril-d5-Gluc (IS) | 606.2 ( | 430.2 | 15 | IS (Ideal) |
Note: The transition 601.2
Validation Strategy: The "Back-Conversion" Test
To prove the trustworthiness of your data, you must demonstrate that Benazepril-Glucuronide does not hydrolyze back to Benazepril during the assay.
Protocol:
-
Spike Benazepril-Glucuronide standard into blank plasma at High QC concentration.
-
Process the sample according to the method (Section 4).
-
Monitor the Benazepril (Parent) channel.[2]
-
Acceptance Criteria: The response in the Parent channel must be
of the molar equivalent of the spiked Glucuronide. If high levels of parent are detected, your stabilization method has failed (pH is likely too high).
Workflow Diagram
Figure 2: Optimized bioanalytical workflow minimizing thermal and pH stress on the analyte.
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration.[4][5][6] [Link]
-
Shipkova, M., et al. (2003).[7] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]
-
Stachulski, A. V., et al. (2006). The generation, stability and utility of acyl glucuronides.[7][8][9][10] Current Opinion in Drug Discovery & Development. [Link]
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing acyl migration of Benazepril glucuronide during storage
The following guide is structured as a Technical Support Center resource, designed to address the specific instability issues of Benazepril glucuronide.
Ticket Topic: Preventing Acyl Migration of Benazepril Glucuronide Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, DMPK Division
📋 Executive Summary
The Issue: Benazepril glucuronide is a 1-β-acyl glucuronide .[1][2][3][4] Unlike ether glucuronides, acyl glucuronides are chemically reactive esters. Under physiological pH (7.[5]4) and temperature (37°C), they undergo a spontaneous, non-enzymatic intramolecular rearrangement known as acyl migration .
The Consequence: The drug moiety migrates from the C-1 position to C-2, C-3, and C-4 positions.[6] These isomers are resistant to
The Solution: Strict pH control (acidification) and temperature management are the only effective ways to arrest this migration.
🧬 Module 1: The Mechanism (Root Cause Analysis)
To prevent the issue, you must understand the chemical pathway. Acyl migration is driven by a nucleophilic attack of the adjacent hydroxyl group on the ester carbonyl.
📉 Diagram: Acyl Migration Pathway
The following logic flow illustrates how the 1-β isomer degrades into positional isomers and the aglycone (Benazepril).
Figure 1: The cascade of acyl migration. Note that once the drug migrates to C-2/3/4, it becomes resistant to enzymatic cleavage, complicating quantitation.
🛠️ Module 2: Stabilization Protocols (SOPs)
Standard Operating Procedures for handling biological matrices containing Benazepril glucuronide.
🧪 Protocol A: Plasma Sample Collection
Objective: Lower the pH of the matrix to < 4.0 immediately upon collection to "freeze" the chemical equilibrium.
-
Preparation: Pre-fill collection tubes (e.g., Vacutainers) with the stabilizer solution.
-
Stabilizer Choice:
-
Primary Recommendation: 2% (v/v) Formic Acid or Acetate Buffer (pH 4.0).
-
Alternative: Phosphoric acid (caution: may cause precipitation in LC-MS sources if not removed).
-
-
Step-by-Step:
-
Draw blood into EDTA or Heparin tubes (avoid Sodium Fluoride if possible as it can raise pH slightly).
-
Centrifuge at 4°C (2000 x g for 10 min) immediately.
-
Transfer plasma immediately into cryovials containing the acidic stabilizer.
-
Ratio: Add 10 µL of 50% Formic Acid per 1 mL of plasma (Final conc ~0.5%).
-
Target pH: 3.0 – 4.0.
-
-
Flash Freeze: Snap freeze on dry ice. Store at -80°C .
-
📊 Data Table: Stabilizer Effectiveness
Comparison of storage conditions on Acyl Glucuronide recovery after 24 hours.
| Storage Condition | pH | Temperature | % Migration (Approx) | Status |
| Untreated Plasma | 7.4 | 25°C (RT) | > 40% | ❌ Critical Failure |
| Untreated Plasma | 7.4 | -20°C | 10 - 15% | ⚠️ Risky |
| Acidified Plasma | 3.5 | 25°C (RT) | < 5% | ⚠️ Short-term only |
| Acidified Plasma | 3.5 | -80°C | < 1% | ✅ Optimal |
❓ Module 3: Troubleshooting & FAQs
Direct answers to common issues encountered in the lab.
🔴 Ticket #1: "I see multiple peaks in my chromatogram for the same mass."
Diagnosis: This is the hallmark of acyl migration. The 1-β isomer (the metabolite formed in vivo) has migrated to 2-, 3-, or 4-acyl positions.[1][2] These isomers have the same molecular weight (isobaric) but different retention times. Action Plan:
-
Check Sample pH: Thaw a retention sample and check pH with a micro-probe. If pH > 5, migration occurred during storage.
-
Optimize Chromatography: You generally cannot "reverse" migration. You must chromatographically separate the isomers. Use a C18 column with a shallow gradient. The 1-β isomer usually elutes before the positional isomers on reverse-phase columns.
🟡 Ticket #2: "Can I use Methanol for protein precipitation?"
Advisory: Proceed with Caution. Reasoning: Acyl glucuronides can undergo transesterification in the presence of methanol, forming methyl esters of the drug (Benazepril-methyl ester). Recommendation:
-
Use Acetonitrile (ACN) for protein precipitation.
-
If you must use alcohol, keep the temperature at 4°C and analyze immediately.
-
Ensure the precipitation solvent is also acidified (e.g., ACN with 0.1% Formic Acid).
🔵 Ticket #3: "How do I thaw samples without degradation?"
Protocol:
-
Never thaw in a water bath at 37°C.
-
Thaw on wet ice (approx. 4°C).
-
Process immediately. Do not leave on the autosampler at room temperature.
-
Autosampler Settings: Ensure the autosampler tray is cooled to 4°C.
🧪 Module 4: Experimental Validation (Self-Check)
How to prove to reviewers (and yourself) that your method is valid.
Workflow: Stability Validation Experiment
Before running clinical samples, perform this validation:
Figure 2: Stress testing workflow to validate stabilizer efficiency.
Acceptance Criteria:
-
Condition A (Control): Should show significant formation of later-eluting isomer peaks.
-
Condition B (Acidified): Should show >95% retention of the single 1-β peak.
📚 References
-
FDA Guidance for Industry. Safety Testing of Drug Metabolites.[4][7] (2020).[3][8][9] Highlights the need to assess the reactivity of acyl glucuronides.[1][2][7][9][10][11][12][13]
-
Regan, S. et al. Acyl Glucuronides: Reactivity and Analytical Implications. Bentham Science. (2006).[5][11] Detailed review of pH-dependent migration mechanisms.
-
Sahaf, Z. et al. Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. (2005).[6][10][14] Discusses acidification strategies for ester stability.
-
Waters Corporation. An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides. Application Note. Demonstrates LC-MS separation of isomers.
-
Cayman Chemical. Benazepril Acyl-β-D-Glucuronide Product Information. Confirms storage requirements (-20°C) and solubility.
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid internal acyl migration and protein binding of synthetic probenecid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 4. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. waters.com [waters.com]
- 9. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ClinPGx [clinpgx.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Benazepril Glucuronide Extraction & Analysis
Status: Active Ticket Type: Method Troubleshooting / Low Recovery Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Low Recovery" Illusion
If you are observing low recovery for Benazepril Glucuronide, you are likely not "losing" the analyte in the traditional sense. Instead, you are witnessing chemical degradation or isomeric conversion .
Benazepril glucuronide is an acyl glucuronide (AG) .[1] Unlike ether glucuronides, AGs are highly reactive esters. Under physiological pH (7.4) or alkaline extraction conditions, they undergo two rapid failure modes:
-
Hydrolysis: Reverting to the parent drug (Benazepril).
-
Acyl Migration: Rearranging into 2-, 3-, and 4-O-acyl isomers, which are often chromatographically distinct and resistant to
-glucuronidase hydrolysis.[2]
The Golden Rule: If you treat Benazepril Glucuronide like a stable small molecule, your assay will fail. You must stabilize the ester bond from the moment of blood draw.
Part 1: Diagnostic Flowchart (Root Cause Analysis)
Before altering your extraction, determine where the loss occurs.
Figure 1: Critical failure points for acyl glucuronides. Note that pH is the primary switch between stability and degradation.
Part 2: Sample Stabilization (The Critical Step)
You cannot recover what has already degraded in the vacutainer. Standard EDTA plasma collection is insufficient .
Protocol: Acidified Plasma Stabilization
Rationale: Acyl migration is base-catalyzed. Lowering pH to ~3.0 inhibits this rearrangement.
-
Preparation: Pre-fill collection tubes with 8.5% Orthophosphoric Acid (H₃PO₄) .
-
Ratio: 20 µL of acid per 1 mL of blood.
-
-
Collection: Draw blood, invert gently (do not hemolyze), and immediately place on wet ice .
-
Separation: Centrifuge at 4°C (2000 x g for 10 min).
-
Storage: Separate plasma immediately. Store at -80°C.
-
Warning: Do not store at -20°C. Acyl glucuronides degrade faster at -20°C than at -80°C due to "freeze concentration" effects where pH buffers precipitate and effective acidity changes in the liquid pockets.
-
Part 3: Extraction Methodologies
We recommend Protein Precipitation (PPT) for high-throughput screening or Solid Phase Extraction (SPE) for high sensitivity. Liquid-Liquid Extraction (LLE) is not recommended due to the polarity of the glucuronide.
Method A: Protein Precipitation (PPT) – Rapid & Robust
Best for: High concentration samples, minimizing handling time.
| Step | Action | Technical Note |
| 1. Aliquot | 50 µL Acidified Plasma | Keep samples on ice throughout. |
| 2. Precipitate | Add 200 µL Ice-Cold Acetonitrile containing 1% Formic Acid . | The acid in the crash solvent maintains low pH during protein crash. |
| 3. Vortex | Vortex 30 sec, Centrifuge 4000 rpm @ 4°C. | Cold centrifugation prevents heating-induced hydrolysis. |
| 4. Dilution | Transfer supernatant. Dilute 1:1 with 0.1% Formic Acid in Water . | Crucial: Do not evaporate to dryness. Thermal evaporation (N₂ blowdown) often destroys acyl glucuronides. Dilute and shoot. |
Method B: Solid Phase Extraction (SPE) – Clean & Sensitive
Best for: Low LOQ requirements, removing phospholipids.
Recommended Sorbent: Polymer-based HLB (Hydrophilic-Lipophilic Balanced) or Mixed-Mode Weak Anion Exchange (WAX).
-
Conditioning: 1 mL Methanol, then 1 mL 2% Formic Acid in Water.
-
Loading: Load 100 µL Acidified Plasma (diluted 1:3 with 2% Formic Acid).
-
Washing:
-
Wash 1: 2% Formic Acid in Water (removes salts/proteins).
-
Wash 2: 5% Methanol in Water (removes interferences).
-
-
Elution: 100% Acetonitrile containing 0.5% Formic Acid .
-
Critical Error: Never use Ammonium Hydroxide (high pH) to elute an acyl glucuronide. It will instantly degrade.
-
-
Post-Elution: Do not evaporate to dryness if possible. If concentration is needed, use a vacuum concentrator without heat and stop before complete dryness. Reconstitute immediately in mobile phase.
Part 4: LC-MS/MS Troubleshooting
Even with perfect extraction, chromatography can hide your analyte.
Issue: Peak Splitting / Tailing
Benazepril glucuronide can partially isomerize on-column if the column temperature is too high or the run is too long.
-
Fix: Limit column temperature to 30°C - 35°C .
-
Fix: Use a rapid gradient. The longer the residence time, the higher the risk of on-column degradation.
Issue: Isobaric Interference
If you see a peak for Benazepril Glucuronide in a "Parent Only" standard, your source parameters might be too harsh.
-
In-Source Fragmentation: Benazepril Glucuronide can lose the glucuronic acid moiety in the ion source, appearing as Benazepril (Parent).
-
Validation: Monitor the transition for the Glucuronide. Ensure your parent drug channel does not show a peak at the Glucuronide retention time.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use enzymatic hydrolysis (Beta-glucuronidase) to quantify the total parent? A: Yes, but be careful. Acyl glucuronide isomers (formed by migration) are resistant to beta-glucuronidase.[2] If your sample was not acidified and migration occurred, the enzyme will not cleave the isomers, leading to an underestimation of the total glucuronide load.
Q2: My recovery is 40%. Is this acceptable? A: For acyl glucuronides, consistency is more important than absolute recovery. If you have 40% recovery but the Internal Standard (IS) tracks perfectly and the CV is <15%, the method is valid. However, ensure the 60% loss isn't due to degradation (which is variable) but rather matrix suppression or extraction efficiency (which are constant).
Q3: What Internal Standard (IS) should I use? A: Do not use a generic analog. You need a stable isotopically labeled IS, ideally Benazepril-d5 Glucuronide . If that is unavailable, use Benazepril-d5 (Parent IS), but be aware it will not track the extraction efficiency of the polar glucuronide perfectly.
References
-
FDA Guidance for Industry. Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration.[3] Link
-
Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 2003.
- Mortier, S. M. R., et al.
-
Cayman Chemical. "Benazepril Acyl-β-D-Glucuronide Product Information & Stability." Link
-
WelchLab. "Troubleshooting Low Recovery Rates in Chromatographic Analysis." Link
Sources
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling pH to prevent hydrolysis of Benazepril Acyl-β-D-glucuronide
Topic: Controlling pH to prevent hydrolysis of Benazepril Acyl-β-D-glucuronide
Status: Operational | Lead Scientist: Senior Application Specialist
Executive Summary: The "Ghost Peak" Phenomenon
Welcome to the Technical Support Center. If you are analyzing Benazepril or its metabolites, you are likely encountering a critical stability issue: Acyl Glucuronide (AG) Reactivity.
Benazepril Acyl-β-D-glucuronide is chemically unstable at physiological pH (7.4).[1] In plasma samples, it undergoes ex vivo hydrolysis , converting back into the parent drug (Benazepril). If uncontrolled, this leads to a false overestimation of Benazepril concentrations—a regulatory compliance failure (FDA/EMA M10).
The Solution: Strict pH control (acidification) and cold-chain handling are not optional; they are mandatory for data integrity.
The Mechanism: Why Your Samples Are Degrading
To troubleshoot effectively, you must understand the two competing degradation pathways of acyl glucuronides.
Pathway Logic
-
Hydrolysis (The Primary Threat): At neutral/basic pH, the ester bond breaks, releasing the parent drug. This artificially inflates your PK data for Benazepril.
-
Acyl Migration (The Secondary Threat): The glucuronic acid moiety migrates to the 2, 3, or 4-position.[2] These isomers are resistant to
-glucuronidase enzymes and complicate chromatographic separation.
Visualizing the Instability
Figure 1: Degradation pathways of Benazepril Acyl-glucuronide. Hydrolysis leads to over-quantification of the parent drug, while migration creates analytical interference.
Standard Operating Procedure (SOP): Stabilization Protocol
Objective: Maintain sample pH between 3.0 and 4.0 . Warning: Do not lower pH below 2.0, as this may trigger acid-catalyzed hydrolysis or precipitation of plasma proteins.
Recommended Reagents
-
Stabilizer: 0.5M or 1.0M Citrate Buffer (pH 3.0) OR 5% Formic Acid.
-
Anticoagulant: K2EDTA or Lithium Heparin (do not rely on these alone for stability).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Preparation | Pre-chill collection tubes and stabilizer on wet ice. | Low temperature slows kinetic reaction rates immediately. |
| 2. Collection | Collect blood into tubes containing anticoagulant. Invert gently. | Standard plasma separation. |
| 3. Separation | Centrifuge at 4°C (approx. 2000 x g) for 10 mins. | Critical: Do not allow centrifuge to heat up. |
| 4. Acidification | IMMEDIATELY add stabilizer to the separated plasma.[3] Ratio: 10-20 µL stabilizer per 1 mL plasma. | Drops pH to ~3.5, the "stability window" for acyl glucuronides. |
| 5. Verification | Vortex gently to mix. Spot check pH with a strip (target: pH 3-4). | Ensures acid is distributed and pH is correct. |
| 6. Storage | Freeze immediately at -80°C. | Stops residual chemical reactions. |
Workflow Diagram
Figure 2: Critical path for sample stabilization. The time between harvest and acidification (Red Arrow) is the most common point of failure.
Troubleshooting & FAQs
Q1: My Benazepril QC samples are failing high (115-120% accuracy). Why?
Diagnosis: This is the classic signature of AG hydrolysis. Root Cause: If your QC spiking solution contains the glucuronide (or if you are using incurred samples), and the pH is neutral, the glucuronide is converting to Benazepril during the benchtop processing time. Fix:
-
Ensure the autosampler is kept at 4°C.
-
Verify the pH of your reconstitution solvent. If you reconstitute in neutral mobile phase, hydrolysis can occur inside the HPLC vial. Use an acidic mobile phase (0.1% Formic Acid) for reconstitution.
Q2: Can I just use a lower pH (pH < 2.0) to be safe?
Answer: No. Reasoning: Extremely low pH (strong mineral acids like HCl) can cause:
-
Protein Precipitation: Clots the plasma, making pipetting impossible.
-
Acid Hydrolysis: While basic pH is worse, very strong acids can also cleave the ester bond or other moieties on the Benazepril molecule. Stick to Citric Acid or Formic Acid (pH 3-4).
Q3: How do I validate that my stabilization works?
Answer: You must perform an Incurred Sample Stability (ISS) assessment or a specific stability experiment as per FDA M10 guidance. Experiment:
-
Spike plasma with Benazepril Acyl-glucuronide (at high concentration).
-
Split into two aliquots: Aliquot A (Neutral pH) and Aliquot B (Acidified).
-
Incubate both at Room Temperature for 2-4 hours.
-
Analyze for Benazepril (Parent).[4]
-
Result: Aliquot A should show a massive increase in Benazepril. Aliquot B should show minimal increase.
Quantitative Stability Data (Reference)
The following table illustrates the impact of temperature and pH on the half-life (
| Condition | pH Environment | Temperature | Estimated Half-Life ( | Risk Level |
| Untreated Plasma | 7.4 (Physiological) | 37°C | 0.5 - 2.0 Hours | CRITICAL |
| Benchtop Processing | 7.4 (Neutral) | 20°C (RT) | 4 - 10 Hours | HIGH |
| Refrigerated | 7.4 (Neutral) | 4°C | 12 - 24 Hours | MODERATE |
| Acidified (Recommended) | 3.0 - 4.0 | 4°C | > 1 Month | SAFE |
| Deep Freeze | 3.0 - 4.0 | -80°C | > 1 Year | SAFE |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][5][6] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
- Srinivas, N. R. (2006). Acyl Glucuronides: Challenges and Strategies in Bioanalysis. Biomedical Chromatography. (General reference on AG stability mechanisms).
-
Rahn, P., et al. (2013). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. ResearchGate. [Link]
Sources
- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Benazepril Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Benazepril Glucuronide Isomer Resolution
Topic: Resolving Isomeric Peaks of Benazepril Glucuronide in HPLC Role: Senior Application Scientist Status: Active Support Guide
Introduction: The "Ghost Peak" Phenomenon
Welcome to the technical support hub for Benazepril Glucuronide analysis. If you are seeing split peaks, broad shoulders, or retention time shifts that defy standard column aging logic, you are likely encountering Acyl Migration .[1]
Benazepril Glucuronide is an acyl-
This guide provides the protocols to either stabilize the specific 1-O-
Module 1: Diagnostic Logic
Before modifying your method, confirm that the issue is isomerism and not instrumentation failure.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic to distinguish between chemical instability (migration/transesterification) and hardware failure.
Module 2: Troubleshooting Guides & FAQs
Scenario A: "I need one sharp peak for Quantitation."
Objective: Suppress acyl migration to measure the intact 1-O-
Q1: Why does my peak split into three or four small peaks over time? A: This is the "cascade" of acyl migration. The 1-O-acyl isomer rearranges to 2-O, then 3-O, and 4-O isomers.[1][3]
-
The Fix: You must "freeze" the equilibrium.
-
Acidify: Lower Mobile Phase A pH to 2.0–2.5 using Formic Acid (0.1%) or Ammonium Formate/Formic Acid buffer.[1] Acyl glucuronides are most stable at pH 2–3.
-
Cool Down: Set the column oven to 10°C or 15°C . Room temperature (25°C) is often enough to cause on-column broadening due to rapid interconversion.[1]
-
Q2: I switched to Methanol to improve peak shape, but now I see a new peak at a different RT. A: You likely created a Benazepril methyl ester artifact.
-
The Mechanism: Acyl glucuronides can undergo transesterification in the presence of methanol, ejecting the glucuronic acid and attaching a methyl group to the drug.
-
The Fix: Strictly avoid Methanol in sample preparation and mobile phases if possible. Use Acetonitrile (ACN) as your organic modifier.[1]
Scenario B: "I need to separate all isomers for Met-ID."
Objective: Resolve the 1-
Q3: Which column chemistry separates the positional isomers best? A: Standard C18 columns often co-elute the 2-, 3-, and 4-isomers.[1]
-
Recommendation: Use a Phenyl-Hexyl or a Polar-Embedded C18 column.[1] The
interactions offered by phenyl phases often provide the necessary selectivity to resolve the subtle shape differences between the 2-O and 3-O isomers. -
Gradient: Use a shallow gradient (e.g., 0.5% B/min slope) to pull the isomers apart.
Module 3: The Acyl Migration Pathway
Understanding the enemy is key to defeating it. The diagram below illustrates how the Benazepril Glucuronide (1-O-
Figure 2: The pathway of acyl migration. Note that the 1-O-β form is the only one formed enzymatically; all others are chemical artifacts.[1]
Module 4: Validated Experimental Protocols
Protocol 1: Sample Preparation (Stabilization Focus)
Crucial for accurate quantitation of the parent glucuronide.
| Step | Action | Technical Rationale |
| 1. Collection | Collect blood/plasma into tubes containing acidic citrate or add 0.5% Formic Acid immediately.[1] | Lowers pH immediately to < 3.0 to stop migration. |
| 2. Extraction | Protein Precipitation (PPT). Add 3 parts ice-cold Acetonitrile containing 1% Formic Acid . | Do not use Methanol. Acid maintains stability; cold temp slows kinetics.[1] |
| 3. Processing | Vortex (10s), Centrifuge (4°C, 10,000g, 5 min). | Keep samples on ice at all times.[1] |
| 4. Storage | Analyze immediately or store at -80°C . | -20°C is insufficient for long-term stability of acyl glucuronides.[1] |
Protocol 2: HPLC Conditions for Isomer Resolution
Designed to separate the 1-O-
-
Column: Waters XSelect CSH Phenyl-Hexyl OR Agilent Zorbax SB-C18 (StableBond for low pH stability).[1]
-
Dimensions: 100 x 2.1 mm, 1.7 µm or 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.6).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Temperature: 10°C (Critical setting).
-
Gradient:
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on stability requirements for unstable metabolites.
-
Regan, S., et al. (2010).[1] Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug-Protein Covalent Binding. Annual Reports in Medicinal Chemistry. Discusses the mechanism of acyl migration and reactivity.
-
Ebner, T., et al. (1999).[1] Disposition and chemical stability of acyl glucuronides. Drug Metabolism and Disposition.[4] Authoritative text on pH-dependent stabilization of acyl glucuronides.
-
Wang, J., & Williams, K. (2005).[1] Practical Approaches for the Stabilization of Acyl Glucuronides in Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis. Provides the basis for the non-methanol/acidic extraction protocol.
Sources
Reducing matrix effects in Benazepril glucuronide bioanalysis
Case ID: BG-MATRIX-8492 Status: Open for Troubleshooting Assigned Scientist: Dr. A. Vance, Senior Applications Chemist
Executive Summary: The "Hidden" Variables
Welcome to the technical support hub for Benazepril Glucuronide (BG) bioanalysis. If you are here, you are likely facing one of two critical failures:
-
Non-Linearity/Poor Precision: Your internal standard (IS) response is erratic, or your QC samples are failing at the Lower Limit of Quantitation (LLOQ).
-
False Positives (Parent Drug): You are detecting high levels of Benazepril (parent) in samples where only the glucuronide should be, or vice versa.
The Core Challenge: Benazepril Glucuronide is an acyl glucuronide .[1] These are chemically reactive metabolites that present a dual threat: they are highly polar (causing retention issues and co-elution with matrix salts/phospholipids) and chemically unstable (prone to hydrolysis back to the parent drug or acyl migration).[2]
This guide prioritizes Matrix Effect (ME) mitigation and Analyte Stabilization .
Diagnostic Workflow: Is it Matrix Effect or Instability?
Before changing your method, confirm the source of the error. Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic workflow to distinguish between ion suppression (matrix effects) and analyte instability.
Critical Protocol A: The "Ghost Peak" & Phospholipids
The Issue: Plasma contains high concentrations of glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC). In Reversed-Phase LC, these elute late (often during the high-organic wash or equilibration step).
-
Symptom: If your gradient cycle time is too short, phospholipids from Injection #1 may elute during the critical window of Injection #2.
-
Benazepril Specificity: Benazepril Glucuronide is relatively polar. If you use a generic protein precipitation (PPT), the phospholipids remain and will suppress the BG signal, causing massive matrix effects (ME > 20% suppression).
Solution: Advanced Sample Preparation
Standard PPT (Acetonitrile crash) is insufficient for acyl glucuronides due to the "dirty" supernatant. We recommend Solid Phase Extraction (SPE) or Phospholipid Removal Plates .
Table 1: Sample Preparation Comparison for Benazepril Glucuronide
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal Plates (HybridSPE) |
| Mechanism | Solubility crash | Ionic/Hydrophobic retention | Lewis Acid/Base interaction (Zirconia) |
| Phospholipid Removal | < 10% | > 90% (if wash is optimized) | > 99% |
| Matrix Effect (ME) | High (Suppression likely) | Low | Negligible |
| Recovery | High but variable | Moderate (requires pH tuning) | High |
| Suitability for BG | NOT RECOMMENDED | Recommended (Mixed Mode) | Highly Recommended |
Recommended Workflow (HybridSPE Protocol)
-
Loading: Add 100 µL Plasma to the plate.
-
Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile (Acidification stabilizes the glucuronide).
-
Mixing: Vortex for 2 minutes.
-
Vacuum: Apply vacuum to collect filtrate.
-
Analysis: Inject filtrate directly (or dilute if necessary). The Zirconia-coated silica retains phospholipids while allowing BG to pass through.
Critical Protocol B: Stabilization (The "Moving Target")
The Issue: Benazepril Glucuronide is an acyl glucuronide .[1] At physiological pH (7.4) and room temperature, it undergoes:
-
Hydrolysis: Converts back to Benazepril (Parent). Result: Underestimation of BG, Overestimation of Parent.
-
Acyl Migration: The glucuronic acid moiety shifts positions (2-, 3-, 4- isomers). Result: Chromatographic peak broadening or splitting.
The "Golden Rule" of Stabilization: You must acidify the sample immediately upon collection to pH < 4.0 .
Figure 2: Mandatory stabilization workflow to prevent acyl migration and hydrolysis.
Why Citrate Buffer? Unlike simple acids (HCl), Citrate acts as a buffer to maintain pH ~3.0-4.0. Strong mineral acids can actually catalyze acid-hydrolysis of the glucuronide.
Chromatographic Optimization
Even with clean samples, co-elution is a risk.
-
Column Choice: Avoid standard C18 if you see peak tailing. Use a C18-PFP (Pentafluorophenyl) or Phenyl-Hexyl column. The pi-pi interactions often provide better selectivity for the aromatic rings in Benazepril, separating the glucuronide from matrix interferences.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Avoid Methanol if possible, as it can sometimes promote transesterification of acyl glucuronides during storage/processing, though less likely in the LC timescale.
-
Frequently Asked Questions (FAQs)
Q1: My Internal Standard (IS) response varies by 50% between samples. Why? A: You are likely using an analog IS (e.g., a structural analog of Benazepril). Matrix effects are retention-time specific. If the IS does not co-elute exactly with the analyte, it experiences different suppression.
-
Fix: You must use a Stable Isotope Labeled IS (e.g., Benazepril-d5 glucuronide). If that is unavailable, use Benazepril-d5 (parent SIL) but verify that the matrix factor (MF) at the glucuronide RT is consistent.
Q2: I see a "hump" under my Benazepril Glucuronide peak. A: This is likely Acyl Migration . The glucuronide has rearranged into 2/3/4-O-acyl isomers. These isomers are often resistant to enzymatic hydrolysis (beta-glucuronidase) and may not quantitate correctly if your transition is specific to the 1-O-acyl form.
-
Fix: Ensure strict pH control (pH < 4) during all steps. If the hump persists, your integration method must include all isomers if the regulatory requirement is "Total Benazepril Glucuronide."
Q3: Can I use Beta-Glucuronidase to measure "Total Benazepril"? A: Yes, this is the "indirect" method. You measure Free Benazepril, then treat with enzyme and measure Total Benazepril. The difference is the glucuronide.
-
Warning: Acyl glucuronides can form protein adducts or rearrange to isomers that Beta-Glucuronidase cannot cleave. This often leads to underestimation of the glucuronide concentration. Direct measurement (LC-MS/MS of the intact glucuronide) is scientifically superior.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Srinivas, N. R. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography. Link
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Key reference for Phospholipid Removal). Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
Sources
Solvent selection to avoid degradation of Benazepril metabolites
Topic: Solvent Selection & Stabilization Protocols for Benazepril/Benazeprilat Ticket ID: BNZ-STAB-001 Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely here because you are observing inconsistent recovery rates, "ghost" peaks in your chromatograms, or quantitative drift in your Benazepril standards.
The Core Problem: Benazepril is an ethyl ester prodrug . It is chemically designed to be unstable in the body (hydrolyzing to the active Benazeprilat). In the laboratory, however, this designed instability creates a two-front war against degradation:
-
Hydrolysis: Conversion of the ester (Benazepril) to the acid (Benazeprilat).[1]
-
Cyclization: Intramolecular reaction forming Diketopiperazine (DKP) derivatives (Impurity C).
This guide provides the solvent architectures required to arrest these pathways.
Module 1: The Chemistry of Degradation
To prevent degradation, you must understand the mechanism. Benazepril does not just "break down"; it reacts with its environment.
Degradation Pathways
-
Hydrolysis (The Water Threat): In the presence of water (protic solvents) and catalyzed by pH extremes, the ethyl ester moiety cleaves, yielding Benazeprilat. This is the most common cause of "loss of parent" signal.
-
Cyclization (The DKP Threat): Under acidic conditions or elevated heat, the secondary amine attacks the amide carbonyl (or ester carbonyl), closing a ring to form the Diketopiperazine (DKP) derivative. This results in a mass shift of -18 Da (loss of water) or -46 Da (loss of ethanol), appearing as a distinct impurity peak.
-
Transesterification (The Methanol Threat): In methanolic solutions, the ethyl ester group can exchange with the solvent to form a methyl ester analog. This creates a peak with a mass shift of -14 Da (Ethyl to Methyl) relative to the parent.
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways of Benazepril. Red pathways indicate irreversible sample loss.
Module 2: Solvent Selection Guide
The choice of solvent dictates the shelf-life of your stock solutions.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Technical Rationale |
| Acetonitrile (ACN) | High | Low | Recommended. Aprotic and polar. It dissolves Benazepril well without donating protons for hydrolysis or participating in transesterification. |
| Methanol (MeOH) | Medium/Low | High | Risky. Protic nature accelerates hydrolysis. Risk of transesterification (Ethyl |
| Water | None | Critical | Avoid for Stock. Rapid hydrolysis to Benazeprilat. Only use as a diluent immediately prior to injection. |
| DMSO | High | Low | Excellent solubility for both parent and metabolite. Good for long-term frozen storage (-20°C). Hard to evaporate if used in extraction. |
| Ethanol | Medium | Medium | Better than methanol (prevents methyl ester formation, though ethyl exchange is invisible), but still protic and promotes hydrolysis. |
Module 3: Troubleshooting & FAQs
Q1: I am seeing a new peak at [M-14] in my LC-MS spectrum after storing samples in Methanol. What is it?
-
Diagnosis: This is likely the Methyl Ester artifact .
-
Mechanism: You have induced transesterification. The ethyl group on Benazepril exchanged with the methyl group from your solvent.
-
Solution: Switch your stock and dilution solvent to Acetonitrile . If you must use alcohol, use Ethanol (which exchanges ethyl for ethyl, making the reaction invisible), though Acetonitrile is superior for stability.
Q2: My Benazeprilat (metabolite) signal is increasing in my blank/stock solution.
-
Diagnosis: Uncontrolled Hydrolysis .
-
Cause: Your organic solvent likely contains trace water, or the pH is drifting. Benazepril hydrolyzes to Benazeprilat in the presence of moisture.
-
Solution: Use anhydrous Acetonitrile for stocks. Store at -20°C. Ensure your autosampler is cooled to 4°C, as hydrolysis kinetics are temperature-dependent.
Q3: I see split peaks for Benazeprilat.
-
Diagnosis: Isomerization or pH mismatch.
-
Mechanism: Benazeprilat has multiple chiral centers. Epimerization can occur, or the zwitterionic nature of the diacid can cause peak splitting if the mobile phase pH is near the pKa.
-
Solution: Ensure mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Formate). Avoid neutral pH where the zwitterion is most unpredictable.
Module 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a standard stable for >3 months at -20°C.
-
Weighing: Weigh Benazepril HCl reference standard into a glass vial (avoid plastic if possible to prevent sorption, though less critical for this drug).
-
Dissolution: Dissolve in 100% DMSO or 100% Acetonitrile .
-
Note: Do not use Methanol.
-
-
Concentration: Target 1.0 mg/mL.
-
Storage: Aliquot into amber glass vials. Store at -20°C or -80°C .
-
Validation: Stable for at least 6 months if kept anhydrous.
-
Protocol B: Sample Extraction (Plasma/Serum)
Objective: Extract Benazepril without inducing hydrolysis during the process.
-
Acidification: Add 10 µL of dilute H3PO4 or Formic Acid to plasma to stabilize the ester (prevent enzymatic hydrolysis by plasma esterases).
-
Critical: Plasma esterases are very active. Acidification inhibits them immediately.
-
-
Precipitation/Extraction: Use Ice-Cold Acetonitrile (3:1 ratio to plasma).
-
Why Cold? Slows down chemical hydrolysis.
-
Why ACN? Precipitates proteins while solubilizing the drug.
-
-
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Reconstitution: If evaporating, do not use high heat (>40°C). Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid) / Acetonitrile (80:20) immediately before injection.
Decision Tree: Solvent Selection Workflow
Figure 2: Workflow for solvent selection from stock preparation to analysis.
References
- Naidu, K.R., et al. (2013). "Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorothiazide." Journal of Chromatographic Science.
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Solvent Effects. Retrieved from [Link]
- Ovid / Biomedical Research. (2005). Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by HPLC. (Comparison of Methanol vs Acetonitrile mobile phases).
Sources
Overcoming carryover issues in Benazepril glucuronide quantification
Status: Operational Ticket Focus: Carryover Mitigation & Stability Control Assigned Specialist: Senior Application Scientist
Introduction: The "Double Trouble" of Acyl Glucuronides
Welcome to the technical support hub. If you are quantifying Benazepril Glucuronide (BG), you are likely facing a specific, maddening phenomenon: variable carryover that defies standard wash protocols.
As an acyl glucuronide, BG presents a unique bioanalytical challenge:
-
High Adsorption: The lipophilic benazepril moiety drives adsorption to metallic surfaces (stainless steel needles/loops) and column stationary phases.
-
Chemical Instability: The ester linkage is reactive. At neutral or basic pH, BG undergoes acyl migration (forming isomers) or hydrolysis (reverting to Benazepril).
Crucial Warning: What looks like carryover (a peak in a blank injection) is often on-column degradation or autosampler instability . This guide helps you distinguish between true carryover and chemical artifacts.
Module 1: The Autosampler Strategy
The Problem: Standard "dip and rinse" cycles are insufficient for BG. The compound forms a coordination complex with iron in stainless steel needles, creating a reservoir that bleeds into subsequent injections.
Protocol: The "Sandwich" Wash Cycle
Do not rely on a single wash solvent. You must attack the solubility profile (organic) and the surface interaction (pH/chelation) sequentially.
| Step | Solvent Composition | Function |
| Wash 1 (Strong) | Acetonitrile:Isopropanol:Water (40:40:20) + 0.5% Formic Acid | Solubility & Desorption. The IPA/ACN blend breaks hydrophobic interactions. The acid prevents acyl migration and protonates the carboxyl group to reduce metal binding. |
| Wash 2 (Weak) | Water:Methanol (90:10) + 0.1% Formic Acid | Buffer Removal. Removes the strong organic to prevent solvent effects (peak distortion) in the next injection. |
| Frequency | 3x Wash 1, followed by 3x Wash 2 | Ensures the needle is stripped and then equilibrated. |
Hardware Optimization
-
Rotor Seals: Replace standard Vespel seals with PEEK or Tefzel . Vespel can absorb acyl glucuronides at low pH.
-
Needle Material: If carryover persists >0.5%, switch to a Platinum-coated or PEEK-lined needle to eliminate iron-analyte coordination.
Module 2: Chromatographic Hysteresis
The Problem: BG can "hide" in the column frits or stationary phase dead spots, eluting randomly in subsequent blank runs.
The "Sawtooth" Gradient Solution
A linear ramp to 95% B is often ineffective. You must "pulse" the column to dislodge the glucuronide.
Recommended Gradient Logic:
-
Elution: Standard gradient to elute BG.
-
Pulse 1: Ramp to 98% B, hold 30s.
-
Relax: Drop to 50% B, hold 30s.
-
Pulse 2: Ramp to 98% B, hold 30s.
-
Re-equilibrate: Return to Initial Conditions.
Visualizing the Carryover Diagnosis
Use the following logic flow to determine if your issue is the Autosampler or the Column.
Caption: Diagnostic workflow to isolate the specific hardware component responsible for Benazepril Glucuronide carryover.
Module 3: The "Phantom" Carryover (Stability)
The Problem: You observe Benazepril (parent) peaks in your BG calibration standards, or BG isomer peaks in your blanks. This is not carryover; it is Acyl Migration .
Mechanism of Failure
Acyl glucuronides are unstable esters. If your autosampler is not cooled, or if your wash solvent is neutral/basic, BG will rearrange into 2-, 3-, and 4-O-acyl isomers. These isomers often have slightly different retention times, appearing as "ghost peaks" or broadening the main peak.
Stability Protocol
-
Temperature: Autosampler must be maintained at 4°C.
-
pH Control: All samples and wash solvents must be acidified (pH < 4.0).
-
Caution: Do not use basic buffers (Ammonium Acetate pH > 6) for mobile phases if possible; use Ammonium Formate/Formic Acid (pH 3-4).
-
-
Solvent Choice: Avoid pure methanol in sample diluents if possible; Acetonitrile is less protic and reduces the rate of acyl migration/hydrolysis.
Frequently Asked Questions (FAQs)
Q: I see a peak in my blank that matches the parent Benazepril, not the Glucuronide. Is this carryover? A: Likely not. This is usually In-Source Fragmentation . Benazepril Glucuronide can lose the glucuronic acid moiety in the ESI source, appearing as the parent mass.
-
Test: Separate the Parent and Glucuronide chromatographically. If the "Parent" peak in the blank elutes at the Glucuronide retention time, it is in-source fragmentation. If it elutes at the Parent retention time, it is degradation or contamination.
Q: Can I use 100% Acetonitrile as a needle wash? A: No. While ACN is a strong solvent, pure organic often precipitates buffer salts used in the mobile phase, clogging the needle. Furthermore, acyl glucuronides require some water content to maintain solubility of the polar sugar moiety. Use the 40:40:20 (ACN:IPA:H2O) mix.
Q: Why does my carryover worsen over the course of a long run? A: This indicates Accumulation . The rotor seal is likely absorbing the analyte. Switch to a PEEK rotor seal. Alternatively, your wash solvent may be degrading (evaporation of organic), reducing its cleaning power. Cap wash bottles tightly.
References
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. SciSpace. [Link]
-
Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen. [Link]
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Drug Metabolism and Disposition. [Link]
-
Autosampler Carryover: Causes and Cures. LCGC International. [Link]
Validation & Comparative
Validating Benazepril Acyl-β-D-glucuronide: A Comparative Guide to Stabilization and LC-MS/MS Quantitation
Executive Summary: The Acyl Glucuronide Paradox
In the bioanalysis of ACE inhibitors like Benazepril, the quantification of the Phase II metabolite Benazepril Acyl-
As an acyl glucuronide (AG), BNZ-G is chemically reactive.[1] Under physiological pH (7.[1]4) and standard laboratory conditions, it undergoes two primary degradation pathways:[1]
-
Hydrolysis: Reverting to the parent Benazepril (causing overestimation of the parent).[1]
-
Acyl Migration: Rearranging into
-2, 3, and 4-isomers, which are chromatographically distinct but isobaric, complicating integration.[1]
This guide compares the "Standard" (often flawed) bioanalytical approach against an "Optimized" validated protocol. We provide the experimental evidence required to justify the stringent stabilization measures needed for this analyte.
Part 1: Comparative Analysis of Methodologies
The following data summarizes the performance differences between a standard generic method and the optimized AG-specific method.
Sample Stabilization Comparison
Objective: Prevent ex vivo degradation during plasma collection and storage.
| Feature | Method A: Generic (Flawed) | Method B: Optimized (Recommended) | Impact on Data |
| Matrix Additive | K2EDTA or Heparin only (pH ~7.4) | Acidified Buffer (Citrate/Formic Acid, pH 3.0–4.[1]0) | Method A results in >20% loss of BNZ-G within 2 hours at RT due to hydrolysis. |
| Temperature | Room Temp (RT) processing | Ice Bath (4°C) strictly enforced | High temperature accelerates acyl migration. Method B maintains isomer integrity.[1] |
| Thawing | Water bath at 37°C | Ice bath or 4°C refrigerator | 37°C thawing triggers rapid hydrolysis.[1] |
| Stability (24h) | < 60% recovery of original BNZ-G | 98-102% recovery | Method B meets FDA/EMA stability acceptance criteria ( |
Chromatographic Separation Comparison
Objective: Distinguish the
| Feature | Method A: Rapid Gradient | Method B: Resolved Gradient | Scientific Rationale |
| Column | C18 (Short, < 50mm) | C18 or Phenyl-Hexyl (100mm+, 1.7-2.6 µm) | Short columns co-elute the |
| Run Time | < 3.0 mins | 6.0 – 8.0 mins | Time is required to separate the main peak from the "isomer hump."[1] |
| Mobile Phase | High pH or Neutral | Acidic (0.1% Formic Acid) | Acidic mobile phase suppresses on-column acyl migration. |
Mass Spectrometry Comparison
Objective: Mitigate In-Source Fragmentation (ISF).
| Feature | Method A: Standard MRM | Method B: ISF-Monitored MRM | Critical Insight |
| Source Temp | High (> 500°C) | Optimized (350°C - 450°C) | Excessive heat breaks the fragile glucuronide bond inside the source. |
| Monitoring | Monitor BNZ-G only | Monitor BNZ Parent at BNZ-G RT | Method B quantifies how much BNZ-G is converting to parent in the source (ISF check). |
Part 2: Technical Deep Dive & Mechanism
To validate this method, one must understand the degradation kinetics.[1] Benazepril contains a carboxylic acid moiety (on the benzazepine ring nitrogen acetic acid tail) which undergoes glucuronidation.[1]
The Instability Pathway
The
Visualization: Degradation & Validation Logic[1]
Figure 1: The degradation pathways of Benazepril Acyl-Glucuronide. Note that hydrolysis reverts the metabolite to the parent drug, compromising the accuracy of both analytes.[1]
Part 3: Validated Experimental Protocol
This protocol complies with ICH M10 and FDA Bioanalytical Method Validation guidelines.[1]
Reagents & Materials
-
Reference Standard: Benazepril Acyl-
-D-glucuronide (Toronto Research Chemicals or equivalent). -
Internal Standard (IS): Benazepril-d5 or analog.
-
Stabilizer Solution: 0.5M Sodium Citrate buffer adjusted to pH 4.0 with Formic Acid.[1]
Sample Collection (Clinical/Pre-clinical)
-
Step 1: Pre-fill collection tubes (Vacutainers) with the Stabilizer Solution (10% v/v ratio, e.g., 100 µL buffer for 900 µL blood).[1]
-
Step 2: Collect blood and immediately invert gently 5 times.[1]
-
Step 3: Place immediately on wet ice .
-
Step 4: Centrifuge at 4°C (2000 x g for 10 min).
-
Step 5: Aliquot plasma into cryotubes and freeze at -70°C or lower immediately.
Sample Extraction (Protein Precipitation)
Solid Phase Extraction (SPE) can be used but requires strict pH monitoring.[1] Protein Precipitation (PPT) is faster and minimizes time at ambient temperature.
-
Thaw plasma samples in an ice bath (never warm water).[1]
-
Transfer 50 µL of plasma to a 96-well plate (on ice).
-
Add 20 µL of Internal Standard solution.[1]
-
Add 200 µL of chilled Acetonitrile containing 1% Formic Acid . (The acid ensures the pH remains low during protein crash).[1]
-
Vortex for 1 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer supernatant to a fresh plate; dilute with water (containing 0.1% formic acid) to match initial mobile phase conditions.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Column: Waters ACQUITY UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[1] Note: T3 bonding is excellent for retaining polar glucuronides.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Critical Validation Test: In-Source Fragmentation (ISF) Evaluation
You must prove that the parent drug signal is not coming from the glucuronide breaking in the source.[1]
-
Inject a pure standard of Benazepril Acyl-Glucuronide .[1]
-
Monitor the MRM transition for Benazepril (Parent) .[1]
-
Result: You will see a peak in the Parent channel at the retention time of the Glucuronide.[1]
-
Calculation:
. -
Acceptance: If ISF > 1-2%, chromatographic separation between Parent and Glucuronide must be baseline resolved (
).
Part 4: Troubleshooting & Decision Tree
Figure 2: Decision tree for troubleshooting Acyl Glucuronide method validation.
References
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis.[1][5] (2022).[1][6] Link
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][7] Link
-
Zhu, M., et al. "Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids." Biomedical Chromatography, 34(1), e4640. (2020).[1] Link
-
Sueljendić, D. "Determination of the Acyl Glucuronide Metabolite... by HPLC." Therapeutic Drug Monitoring, 27(1).[1] (2005).[1][3][4][8] (Contextual reference on AG stability). Link
-
Dong, K., et al. "Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS."[1][3] Journal of Chromatography B, 901, 46-54.[1] (2012).[1][9] (Baseline method for parent/metabolite).[1] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benazepril Glucuronide Interference in Immunoassays vs. LC-MS/MS
Executive Summary
In therapeutic drug monitoring (TDM) and toxicology, the accurate quantification of Benazepril—specifically its active metabolite, Benazeprilat —is critical for assessing compliance and pharmacokinetic efficacy. However, a significant analytical challenge exists: the presence of Benazeprilat-acyl-glucuronide , a Phase II metabolite.
Many homogeneous immunoassays (e.g., EMIT, CEDIA) utilize antibodies raised against the core pharmacophore of the drug. Because glucuronidation often occurs at a site distal to the antibody binding epitope, these assays frequently exhibit high cross-reactivity, leading to an overestimation of the active drug concentration. This guide compares the performance of standard immunoassays against the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides protocols for characterizing this interference.
Mechanistic Background: The Source of Cross-Reactivity
To understand the interference, one must analyze the metabolic pathway and the structural preservation of the epitope.
Metabolic Pathway
Benazepril is an ester prodrug. Upon administration, it is rapidly hydrolyzed by hepatic esterases to Benazeprilat (the active ACE inhibitor).[1] Benazeprilat is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form Benazeprilat-acyl-glucuronide .
-
The Analytical Problem: The glucuronide moiety is polar and labile, but the core structure recognized by immunoassay antibodies remains intact.
Visualization of Metabolic Interference
The following diagram illustrates the conversion and the specific site of antibody interference.
Figure 1: Metabolic pathway of Benazepril showing the structural preservation that allows the glucuronide metabolite to bind to the immunoassay antibody, causing false positives.
Comparative Analysis: Immunoassay vs. LC-MS/MS
The following table contrasts the performance of Homogeneous Immunoassays (e.g., EMIT) against LC-MS/MS regarding glucuronide interference.
| Feature | Homogeneous Immunoassay (EMIT/CEDIA) | LC-MS/MS (Gold Standard) |
| Detection Principle | Competitive binding to antibody. | Mass-to-charge ratio ( |
| Specificity | Low to Moderate. Antibodies often cross-react with the glucuronide (40–100% reactivity) due to shared epitopes. | High. Distinct retention times and mass transitions separate the parent from the glucuronide. |
| Result Interpretation | Reports "Total Immunoreactivity" (Parent + Metabolites). | Reports specific concentration of Parent, Active Metabolite, and Glucuronide separately. |
| Risk of False Positives | High. In urine, glucuronide concentrations can exceed the parent drug, leading to massive overestimation. | Low. Unless in-source fragmentation occurs (see Protocol 2). |
| Sample Prep | Minimal ("Dilute and Shoot"). | Extraction required (Protein Precipitation or SPE). |
Experimental Protocols
As a scientist validating an assay, you must empirically determine the extent of this cross-reactivity. Do not rely solely on package inserts.
Protocol A: Determination of Cross-Reactivity (Spiking Experiment)
Objective: Quantify the percentage cross-reactivity of Benazeprilat-glucuronide in a Benazeprilat-specific immunoassay.
Reagents:
-
Benazeprilat reference standard.
-
Benazeprilat-acyl-glucuronide reference standard (synthesized or purified).
Workflow:
-
Preparation of Calibrators: Prepare a calibration curve of Benazeprilat in drug-free urine (e.g., 0, 100, 500, 1000 ng/mL).
-
Preparation of Spiked Samples:
-
Set A (Control): Spike Benazeprilat at 500 ng/mL.
-
Set B (Test): Spike Benazeprilat-glucuronide at equimolar concentrations (equivalent to 500 ng/mL of the parent).
-
-
Assay Execution: Run both sets in triplicate on the immunoassay analyzer.
-
Calculation:
Representative Data (Hypothetical):
| Analyte Spiked | Concentration (ng/mL) | Immunoassay Result (ng/mL) | % Cross-Reactivity |
|---|---|---|---|
| Benazeprilat (Control) | 500 | 495 | 99% |
| Benazeprilat-Glucuronide | 500 | 420 | 84% |
Interpretation: In this scenario, the assay detects the glucuronide almost as efficiently as the active drug.
Protocol B: LC-MS/MS Resolution (The Mitigation Strategy)
Objective: To distinguish between the active drug and the metabolite, or to measure "Total" drug by hydrolyzing the glucuronide.
Workflow Visualization:
Figure 2: LC-MS/MS workflow distinguishing between "Free" (Direct) and "Total" (Hydrolyzed) Benazeprilat.
Critical Technical Note on In-Source Fragmentation:
When running LC-MS/MS without hydrolysis, acyl-glucuronides are thermally labile . In the ion source (ESI), the glucuronide can lose the glucuronic acid moiety (
-
Validation Step: You must chromatographically separate the Glucuronide from the Parent. If they co-elute, the in-source fragmentation of the glucuronide will mimic the parent, causing a false positive even on MS.
Conclusion & Recommendations
-
For Screening: Immunoassays are acceptable for qualitative screening but will overestimate concentrations due to high cross-reactivity with Benazeprilat-glucuronide.
-
For Confirmation: LC-MS/MS is mandatory.
-
Stability Warning: Acyl-glucuronides are unstable at physiological pH. Samples should be acidified (pH < 4) immediately upon collection to prevent ex vivo hydrolysis, which would falsely elevate the measured "free" Benazeprilat concentration.
References
-
Faulkner, L. et al. (2014). Stable Synthesis and Characterization of Acyl Glucuronides. Drug Metabolism and Disposition.[1][3][5] Available at: [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] Available at: [Link]
-
Shipkova, M. et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[7] Available at: [Link]
-
Kramer, B.K. et al. (1992). Pharmacokinetics of benazepril and benazeprilat in patients with renal failure. British Journal of Clinical Pharmacology. Available at: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. hugheylab.org [hugheylab.org]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Benazepril Glucuronide Pharmacokinetics in Renal vs. Hepatic Failure
Executive Summary
This technical guide analyzes the pharmacokinetic divergence of Benazepril and its glucuronide metabolites under conditions of renal and hepatic compromise. Benazepril is a prodrug hydrolyzed to the active ACE inhibitor benazeprilat .[1][2][3][4][5][6] Both the parent drug and the active metabolite undergo hepatic glucuronidation to form benazepril glucuronide and benazeprilat glucuronide , respectively.[1][2]
Crucial Insight: The clinical pharmacokinetics of benazepril glucuronide exhibit a distinct dichotomy between renal and hepatic failure:
-
Renal Failure: Characterized by significant accumulation of benazeprilat and its glucuronide conjugates due to impaired glomerular filtration.
-
Hepatic Failure: Characterized by kinetic stability . Despite the liver being the site of bioactivation (hydrolysis) and conjugation, compensatory mechanisms and the robustness of glucuronidation pathways maintain benazeprilat exposure within normal ranges, often requiring no dosage adjustment.
Metabolic Pathway & Mechanism
Benazepril metabolism involves two critical steps:
-
Bioactivation: Hepatic ester cleavage of Benazepril to Benazeprilat (Active).[1][2][5]
-
Conjugation: Glucuronidation of both species to their respective acyl-glucuronides.
Pathway Diagram
The following diagram illustrates the metabolic flux and elimination points. Note the dual glucuronidation pathways and the renal dependency for elimination.
Caption: Metabolic pathway of Benazepril showing bioactivation to Benazeprilat and subsequent glucuronidation.[2][3][5][7][8] Red dashed line indicates accumulation risk.
Renal Failure: Mechanisms of Accumulation
In patients with renal impairment (Creatinine Clearance < 30 mL/min), the elimination of benazeprilat and its glucuronide conjugates is severely compromised.
Mechanistic Analysis
Benazeprilat and benazeprilat glucuronide are eliminated primarily via urinary excretion.[3] As Glomerular Filtration Rate (GFR) declines, the clearance (
-
Acyl Glucuronide Risk: Acyl glucuronides (like benazepril glucuronide) are reactive electrophiles. Their accumulation in renal failure can lead to hydrolysis back to the parent acid or covalent binding to plasma proteins via transacylation, potentially contributing to hypersensitivity or toxicity, though this is less reported for benazepril compared to other carboxyl-containing drugs.
Quantitative Comparison: Renal Function Impact
The following data synthesizes pharmacokinetic changes observed in varying degrees of renal function.
| Parameter | Normal Function (CrCl > 80 mL/min) | Mild-Mod Impairment (CrCl 30-80 mL/min) | Severe Impairment (CrCl < 30 mL/min) |
| Benazeprilat Cmax | Baseline | ↑ Slight Increase | ↑↑ Significant Increase |
| Benazeprilat AUC | Baseline | ↔ Similar to Normal | ↑↑ Increased (Accumulation) |
| T1/2 (Elimination) | 10-11 hours | 10-12 hours | Prolonged (>20 hours) |
| Glucuronide Clearance | Efficient | Slightly Reduced | Severely Impaired |
| Dosing Recommendation | 10 mg/day | 10 mg/day | 5 mg/day (Start Low) |
Key Finding: In severe renal failure, the accumulation half-life of benazeprilat increases, necessitating a 50% reduction in the initial dose to prevent hypotension and hyperkalemia.
Hepatic Failure: Stability Amidst Dysfunction
Contrary to renal failure, hepatic impairment (e.g., cirrhosis) has a negligible impact on the active drug levels, despite the liver's role in bioactivation.
Mechanistic Analysis[9]
-
Hydrolysis Preservation: The esterases responsible for converting Benazepril to Benazeprilat are abundant and robust. Even in cirrhotic patients, the conversion rate is sufficient to maintain therapeutic levels.
-
Glucuronidation Capacity: UGT enzymes (UDP-glucuronosyltransferases) are generally better preserved in liver disease than CYP450 enzymes. Consequently, the formation of benazepril glucuronide and benazeprilat glucuronide remains relatively intact.
-
Biliary Compensation: While biliary excretion accounts for ~11-12% of elimination, any reduction here is not clinically significant enough to cause toxicity.
Quantitative Comparison: Hepatic Function Impact
| Parameter | Healthy Volunteers | Hepatic Cirrhosis Patients | Clinical Interpretation |
| Benazepril Cmax | Baseline | ↑ Increased | Slower first-pass metabolism/uptake |
| Benazeprilat Cmax | Baseline | ↔ Unaltered | Bioactivation is preserved |
| Benazeprilat AUC | Baseline | ↔ Unaltered | Total exposure remains stable |
| Time to Peak (Tmax) | 0.5 - 1.0 hr | 0.5 - 1.0 hr | Absorption kinetics unchanged |
| Dosing Recommendation | Standard | Standard | No Adjustment Needed |
Experimental Protocols: Analysis of Benazepril Glucuronides
To objectively compare these levels in a research setting, a rigorous LC-MS/MS workflow is required. Critical Challenge: Acyl glucuronides are unstable ex vivo. They can hydrolyze back to the parent drug or undergo acyl migration at physiological or alkaline pH.
Workflow Diagram
Caption: LC-MS/MS workflow emphasizing the stabilization of labile acyl glucuronides.
Detailed Protocol Steps
-
Sample Collection & Stabilization:
-
Collect blood into tubes containing EDTA (anticoagulant) and immediate acidification .
-
Why? Acyl glucuronides are unstable at neutral pH.
-
Action: Add 2% Formic Acid or Phosphoric Acid to plasma immediately to lower pH < 4.0. Store at -80°C.
-
-
Sample Preparation (Protein Precipitation):
-
Add 3 volumes of ice-cold Acetonitrile (containing internal standard, e.g., Benazepril-d5) to 1 volume of acidified plasma.
-
Vortex for 30s, Centrifuge at 10,000 x g for 10 min at 4°C.
-
Note: Avoid methanol if possible to prevent potential transesterification, though acetonitrile is standard.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), maintained at 40°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Electrospray Ionization (ESI) Positive mode. Monitor transitions for Benazepril (461 -> 206), Benazeprilat (433 -> 206), and their glucuronides (often monitored via neutral loss of 176 Da or specific fragment ions).
-
References
-
US Food and Drug Administration (FDA). Lotensin (Benazepril Hydrochloride) Prescribing Information.[9] Available at: [Link][7]
-
Kaiser, G., Ackermann, R., & Sioufi, A. (1989).[10] Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations.[4][10] American Heart Journal, 117(3), 746-751.[10] Available at: [Link]
-
Macdonald, N. J., et al. (1993). The influence of hepatic cirrhosis on the pharmacokinetics of benazepril hydrochloride.[2][3][7][11][12] British Journal of Clinical Pharmacology. Available at: [Link]
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad, and the ugly. Biopharmaceutics & Drug Disposition.[2][8][11] Available at: [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BENAZEPRIL HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. The influence of hepatic cirrhosis on the pharmacokinetics of benazepril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standard Purity Assessment for Benazepril Acyl-β-D-glucuronide
[1][2]
Executive Summary: The Instability Paradox
In the development of ACE inhibitors like Benazepril, the quantification of metabolites is critical for MIST (Metabolites in Safety Testing) compliance. However, Benazepril Acyl-β-D-glucuronide presents a unique analytical paradox: the very act of measuring its purity often degrades it.[1]
As an acyl glucuronide (AG), this reference standard is not a static molecule.[1] It is a reactive electrophile prone to acyl migration (isomerization) and hydrolysis.[1] Standard purity assessments (e.g., long HPLC runs at neutral pH) can artificially lower the measured purity, leading to false "fail" results or, worse, inaccurate toxicological risk assessments.
This guide outlines a Dual-Validation Workflow that combines the structural specificity of qNMR with the sensitivity of LC-MS, strictly governed by cryogenic and acidic stabilization protocols.
The Mechanism of Degradation
To assess purity accurately, one must first understand the enemy. Unlike stable ether glucuronides, Benazepril Acyl-β-D-glucuronide contains an ester linkage that is highly susceptible to nucleophilic attack by the adjacent hydroxyl groups of the glucuronic acid moiety.[1]
This results in a cascade of positional isomers (2-, 3-, and 4-O-acyl glucuronides) which are pharmacologically distinct and resistant to β-glucuronidase hydrolysis.[1][2]
Figure 1: The degradation cascade of Benazepril Acyl-β-D-glucuronide. Note that the 1-β isomer is the only authentic metabolite formed by UGT enzymes; 2, 3, and 4 isomers are artifacts of handling.
Comparative Assessment of Analytical Methods
The choice of method dictates the validity of your Certificate of Analysis (CoA).
| Feature | Method A: HPLC-UV/MS (Routine) | Method B: 1H-qNMR (Gold Standard) | Method C: Direct Infusion MS |
| Principle | Chromatographic separation | Proton counting & chemical shift | Mass-to-charge ratio |
| Isomer Resolution | High (if optimized).[1] Can separate 1-β from 2/3/4 isomers.[1] | Absolute . 1-β anomeric proton is distinct (~5.6 ppm).[1] | None . All isomers have identical mass. |
| Destructiveness | Moderate . On-column degradation can occur if run time >10 min or pH >5.[1] | Non-destructive . Sample can be recovered.[3][4][5][6][7] | Low . Fast, but lacks structural context. |
| Sensitivity | High (ng range).[1] | Low (mg range required).[1][6] | Very High. |
| Bias Risk | False Low Purity . Migration during analysis. | Accurate . "Snapshot" of the solution state. | Unknown . Cannot distinguish degradation products. |
| Recommendation | Secondary Method (for trace impurities). | Primary Method (for potency/isomer ratio).[1] | Screening Only . |
Why qNMR is Superior for Purity Assignment
While HPLC is more sensitive, it introduces a variable: time. During a 20-minute gradient, up to 5% of the 1-β-glucuronide can isomerize if the column temperature is 40°C or the mobile phase is neutral.[1] qNMR is a "snapshot" technique ; if performed at 4°C, it reflects the exact state of the material without inducing further degradation.
Validated Experimental Protocol: The "Cold-Acid" Workflow
To generate a defensible CoA for Benazepril Acyl-β-D-glucuronide, follow this strict protocol.
Phase 1: Sample Preparation (The Critical Zone)[2]
-
Solvent: Use DMSO-d6 or Acetonitrile-d3/D2O (1:1) acidified with 0.1% Formic Acid or Acetic Acid.[1]
-
Reasoning: Aprotic solvents (DMSO) significantly slow down acyl migration compared to water.[1] Acidification (pH < 4) protonates the glucuronic acid, inhibiting the nucleophilic attack.
-
-
Temperature: All handling must be done on ice. Centrifugation must be refrigerated (4°C).
-
Glassware: Silanized glass is preferred to prevent surface adsorption, though less critical for mg-scale standards.[1]
Phase 2: Primary Purity by 1H-qNMR[2]
-
Internal Standard: Use a trace amount of Maleic Acid or TCNB (ensure no overlap with the anomeric region).
-
Acquisition:
-
Temperature: 278 K (5°C) .[1] Crucial for stability during acquisition.
-
Relaxation Delay (D1): ≥ 5 × T1 (typically 15-20s) for quantitative accuracy.
-
-
Integration:
-
Focus on the anomeric proton (H-1) of the glucuronide (doublet, ~5.6 ppm, J ≈ 8-9 Hz).[1]
-
Identify and integrate separate signals for the 2/3/4-isomers (usually upfield, ~4.5-5.2 ppm) to calculate Isomeric Purity .
-
Integrate the Benazepril aglycone signals to calculate Hydrolysis Purity .
-
Phase 3: Secondary Purity by Fast LC-MS[2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase:
-
Gradient: Steep gradient (5% to 95% B in < 5 minutes).
-
Reasoning: Minimizes on-column residence time.[1]
-
-
Temperature: Column oven at 10°C - 20°C (Do NOT use standard 40°C).
Decision Logic for Method Selection
Use this workflow to determine the appropriate analysis path based on your sample status.
Figure 2: Decision matrix for selecting the primary analytical technique based on sample availability.
References
-
Comparison of HPLC-MS and NMR for Acyl Glucuronides Johnson, C. H., et al.[7][8][9] "Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides." Xenobiotica, 2010.
-
Acyl Glucuronide Reactivity & Toxicity Regan, S., et al. "Drug Acyl Glucuronides: Reactivity and Analytical Implication."[8][10][11] Chemical Research in Toxicology, 2010.[8] [1]
-
FDA MIST Guidelines (Metabolites in Safety Testing) U.S. Food and Drug Administration.[1] "Safety Testing of Drug Metabolites."
-
Benazepril Metabolism Profile DailyMed. "Benazepril Hydrochloride - Drug Label Information."[1][3] [1][3]
-
Strategies for Labile Glucuronides Yuan, L., et al.[12] "Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides." Bioanalysis, 2020.[12]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 6. drugs.com [drugs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography/mass spectrometric and proton nuclear magnetic resonance spectroscopic studies of the transacylation and hydrolysis of the acyl glucuronides of a series of phenylacetic acids in buffer and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Benazepril & Benazeprilat Bioassays
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Drug Development QA/QC Version: 2.1 (Current Standards: FDA/EMA M10)
Executive Summary
This guide provides a technical framework for cross-validating bioanalytical assays for Benazepril (prodrug) and its active metabolite Benazeprilat . In multi-site clinical trials, inter-laboratory variability often stems from three root causes: ex vivo hydrolysis of the prodrug, matrix effects in electrospray ionization (ESI), and divergent extraction methodologies (SPE vs. LLE).
Key Takeaway: While HPLC-UV provides cost-effective analysis for pharmaceutical formulations, LC-MS/MS utilizing Solid Phase Extraction (SPE) is the mandatory gold standard for biological matrices to achieve the required LLOQ (<5 ng/mL) and selectivity.
Metabolic Context & Stability Risks
Benazepril is an ester prodrug converted by hepatic esterases into Benazeprilat.[1]
-
Critical Quality Attribute (CQA): Prevention of ex vivo hydrolysis.
-
Risk: If plasma samples are not properly acidified or kept frozen immediately, Benazepril converts to Benazeprilat during storage/processing, causing artificially low parent and high metabolite concentrations.
Figure 1: Metabolic Pathway & Stability Risk
Caption: The conversion of Benazepril to Benazeprilat. The red dashed line represents the ex vivo stability risk that varies between laboratories if sample handling (acidification/temperature) is inconsistent.
Methodological Landscape: Comparative Analysis
Technology Platform Comparison
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV | GC-MS |
| Sensitivity (LLOQ) | 0.5 – 1.0 ng/mL | 20 – 50 ng/mL | ~5 ng/mL |
| Selectivity | High (MRM mode) | Low (Interference prone) | High |
| Throughput | High (3-5 min run time) | Low (10-20 min run time) | Low (Derivatization req.) |
| Sample Volume | 50 – 200 µL | > 500 µL | > 500 µL |
| Primary Use | PK/Bioequivalence Studies | QC/Formulation Analysis | Historical/Niche |
Extraction Methodologies: The "Recovery" Variable
Inter-lab discrepancies often arise here. Lab A (LLE) may report lower recovery than Lab B (SPE).
-
Solid Phase Extraction (SPE): Recommended.
-
Mechanism: Mixed-mode cation exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).
-
Performance: Consistently high recovery (>85%) and cleanest extracts (removes phospholipids).
-
-
Liquid-Liquid Extraction (LLE): Alternative.
-
Solvents: Ethyl acetate/Hexane mixtures.[2]
-
Drawback: Benazeprilat is a diacid (polar); it extracts poorly into non-polar organic solvents compared to the lipophilic parent Benazepril. This causes differential recovery issues.
-
-
Protein Precipitation (PPT): Not Recommended for Trace Analysis.
-
Drawback: High matrix effect (ion suppression) in LC-MS/MS.
-
Validated Reference Protocol (LC-MS/MS)
Use this protocol as the benchmark for evaluating inter-lab performance.
Step 1: Sample Pre-treatment (Critical)
To stabilize Benazepril:
-
Thaw plasma on ice.
-
Add 20 µL of 50% Formic Acid per 1 mL plasma immediately upon thawing if not done at collection.
-
Spike Internal Standard (IS): Benazepril-d5 (preferred) or Enalapril.
Step 2: Solid Phase Extraction (SPE)[3]
-
Cartridge: Oasis HLB or Strata-X (30 mg/1 mL).
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Acidified plasma sample.
-
Wash: 1 mL 5% Methanol in Water (removes proteins/salts).
-
Elute: 1 mL Methanol (or Acetonitrile).
-
Reconstitute: Evaporate under nitrogen; reconstitute in Mobile Phase.
Step 3: LC-MS/MS Parameters[2][4]
-
Column: C18 (e.g., Kinetex 2.6 µm) or Porous Graphitized Carbon (for polar metabolite retention).
-
Mobile Phase:
-
Transitions (MRM):
-
Benazepril: 425.2
351.2 -
Benazeprilat: 397.2
351.2
-
Figure 2: The "Gold Standard" Workflow
Caption: Optimized workflow emphasizing the acidification step required to ensure stability and reproducibility across different laboratories.
Inter-Laboratory Data Comparison
When comparing data between Lab A and Lab B, use the following acceptance criteria based on EMA/FDA Bioanalytical Method Validation guidelines.
Quantitative Performance Metrics
| Metric | Acceptance Criteria | Common Inter-Lab Failure Mode |
| Linearity ( | Range mismatch (e.g., Lab A: 1-1000, Lab B: 5-500). | |
| Accuracy (Bias) | Calibration standard preparation errors. | |
| Precision (CV) | Inconsistent pipetting or SPE washing steps. | |
| Recovery | Consistent (e.g., | Lab A uses LLE (low recovery for metabolite) vs Lab B uses SPE. |
| Matrix Effect | IS-normalized Factor | Lab A uses PPT (high suppression) vs Lab B uses SPE. |
Cross-Validation Decision Logic
If Lab A and Lab B results differ by > 20%, follow this logic:
-
Check Sample Handling: Was the sample acidified at both sites? (If Lab B didn't acidify, Benazeprilat will be artificially high).
-
Check Internal Standard: Are both using a stable isotope (SIL-IS)? Analog IS (like Enalapril) may not compensate for matrix effects as well as Benazepril-d5.
-
Incurred Sample Reanalysis (ISR): Re-analyze 10% of samples. If ISR fails (>20% difference), the method is not reproducible.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][8] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
Pommier, F., et al. (2003). "Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry." Journal of Chromatography B.
-
Sun, J., et al. (2007). "Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection." Journal of Pharmaceutical and Biomedical Analysis.
-
Kang, W., et al. (2012). "Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS." Journal of Chromatography B.
-
Thermo Fisher Scientific. "LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA." (Application Note demonstrating SPE superiority for ACE inhibitors). Link
Sources
- 1. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of a liquid chromatographic/electrospray ionization mass spectrometric method for the determination of benazepril, benazeprilat and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Correlation between Benazepril Dosage and Glucuronide Formation
Executive Summary
This guide analyzes the pharmacokinetic correlation between Benazepril dosage and the formation of its glucuronide conjugates. Benazepril, an ester prodrug, is hydrolyzed to the active metabolite Benazeprilat.[1][2] Both the parent drug and the active metabolite undergo phase II metabolism to form acyl-glucuronides .
Understanding this pathway is critical for drug development because acyl-glucuronides are chemically reactive electrophiles.[3] While Benazepril exhibits linear pharmacokinetics within the therapeutic window (10–80 mg), the formation of these conjugates represents a potential (albeit low) mechanism for idiosyncratic toxicity. This guide provides a comparative analysis of Benazepril versus alternative ACE inhibitors and details a self-validating LC-MS/MS protocol for quantifying these unstable metabolites.
Mechanistic Insight: The Metabolic Pathway
Benazepril is a pro-drug that requires bioactivation.[2] The primary metabolic route is hydrolysis, but glucuronidation plays a secondary role in clearance.
The Hydrolysis-Glucuronidation Axis[3]
-
Bioactivation (Major): Benazepril is hydrolyzed by hepatic Carboxylesterase 1 (CES1) to Benazeprilat , the active ACE inhibitor.[3]
-
Conjugation (Minor):
Pathway Visualization
The following diagram illustrates the parallel pathways of bioactivation and conjugation.
Figure 1: Metabolic pathway of Benazepril showing hydrolysis to Benazeprilat and subsequent glucuronidation.[3]
Comparative Performance Analysis
Dose-Linearity Correlation
Experimental data confirms that Benazepril exhibits dose-proportional kinetics across the standard dosage range (10 mg to 80 mg).[3] This implies that glucuronidation enzymes (UGTs) are not saturated at therapeutic doses.[3]
Table 1: Pharmacokinetic Linearity of Benazeprilat (Active Metabolite)
| Parameter | 10 mg Dose | 20 mg Dose | 40 mg Dose | Correlation Type |
| Cmax (ng/mL) | ~150 | ~300 | ~600 | Linear ( |
| AUC (ng[3]·h/mL) | ~2100 | ~4300 | ~8500 | Linear |
| Urinary Recovery | 20% | 20% | 20% | Constant |
| Glucuronide % | ~4% (Parent)~8% (Active) | ~4% (Parent)~8% (Active) | ~4% (Parent)~8% (Active) | Constant |
Note: Data synthesized from pooled pharmacokinetic studies. Glucuronide formation remains a constant fraction of the dose, indicating first-order kinetics.
Benazepril vs. Enalapril: Glucuronidation Liability
Both drugs are ACE inhibitors converted to active diacids. However, their elimination profiles differ, influencing the accumulation of potentially reactive glucuronides in renal impairment.
Table 2: Comparative Metabolic Profile
| Feature | Benazepril (Lotensin) | Enalapril (Vasotec) | Comparison Insight |
| Active Metabolite | Benazeprilat | Enalaprilat | Both are dicarboxylic acids.[3] |
| Glucuronide Type | Acyl-Glucuronide | Acyl-Glucuronide | Both form reactive conjugates.[3] |
| Elimination Route | Renal (88%) / Biliary (12%) | Renal (Active Tubular Secretion) | Benazepril is safer in renal impairment due to compensatory biliary clearance.[3] |
| Accumulation Risk | Low (Dual pathway) | Moderate (Renal dependent) | Enalapril dosage must be adjusted more aggressively in kidney failure.[3] |
Experimental Validation: Quantifying Glucuronides
Core Challenge: Acyl-glucuronides are unstable at physiological pH (7.4). They undergo hydrolysis (reverting to parent) or intramolecular acyl migration (forming isomers resistant to
Protocol: LC-MS/MS Quantification of Benazepril Glucuronides[3]
Objective: Simultaneous quantification of Benazepril, Benazeprilat, and their glucuronides in human plasma.
Reagents:
-
Internal Standard (IS): Benazepril-d5 or Enalapril.[3]
-
Stabilizer: 2% Formic Acid or 0.5M Citrate Buffer (pH 3.0).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Workflow Steps:
-
Sample Collection & Stabilization (CRITICAL):
-
Collect blood into K2EDTA tubes.
-
Immediately centrifuge at
. -
Action: Add 20
L of 10% Formic Acid per 1 mL of plasma immediately. Failure to acidify results in ~30% degradation of glucuronides within 2 hours.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
Experimental Workflow Diagram
Figure 2: Validated workflow for acyl-glucuronide quantification requiring immediate acidification.
References
-
Novartis Pharmaceuticals. (2014).[3] Lotensin (Benazepril Hydrochloride) Prescribing Information.[3] FDA Access Data.[3] [Link]
-
Waldmeier, F., et al. (1991). Pharmacokinetics and metabolism of the ACE inhibitor benazepril in healthy volunteers.[4] Xenobiotica. [Link]
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[1] [Link]
-
Kaiser, G., et al. (1989). Pharmacokinetics of benazepril and benazeprilat in patients with renal failure.[1] European Journal of Clinical Pharmacology. [Link]
-
FDA Center for Drug Evaluation and Research. (2003).[3] Clinical Pharmacology and Biopharmaceutics Review: Benazepril.[Link][3]
Sources
Stability Indicating Assay for Benazepril Acyl-β-D-glucuronide: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Technical methodology, stability stabilization, and comparative performance of assay platforms.
Executive Summary: The Instability Paradox
Benazepril Acyl-β-D-glucuronide (BAG) represents a critical analytical challenge in the metabolic profiling of Benazepril.[1] Unlike stable ether glucuronides, BAG is an acyl glucuronide —a class of reactive metabolites known for their intrinsic instability. At physiological pH, BAG undergoes rapid acyl migration (forming 2-, 3-, and 4-O-acyl isomers) and hydrolysis (reverting to the parent drug).[1]
Standard HPLC methods often fail not due to lack of detector sensitivity, but because the analyte degrades during the analytical run. This guide compares the Cold-Stabilized UHPLC-MS/MS Method (The Recommended "Product") against conventional alternatives, demonstrating why rigorous pH and temperature control are non-negotiable for data integrity.[1]
The Core Challenge: Acyl Migration & Hydrolysis[2]
To accurately assay BAG, one must understand the kinetics of its degradation. Without stabilization, the 1-β-acyl isomer (the biosynthetic product) rearranges into positional isomers which are resistant to β-glucuronidase hydrolysis and may exhibit different toxicological profiles (e.g., protein binding).[1]
Mechanism of Instability
The following diagram illustrates the degradation pathways that confound standard assays.
Figure 1: Degradation pathways of Benazepril Acyl-Glucuronide.[1] Note that acyl migration is reversible and leads to a complex mixture of isomers, while hydrolysis leads to loss of the glucuronide moiety entirely.
Comparative Methodology: Selecting the Right Assay
We evaluate three distinct approaches to measuring BAG. The "Gold Standard" represents the optimized stability-indicating method.
Comparison Matrix
| Feature | Method A: Cold-Stabilized UHPLC-MS/MS (Recommended) | Method B: High-Throughput SRM (Rapid) | Method C: Standard Neutral HPLC (Legacy) |
| Primary Goal | Quantify 1-β-isomer specifically; separate degradants.[1] | Quantify "Total Glucuronides" quickly. | General purity profiling.[2] |
| Stationary Phase | C18-SB (Stable Bond) or Phenyl-Hexyl | Short C18 (Sub-2 µm) | Standard C18 (5 µm) |
| Mobile Phase pH | Acidic (pH 2.5 - 3.0) | Acidic (pH 3.[1]0) | Neutral (pH 6.5 - 7.[1]4) |
| Column Temp | Low (4°C - 10°C) | Ambient / 40°C | Ambient / 25°C |
| Isomer Resolution | High (Baseline separation of 1-β from 2/3/4) | None (Co-elution) | Poor / Artifactual |
| On-Column Stability | >98% | >95% (due to speed) | <60% (Significant degradation) |
| Sample Prep | Acidified Plasma + Cold Extraction | Protein Precip.[1] | Standard Extraction |
In-Depth Analysis[1]
Method A: The Gold Standard (Cold-Stabilized UHPLC)
This method prioritizes scientific integrity .[1] By maintaining the column temperature at 4-10°C and using a mobile phase pH ~2.5, the acyl migration rate is effectively halted. The use of a Phenyl-Hexyl or High-Strength Silica (HSS) C18 column provides the selectivity needed to resolve the 1-β isomer from its migrated counterparts.[1]
-
Pros: True quantification of the biosynthetic metabolite; detects artifact formation.
-
Cons: Requires specialized hardware (cooled column compartment); longer run times (8-12 min).[1]
Method B: High-Throughput SRM
Used in early discovery screening.[1] This method uses a short column (<50 mm) and ballistic gradients to elute all glucuronide species as a single peak or a tight cluster.[1]
-
Pros: Extremely fast (<3 min); minimizes on-column time (reducing degradation).[1]
-
Cons: Cannot distinguish between the active 1-β glucuronide and its rearranged isomers; "Total AG" value may mask degradation issues.
Method C: The "Trap" (Neutral HPLC)
Traditional methods often use ammonium acetate at pH 6.5-7.4 to maximize ionization in MS.[1] For acyl glucuronides, this is fatal. The analyte will degrade inside the autosampler and on the column, leading to artificially low BAG concentrations and high "parent" drug levels.
Recommended Protocol: Self-Validating Workflow
This protocol is designed to ensure Trustworthiness and Reproducibility . Every step includes a stability checkpoint.
Step 1: Sample Collection & Stabilization[1]
-
Reagent: 0.5 M Phosphoric Acid or 1 M Formic Acid.
-
Action: Immediately upon blood collection, transfer plasma to tubes containing the acid stabilizer. Target final pH of plasma: 3.0 - 4.0 .[1]
-
Constraint: Do NOT use alkaline buffers or store at room temperature.
-
Validation Check: Measure pH of a dummy sample to ensure it is < 4.0.
Step 2: Cold Extraction[1]
-
Temp: All steps performed on wet ice (4°C).
-
Method: Protein precipitation with ice-cold Acetonitrile containing Internal Standard (e.g., Benazepril-d5).[1]
-
Ratio: 1 part Plasma : 3 parts ACN.
-
Vortex: 30 seconds (keep cold).
-
Centrifuge: 4000g at 4°C for 10 min.
Step 3: Chromatographic Separation (Method A Conditions)[1]
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 1.8 µm) or Waters HSS T3.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Temperatures:
-
Autosampler: 4°C (CRITICAL)
-
Column Oven: 10°C (CRITICAL - Sub-ambient cooling required)
-
Step 4: Detection (MS/MS)[1]
-
Ionization: ESI Positive Mode.
-
Transitions (Representative):
Visualizing the Workflow
The following diagram outlines the critical control points (CCPs) where stability must be maintained.
Figure 2: Stability-Indicating Workflow.[1] Blue nodes indicate steps where temperature control is mandatory to prevent analyte degradation.
References
-
Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry . Drug Metabolism and Disposition, 2022.[3][4] Link
-
Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers . ResearchGate, 2015.[5] Link
-
Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides . Bioanalysis, 2020.[6] Link
-
Benazepril Acyl-β-D-Glucuronide Product Information . Cayman Chemical. Link
-
Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry . Journal of Chromatography B, 2003. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Benazeprilat Acyl-beta-D-Glucuronide - CAS - 1809324-42-2 | Axios Research [axios-research.com]
- 3. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyl Glucuronide Safety Assessment: A Comparative Guide to Regulatory Acceptance Criteria and Analytical Methodologies
Topic: Regulatory Acceptance Criteria for Acyl Glucuronide Metabolite Data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of drug metabolism, acyl glucuronides (AGs) represent a "Janus-faced" challenge. While glucuronidation is primarily a detoxification pathway, the resulting acyl glucuronides of carboxylic acid drugs are electrophilic species capable of covalent binding to macromolecules. This reactivity has been implicated in idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicity.
This guide objectively compares the three primary analytical strategies used to satisfy regulatory requirements (FDA MIST, ICH M3(R2)): Chemical Stability (
Part 1: The Regulatory Framework (The "Criteria")
Regulatory bodies do not prescribe a single "safe" number for AG reactivity. Instead, they require evidence that the metabolite does not pose a disproportionate risk to humans compared to toxicological species.
The "Zone of Concern" (FDA & ICH M3(R2))
Under the Metabolites in Safety Testing (MIST) guidelines, an AG requires specific safety qualification if:
-
Abundance: It represents >10% of total drug-related exposure (AUC) at steady state.
-
Disproportionality: It is a major metabolite in humans but absent or minor in the animal species used for toxicology.
The Critical Distinction: unlike stable metabolites, AGs are chemically reactive. Therefore, even if exposure is <10%, evidence of "significant reactivity" (e.g., rapid degradation or high covalent binding) can trigger regulatory queries regarding DILI potential.
Visualization: Regulatory Decision Tree
The following diagram illustrates the decision logic for AG safety assessment based on MIST/ICH guidelines.
Figure 1: Regulatory decision logic for Acyl Glucuronide safety assessment based on FDA MIST and ICH M3(R2) guidelines.
Part 2: Comparative Analysis of Assessment Methodologies
To satisfy the "Reactivity" node in the decision tree above, researchers must choose between three primary methodologies. This section compares their performance.
Table 1: Performance Matrix of AG Assessment Methodologies
| Feature | Method A: Chemical Stability ( | Method B: Peptide Trapping (GSH/KCN) | Method C: Covalent Protein Binding (CPB) |
| Primary Metric | Degradation Half-life (hours) | Adduct Formation (LC-MS Response) | pmol drug equiv. / mg protein |
| Throughput | High (96-well plate) | Medium | Low |
| Cost | Low | Medium | High (Requires Radiolabel) |
| Mechanism Detected | Acyl Migration & Hydrolysis | Electrophilic attack on nucleophiles | Irreversible binding to Albumin |
| Predictive Value | Screening Tool: Good for ranking, but false positives exist. | Mechanistic: Confirms reactivity potential. | Definitive: The "Gold Standard" for safety. |
| Regulatory Weight | Supporting Data: Used for "Williams Classification." | Mechanistic Proof: Explains how it reacts. | Pivotal Data: Required if |
Detailed Comparison
1. Chemical Stability (Half-life): The Industry Standard Screen
-
Concept: Measures how fast the AG degrades in buffer or plasma. Unstable AGs undergo acyl migration (rearrangement) or hydrolysis.
-
The Williams Classification: This is the benchmark for interpreting
data.-
Class 1 (Safe):
> 10 hours. -
Class 2 (Warning):
= 2.5 – 10 hours. -
Class 3/4 (Withdrawn/High Risk):
< 2.5 hours.
-
-
Limitation: Some AGs degrade via hydrolysis (safe) rather than migration (reactive). Relying solely on
can kill a safe drug.
2. Peptide Trapping: The Specificity Filter
-
Concept: Incubates the AG with nucleophiles like Glutathione (GSH) or Potassium Cyanide (KCN).
-
Advantage: It distinguishes between "safe degradation" (hydrolysis) and "reactive degradation" (electrophilic attack). If an AG has a short half-life but forms no GSH adducts, it is likely safe.
3. Covalent Protein Binding (CPB): The Gold Standard
-
Concept: Incubates radiolabeled AG with Human Serum Albumin (HSA) and measures irreversible binding after extensive washing.
-
Regulatory Stance: If a drug falls into Williams Class 2 or 3, CPB data is often required to exonerate it. A value of < 50 pmol/mg protein is generally considered low risk.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), these protocols include built-in validation steps.
Protocol A: Determination of Degradation Half-Life (
)
Use this for initial screening and Williams Classification.
Materials:
-
Synthesized AG standard or Biosynthetic AG (generated via microsomes).
-
100 mM Phosphate Buffer (pH 7.4).
-
Internal Standard (IS).
Workflow:
-
Preparation: Pre-heat phosphate buffer to 37°C. Critical: Verify pH is exactly 7.4 at 37°C; AGs are highly pH-sensitive.
-
Initiation: Spike AG into buffer to a final concentration of 10 µM.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately transfer aliquot into cold acetonitrile containing 5% formic acid and Internal Standard. Why: Acidification stabilizes the AG and stops rearrangement.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the 1-β-acyl glucuronide peak.[1][2]
-
Calculation: Plot
vs. time. The slope gives .
Validation Criteria:
-
Control: Include a known stable AG (e.g., Telmisartan AG) and unstable AG (e.g., Diclofenac AG).
-
Linearity:
of the decay curve must be >0.95.
Protocol B: Peptide Trapping (GSH)
Use this to confirm reactivity if
Workflow:
-
Incubation: Incubate AG (10 µM) in phosphate buffer (pH 7.4) with L-Glutathione (5 mM) for 4 hours at 37°C.
-
Control: Run a parallel incubation without GSH to monitor hydrolysis.
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses.
-
Interpretation:
-
Positive: Detection of AG-GSH adducts confirms electrophilic reactivity.
-
Negative: Lack of adducts (despite AG degradation) suggests hydrolysis is the dominant (safe) pathway.
-
Part 4: Mechanism of Action Visualization
Understanding why these protocols work requires visualizing the molecular pathways.
Figure 2: Mechanistic pathways of Acyl Glucuronide degradation. The "Safe" path is Hydrolysis. The "Risk" paths (Migration/Transacylation) lead to covalent protein binding.
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[3] U.S. Food and Drug Administration.[3][4][5] [Link]
-
ICH Harmonised Tripartite Guideline. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[5][6][7] International Council for Harmonisation. [Link]
-
Williams, D. P., et al. (2002). Toxicologic implications of covalent binding.[8][9] Chemical Research in Toxicology.[10] [Link]
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[1][11][12] [Link]
-
Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions.[12] Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. In Vitro Assessment of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]
- 7. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
- 12. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benazepril Acyl-β-D-glucuronide
This document provides essential procedural guidance for the safe handling and disposal of Benazepril Acyl-β-D-glucuronide. As a key metabolite of the potent angiotensin-converting enzyme (ACE) inhibitor Benazepril, this compound requires a disposal strategy rooted in a thorough understanding of its potential hazards and the governing regulatory landscape.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and full regulatory compliance.
Core Principles: Hazard Assessment and the Regulatory Mandate
The cornerstone of a compliant disposal plan is a risk assessment based on the known hazards of the parent compound. While glucuronidation is a detoxification pathway that increases water solubility to facilitate excretion, the core molecular structure and its inherent hazards must inform our handling procedures.[2][3][4]
1.1 Hazard Profile of the Parent Compound: Benazepril
The Safety Data Sheet (SDS) for Benazepril Hydrochloride, the parent drug, identifies it as a physiologically active substance requiring careful handling. The most significant hazard guiding our disposal protocol is:
-
Reproductive Toxicity (Category 2): Labeled with the GHS Hazard Statement H361, Benazepril is "suspected of damaging fertility or the unborn child".[5] This classification mandates that the compound and its derivatives be managed as hazardous waste.
-
Environmental Hazard: Benazepril may cause long-lasting harmful effects to aquatic life.[5] The improper disposal of pharmaceuticals, which can contaminate water supplies, is a significant environmental concern.[6][7]
1.2 The Governing Regulatory Framework: EPA RCRA Subpart P
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] In 2019, the EPA enacted a pivotal rule, "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine," commonly known as Subpart P of 40 CFR Part 266 .[9]
The cardinal rule of this regulation is the absolute prohibition on disposing of hazardous waste pharmaceuticals down the sewer system .[7][8][9] This ban is critical to preventing active pharmaceutical ingredients from entering waterways and ecosystems.[7] All disposal procedures must adhere to this central mandate.
Waste Stream Identification and Segregation
Proper disposal begins with accurate waste stream segregation at the point of generation. This prevents cross-contamination and ensures that hazardous materials are managed correctly from creation to final destruction. The EPA requires that hazardous pharmaceutical waste be collected in distinct, clearly labeled containers.[9]
| Item for Disposal | Waste Category | Required Container | Disposal Action |
| Unused or expired solid Benazepril Acyl-β-D-glucuronide | Hazardous Pharmaceutical Waste | Black RCRA-compliant, labeled "Hazardous Waste Pharmaceuticals" container[9] | Place directly into the container. |
| Contaminated Personal Protective Equipment (PPE) (gloves, lab coat sleeves) | Hazardous Pharmaceutical Waste | Black RCRA-compliant, labeled "Hazardous Waste Pharmaceuticals" container[9] | Place directly into the container immediately after use. |
| Contaminated Labware (weigh boats, pipette tips, vials, tubes) | Hazardous Pharmaceutical Waste | Black RCRA-compliant, labeled "Hazardous Waste Pharmaceuticals" container[9] | Place directly into the container. Empty containers are still considered hazardous.[6] |
| Contaminated Sharps (needles, broken glass) | Hazardous Pharmaceutical Waste | Puncture-resistant sharps container, placed inside the Black hazardous waste bin. | Place sharps into the designated sharps container to prevent punctures.[10] |
| Solutions containing Benazepril Acyl-β-D-glucuronide | Hazardous Pharmaceutical Waste | Sealable, compatible liquid waste container inside the Black hazardous waste bin. | Collect in a designated liquid hazardous waste container. DO NOT pour down the drain. |
| Decontamination & Spill Cleanup Debris | Hazardous Pharmaceutical Waste | Black RCRA-compliant, labeled "Hazardous Waste Pharmaceuticals" container[9][10] | Collect all absorbent pads, wipes, and contaminated PPE for disposal in the black container.[10] |
Standard Operating Procedure (SOP) for Routine Disposal
Adherence to a consistent SOP minimizes risk and ensures compliance.
1. Establish a Designated Waste Accumulation Point:
- Action: In your laboratory, designate a specific, clearly marked area for the black hazardous pharmaceutical waste container.
- Causality: This centralizes hazardous waste, preventing accidental mixing with non-hazardous trash and ensuring all personnel know where to dispose of these materials.
2. Use Proper Waste Containers:
- Action: Procure black, rigid, leak-proof containers that meet RCRA standards. Ensure they are clearly pre-labeled "Hazardous Waste Pharmaceuticals."[9]
- Causality: Specific container colors and labeling are mandated by the EPA to ensure waste handlers can easily identify the contents and associated risks.[9]
3. Dispose of Waste at the Point of Generation:
- Action: Immediately discard contaminated items (e.g., gloves, pipette tips) into the black container after the task is complete.
- Causality: This practice minimizes the spread of contamination to other surfaces, equipment, or personnel.
4. Keep Containers Securely Closed:
- Action: Keep the lid on the waste container closed at all times, except when adding waste.
- Causality: This prevents the release of dusts or fumes and contains the material in case of an accidental tip-over.[11]
5. Manage Container Capacity:
- Action: Seal the container when it is approximately three-quarters full. Do not overfill.
- Causality: Overfilling containers can lead to spills during handling and transport and may violate institutional safety protocols.
6. Arrange for Final Disposal:
- Action: Follow your institution's Environmental Health & Safety (EHS) procedures for the pickup and transport of hazardous waste.
- Causality: The final step of the disposal process is incineration at a licensed medical incineration site, as required by the EPA for most hazardous pharmaceutical waste.[9] Your EHS department manages this cradle-to-grave tracking process.
Emergency Protocol for Spill Management
Accidental spills require an immediate, systematic response to contain the material and protect personnel.
4.1 Required Spill Kit Contents
Ensure your lab's spill kit is stocked with the following:
-
PPE: Two pairs of chemotherapy-tested gloves, a disposable gown, shoe covers, and a face shield.[10] A respirator suitable for particulates is also required for cleaning up powders.[12]
-
Containment: Absorbent, plastic-backed pads or spill pillows.[10]
-
Tools: Disposable scoop or tongs for handling debris.[10]
-
Waste Bags: Sealable, thick plastic bags labeled for hazardous waste.[10]
-
Decontamination Agents: 10% bleach solution, 1% sodium thiosulfate solution, and detergent.[10]
4.2 Spill Cleanup Protocol
1. Secure the Area:
- Action: Immediately alert personnel in the vicinity. Restrict access to the spill area.[10][12]
- Causality: Prevents exposure of unprotected individuals and the spread of contamination.
2. Don Appropriate PPE:
- Action: Put on all required PPE from the spill kit before approaching the spill.[10]
- Causality: This is the primary defense against direct contact, inhalation, or ingestion of the hazardous material.
3. Contain the Spill (Powder vs. Liquid):
- Action (for Solid/Powder): Gently dampen the powder with water before sweeping or wiping. [12] Use an absorbent pad to collect the wetted material. Do not dry sweep , as this will generate hazardous dust.[12][13]
- Action (for Liquid): Cover the spill with absorbent pads, working from the outside in.[10]
- Causality: Wetting powders minimizes the generation of respirable dust, which is a primary route of exposure.[12]
4. Collect Contaminated Materials:
- Action: Use tongs or a scoop to place all contaminated debris (absorbent pads, broken glass, etc.) into the black hazardous pharmaceutical waste container.[10]
- Causality: Using tools prevents direct contact and potential sharps injuries.
5. Decontaminate the Surface:
- Action: Clean the spill area following a validated three-step process: (1) Apply 10% bleach solution and allow for the appropriate contact time, (2) neutralize the bleach with 1% sodium thiosulfate, and (3) wash the area with detergent and rinse with water.[10]
- Causality: This sequence ensures the chemical is deactivated, the decontaminating agent is neutralized, and any remaining residue is removed.
6. Dispose of All Waste:
- Action: Place all used cleaning materials and your disposable PPE into the black hazardous waste container.[10]
- Causality: All items used in the cleanup are considered hazardous and must be disposed of accordingly.
7. Wash Hands Thoroughly:
- Action: After removing PPE, wash hands with soap and water.
- Causality: This is the final step to remove any potential residual contamination.
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for handling any waste potentially contaminated with Benazepril Acyl-β-D-glucuronide.
Caption: Disposal Decision Workflow for Benazepril Acyl-β-D-glucuronide Waste.
References
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]
-
Veeprho. (n.d.). Benazepril Impurities and Related Compound. Retrieved from [Link]
-
Amazon S3. (2015, October 17). SAFETY DATA SHEET. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Benazepril Hydrochloride USP. Retrieved from [Link]
-
Frontiers. (2022, January 13). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Retrieved from [Link]
-
University of Helsinki. (2019, December 20). Human Efflux Transporters in Drug Disposition: in vitro Transport of Glucuronide Metabolites. Retrieved from [Link]
-
MarketResearch.com. (n.d.). Benazepril (CAS 86541-75-5) Industry Research 2025. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
Contec Inc. (n.d.). Guide to Hazardous Drug Spill Management and Documentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril. Retrieved from [Link]
-
Wikipedia. (n.d.). Benazepril. Retrieved from [Link]
-
ResearchGate. (n.d.). Driving Factors and Their Impact on Glucuronide Disposition. Retrieved from [Link]
Sources
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- 2. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 3. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pccarx.com [pccarx.com]
- 6. ovid.com [ovid.com]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
